Technical Documentation Center

[2-(Benzyloxy)-3-ethoxyphenyl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(Benzyloxy)-3-ethoxyphenyl]methanol
  • CAS: 851630-50-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [2-(Benzyloxy)-3-ethoxyphenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Introduction [2-(Benzyloxy)-3-ethoxyphenyl]methanol, a substituted aromatic alcohol, presents a unique structural motif of interest in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Benzyloxy)-3-ethoxyphenyl]methanol, a substituted aromatic alcohol, presents a unique structural motif of interest in medicinal chemistry and materials science. Its architecture, featuring a benzyl ether and an ethyl ether on a phenyl ring appended to a primary alcohol, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, underpinned by established scientific principles and methodologies.

Chemical Identity and Properties

The fundamental characteristics of [2-(Benzyloxy)-3-ethoxyphenyl]methanol are summarized below, providing a foundational understanding of this compound.

PropertyValueReference
CAS Number 851630-50-7[1][2]
Molecular Formula C₁₆H₁₈O₃[2][3]
Molecular Weight 258.31 g/mol [1][2]
IUPAC Name [2-(Benzyloxy)-3-ethoxyphenyl]methanol[1]
Canonical SMILES CCOC1=CC=CC(CO)=C1OCC1=CC=CC=C1[1]
InChI Key XGSSYQQGMMJMGF-UHFFFAOYSA-N[1]
Purity Typically ≥95%[2]
LogP 3.1566[2]
Topological Polar Surface Area (TPSA) 38.69 Ų[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 6[2]

This molecule is classified as a research chemical and is not intended for diagnostic or therapeutic use.[3]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A plausible route to [2-(Benzyloxy)-3-ethoxyphenyl]methanol would likely start from a commercially available substituted phenol, such as 3-ethoxyphenol. The synthesis would proceed through two key transformations: benzylation of the phenolic hydroxyl group and subsequent functionalization of the aromatic ring to introduce the methanol group.

Synthetic_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction 3-Ethoxyphenol 3-Ethoxyphenol Intermediate_1 1-(Benzyloxy)-3-ethoxybenzene 3-Ethoxyphenol->Intermediate_1 Williamson Ether Synthesis Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Intermediate_1 Base Base (e.g., K₂CO₃) Base->Intermediate_1 Intermediate_1_ref 1-(Benzyloxy)-3-ethoxybenzene Intermediate_2 2-(Benzyloxy)-3-ethoxybenzaldehyde Intermediate_1_ref->Intermediate_2 Electrophilic Aromatic Substitution Formylating_Agent Formylating Agent (e.g., Vilsmeier-Haack) Formylating_Agent->Intermediate_2 Intermediate_2_ref 2-(Benzyloxy)-3-ethoxybenzaldehyde Final_Product [2-(Benzyloxy)-3-ethoxyphenyl]methanol Intermediate_2_ref->Final_Product Carbonyl Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product

Caption: Proposed synthetic pathway for [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for similar transformations. They would require optimization for this specific synthesis.

Protocol 1: Synthesis of 1-(Benzyloxy)-3-ethoxybenzene (Williamson Ether Synthesis)
  • To a stirred solution of 3-ethoxyphenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as anhydrous potassium carbonate.

  • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Benzyloxy)-3-ethoxybenzaldehyde (Vilsmeier-Haack Formylation)
  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to a solution of N,N-dimethylformamide (DMF).

  • To this Vilsmeier reagent, add a solution of 1-(benzyloxy)-3-ethoxybenzene in DMF dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently.

  • Pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldehyde.

  • Purify the product by column chromatography.

Protocol 3: Synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Carbonyl Reduction)
  • Dissolve 2-(benzyloxy)-3-ethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition, allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the final product, which can be further purified by recrystallization or column chromatography.

Potential Applications and Research Directions

While specific applications of [2-(Benzyloxy)-3-ethoxyphenyl]methanol are not extensively documented, its structural features suggest potential utility in several areas of chemical research and development.

Building Block in Organic Synthesis

The primary alcohol functionality serves as a versatile handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The benzyl ether acts as a protecting group for the phenolic hydroxyl, which can be selectively removed by hydrogenolysis. This differential reactivity makes the molecule a potentially useful intermediate in the synthesis of more complex target molecules.

Medicinal Chemistry Scaffolding

The substituted phenyl ring is a common motif in pharmacologically active compounds. The combination of ether linkages may influence the lipophilicity and metabolic stability of a parent molecule. Researchers could explore the incorporation of this fragment into new chemical entities to probe structure-activity relationships (SAR) in drug discovery programs. For instance, related benzyloxy- and methoxy-substituted compounds are investigated for their biological activities.

Materials Science

Aromatic compounds with defined substitution patterns can be precursors to functional materials. The potential for polymerization or incorporation into larger supramolecular assemblies could be an area of investigation for materials scientists.

Safety and Handling

As with any research chemical, [2-(Benzyloxy)-3-ethoxyphenyl]methanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. This product is for research use only.[3]

Conclusion

[2-(Benzyloxy)-3-ethoxyphenyl]methanol is a chemical compound with a well-defined structure and properties. While its direct applications are yet to be fully explored, its chemical nature makes it a valuable building block for synthetic chemists and a point of interest for medicinal chemistry and materials science research. The synthetic pathways to this and similar molecules are based on robust and well-understood organic reactions, offering a platform for further investigation and innovation.

References

Sources

Exploratory

In-Depth Technical Guide: Structural, Physical, and Analytical Profiling of[2-(Benzyloxy)-3-ethoxyphenyl]methanol

Executive Summary [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized, poly-substituted aromatic building block utilized extensively in medicinal chemistry and advanced Active Pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized, poly-substituted aromatic building block utilized extensively in medicinal chemistry and advanced Active Pharmaceutical Ingredient (API) synthesis[1]. Featuring an orthogonal array of functional groups—a primary alcohol, an ethoxy ether, and a benzyloxy ether—this compound provides a versatile scaffold for structure-activity relationship (SAR) exploration. This whitepaper delivers an authoritative analysis of its physicochemical properties, synthetic utility, and the field-proven analytical protocols required for its characterization.

Quantitative Physicochemical Profiling

Understanding the physical and structural properties of an intermediate is critical for predicting its behavior in various solvent systems and chromatographic environments. The compound exhibits significant lipophilicity due to its dual ether linkages and aromatic rings, which directly dictates downstream handling and formulation strategies.

PropertyValue
Chemical Name [2-(Benzyloxy)-3-ethoxyphenyl]methanol
CAS Registry Number 851630-50-7
Molecular Formula C₁₆H₁₈O₃
Molecular Weight 258.31 g/mol
LogP (Predicted) 2.97
Fraction CSP3 (Fsp3) 0.25
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Ether and hydroxyl oxygens)
SMILES String OCC1=CC=CC(OCC)=C1OCC2=CC=CC=C2

Data supported by chemical profiling standards[1],[2].

Mechanistic Role in Synthetic Workflows

The strategic value of [2-(Benzyloxy)-3-ethoxyphenyl]methanol lies in its highly controlled reactivity.

  • The Benzyloxy Group: Acts as a robust protecting group for the ortho-phenol. It remains stable under basic and mildly acidic conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C) once downstream modifications are complete.

  • The Ethoxy Group: Modulates the steric bulk and lipophilicity of the aromatic ring, parameters that are often tuned to optimize the binding affinity of the final API.

  • The Primary Alcohol: Serves as the primary synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) to facilitate nucleophilic substitution.

G SM 3-Ethoxy-2-hydroxybenzaldehyde (Starting Material) Benz Benzylation (Benzyl Bromide, K2CO3) SM->Benz Int1 2-(Benzyloxy)-3-ethoxybenzaldehyde (Intermediate) Benz->Int1 Red Reduction (NaBH4, EtOH) Int1->Red Target [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Target Compound) Red->Target App Downstream API Synthesis (Oxidation/Substitution) Target->App

Fig 1: Synthetic workflow and downstream utilization of [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Analytical Characterization & Self-Validating Protocols

To ensure scientific integrity during drug development, the characterization of[2-(Benzyloxy)-3-ethoxyphenyl]methanol must rely on robust, reproducible methodologies.

Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

Causality of Design: Given the compound's high lipophilicity (LogP = 2.97)[2], a reverse-phase C18 column is the optimal stationary phase. The hydrophobic alkyl chains of the C18 resin interact strongly with the aromatic rings and ether linkages of the analyte[3]. A gradient elution—starting with a high aqueous ratio and ramping to a high organic ratio—is necessary to focus the band at the head of the column and elute it with a sharp peak shape, preventing the peak tailing commonly observed with highly retained lipophilic benzyl alcohols.

Step-by-Step Methodology:

  • Column Selection: Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in ultra-pure water.

    • Solvent B: 0.1% Formic acid in Acetonitrile (MeCN).

  • Gradient Program: 0-2 min (30% B); 2-10 min (ramp to 90% B); 10-12 min (hold 90% B); 12-15 min (re-equilibrate at 30% B).

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic systems).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of MeCN. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System (Trustworthiness):

  • System Suitability Test (SST): Before running the sample, inject a solvent blank to confirm a stable baseline free of ghost peaks. Follow this with five replicate injections of a known benzyl alcohol reference standard. The protocol is validated only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the theoretical plate count (N) is > 2000.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Causality of Design: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it readily dissolves non-polar and moderately polar aromatic ethers without introducing exchangeable protons that could obscure or artificially broaden the critical hydroxyl (-OH) signal of the primary alcohol[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of[2-(Benzyloxy)-3-ethoxyphenyl]methanol.

  • Solvation: Dissolve the solid entirely in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K, utilizing a standard 1D proton pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

Self-Validating System (Trustworthiness):

  • Integration Logic Check: The spectrum validates the structure if and only if the integration ratios match the molecular topology perfectly:

    • The ethoxy methyl group ( −CH3​ ) must appear as a triplet (~1.4 ppm) integrating to exactly 3H .

    • The three distinct methylene environments must each integrate to 2H : the ethoxy −CH2​− (quartet, ~4.1 ppm), the benzylic alcohol −CH2​OH (singlet/doublet, ~4.7 ppm), and the benzylic ether −CH2​−O− (singlet, ~5.1 ppm).

    • The combined aromatic region (6.8–7.5 ppm) must integrate to exactly 8H (5 from the benzyl protecting group, 3 from the central trisubstituted ring).

Solubility & Formulation Implications

Due to its LogP of nearly 3.0[2], [2-(Benzyloxy)-3-ethoxyphenyl]methanol exhibits extremely poor aqueous solubility. However, it dissolves readily in organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).

For researchers utilizing this compound in early-stage biological assays or in vitro screening, stock solutions must be prepared in 100% DMSO. To prevent precipitation upon introduction to biological media, serial dilutions should be performed such that the final DMSO concentration in the aqueous buffer remains strictly below 1.0% v/v.

References

  • [5] SCBT - Santa Cruz Biotechnology. [2-(benzyloxy)-3-ethoxyphenyl]methanol. Available at:

  • [1] ChemScene. 851630-50-7 |[2-(benzyloxy)-3-ethoxyphenyl]methanol. Available at:

  • [2] Fluorochem. [2-(benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7). Available at:

  • [3] PubMed. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Available at:

  • [4] The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at:

Sources

Foundational

Physicochemical Profiling and Analytical Characterization of [2-(Benzyloxy)-3-ethoxyphenyl]methanol: A Technical Whitepaper

Executive Summary [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly specialized synthetic intermediate utilized in advanced medicinal chemistry and materials science. Its unique structural motif—compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly specialized synthetic intermediate utilized in advanced medicinal chemistry and materials science. Its unique structural motif—comprising a benzyl ether, an ethyl ether, and a benzylic alcohol—confers specific steric and electronic properties that are highly valued in drug development. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, focusing on molecular weight validation, synthetic causality, and analytical methodologies.

Structural and Physicochemical Properties

Establishing the baseline metrics of a compound is critical for downstream applications, ranging from formulation to pharmacokinetics. The exact molecular weight dictates the stoichiometric calculations required for high-yield synthesis, reported as 258.31 g/mol [1] or 258.32 g/mol depending on the isotopic weighting standards applied.

The presence of three oxygen atoms provides multiple hydrogen bond acceptor sites, while the single hydroxyl group acts as a hydrogen bond donor, influencing its solubility and binding affinity profiles[1].

Table 1: Key Physicochemical Parameters
PropertyValueSource/Method
Chemical Name [2-(Benzyloxy)-3-ethoxyphenyl]methanolIUPAC Nomenclature
CAS Number 851630-50-7Registry[1]
Molecular Formula C₁₆H₁₈O₃Elemental Analysis[2]
Molecular Weight 258.31 g/mol Calculated[1]
Topological Polar Surface Area (TPSA) 38.69 ŲComputational[1]
LogP 3.1566Computational[1]
Hydrogen Bond Donors 1Structural Analysis[1]
Hydrogen Bond Acceptors 3Structural Analysis[1]
Rotatable Bonds 6Structural Analysis[1]

Causality in Synthetic Design

The synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol requires regioselective protection and controlled reduction. We propose a robust two-step synthetic route starting from 2-hydroxy-3-ethoxybenzaldehyde, designed to prevent unwanted side reactions.

Step 1: Benzylation (Etherification) Causality: The phenolic hydroxyl group is highly reactive and susceptible to oxidation. By converting it to a benzyl ether using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), we achieve two goals: protecting the phenol from subsequent reductive conditions and introducing the necessary lipophilic benzyl moiety. K₂CO₃ is chosen as a mild base to deprotonate the phenol without causing side reactions, while DMF provides a polar aprotic environment that significantly accelerates the Sₙ2 displacement.

Step 2: Aldehyde Reduction Causality: The intermediate 2-(benzyloxy)-3-ethoxybenzaldehyde must be reduced to the corresponding benzylic alcohol. Sodium borohydride (NaBH₄) in ethanol is selected over catalytic hydrogenation (e.g., H₂ with Pd/C). This is a critical choice: catalytic hydrogenation would inevitably cleave the newly formed benzyl ether (debenzylation). NaBH₄ selectively reduces the aldehyde without risking the cleavage of either the benzyl or ethyl ethers.

Protocol: Step-by-Step Synthesis
  • Preparation: Dissolve 10 mmol of 2-hydroxy-3-ethoxybenzaldehyde in 20 mL of anhydrous DMF.

  • Base Addition: Add 15 mmol of anhydrous K₂CO₃ and stir at room temperature for 15 minutes to form the phenoxide ion.

  • Alkylation: Dropwise add 11 mmol of benzyl bromide. Heat the reaction mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

  • Workup: Quench with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate aldehyde.

  • Reduction: Dissolve the crude intermediate in 25 mL of absolute ethanol. Cool to 0°C in an ice bath.

  • Hydride Addition: Slowly add 12 mmol of NaBH₄ in small portions to manage hydrogen gas evolution. Stir for 2 hours at room temperature.

  • Final Workup: Quench with saturated NH₄Cl solution. Extract with dichloromethane (3 x 20 mL). Dry, concentrate, and purify via flash column chromatography to isolate pure[2-(Benzyloxy)-3-ethoxyphenyl]methanol.

SyntheticPathway SM 2-Hydroxy-3-ethoxybenzaldehyde Step1 Benzylation (BnBr, K2CO3, DMF) SM->Step1 Int 2-(Benzyloxy)-3-ethoxybenzaldehyde Step1->Int Step2 Reduction (NaBH4, EtOH) Int->Step2 Prod [2-(Benzyloxy)-3-ethoxyphenyl]methanol Step2->Prod

Proposed two-step synthetic pathway yielding the target molecule.

Analytical Validation of Molecular Weight

To confirm the exact molecular weight (258.31 g/mol ), High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry gold standard.

Causality in Analytical Design: Electrospray Ionization (ESI) is selected as the ionization source because it is a "soft" ionization technique. Unlike Electron Impact (EI), ESI prevents extensive fragmentation of the molecule, allowing for the clear observation of the pseudo-molecular ion [M+H]⁺ or [M+Na]⁺. Given the presence of three oxygen atoms (hydrogen bond acceptors), the molecule readily coordinates with protons in the acidic mobile phase.

Protocol: Step-by-Step LC-HRMS Validation
  • Sample Preparation: Dissolve 1 mg of the synthesized [2-(Benzyloxy)-3-ethoxyphenyl]methanol in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid).

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. The lipophilic nature of the compound (LogP ~3.15) ensures retention and sharp elution.

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram for the expected[M+H]⁺ mass. The theoretical exact mass for C₁₆H₁₉O₃⁺ is 259.1329 m/z. Compare the observed m/z with the theoretical value; a mass error of < 5 ppm validates the molecular weight and formula.

AnalyticalWorkflow A Sample Prep (10 µg/mL) B UHPLC Separation (C18 Column) A->B C ESI-HRMS (Positive Mode) B->C D Mass Analysis (m/z 259.13) C->D

HRMS workflow for molecular weight validation of the target compound.

References

Sources

Exploratory

solubility of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in organic solvents

An In-depth Technical Guide Solubility Profile of [2-(Benzyloxy)-3-ethoxyphenyl]methanol: A Theoretical and Practical Guide for Researchers Abstract [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Solubility Profile of [2-(Benzyloxy)-3-ethoxyphenyl]methanol: A Theoretical and Practical Guide for Researchers

Abstract

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a substituted aromatic alcohol with potential applications as a key intermediate in organic synthesis and medicinal chemistry.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and analytical method development. This technical guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound. We begin by analyzing its physicochemical properties to build a theoretical solubility profile. This is followed by detailed, field-proven protocols for both qualitative and quantitative solubility assessment, complete with workflows designed for reproducibility and accuracy. The guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as our primary guide, where substances with similar polarities tend to be miscible.[2]

1.1. Molecular Structure Analysis

The structure of [2-(Benzyloxy)-3-ethoxyphenyl]methanol comprises several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Hydroxyl Group (-OH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group significantly contributes to its potential solubility in polar protic solvents.

  • Ether Linkages (-O-): Two ether groups (benzyloxy and ethoxy) act as polar, aprotic hydrogen bond acceptors.

  • Aromatic Rings: Two benzene rings provide a large, non-polar, lipophilic character, enabling van der Waals forces and π-π stacking interactions.

  • Ethyl Group (-CH2CH3): A non-polar alkyl group that adds to the molecule's lipophilic nature.

This combination of polar functional groups and significant non-polar surface area suggests an amphiphilic character, predicting solubility across a range of solvents but with poor solubility in the extremes (i.e., highly non-polar alkanes and highly polar water).

1.2. Key Physicochemical Properties

A summary of the known physicochemical properties is essential for building a predictive model of solubility.

PropertyValueSource
CAS Number 851630-50-7[3][4]
Molecular Formula C₁₆H₁₈O₃[4][5]
Molecular Weight 258.31 g/mol [3][4][5]
Predicted logP 2.97 - 3.16[3][4]
Hydrogen Bond Acceptors 3 (two ethers, one alcohol)[4]
Hydrogen Bond Donors 1 (one alcohol)-

The predicted octanol-water partition coefficient (logP) of approximately 3.0 indicates that the compound is significantly more soluble in a non-polar solvent (octanol) than in water, classifying it as a lipophilic molecule. This strongly supports the prediction of poor aqueous solubility.

1.3. Predicted Solubility in Common Organic Solvents

Based on the analysis above, we can predict the compound's solubility behavior:

  • High Solubility: Expected in solvents that can effectively solvate both the polar and non-polar regions of the molecule. This includes moderately polar solvents such as dichloromethane (DCM) , tetrahydrofuran (THF) , ethyl acetate , and acetone . Polar protic solvents like ethanol and methanol should also be effective due to their ability to hydrogen bond with the hydroxyl group.

  • Moderate Solubility: Expected in aromatic solvents like toluene , which can engage in π-π stacking with the compound's benzene rings, and less polar ethers like diethyl ether .

  • Low to Insoluble: Expected in highly non-polar aliphatic solvents like hexanes and cyclohexane , where the polar groups hinder dissolution. As confirmed by the high logP, solubility in water is expected to be negligible.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be validated through empirical testing. The following section provides robust protocols for both rapid qualitative screening and precise quantitative measurement.

2.1. Protocol 1: Qualitative Solubility Screening

This rapid screening method provides a broad overview of solubility across a diverse set of solvents, allowing for efficient classification.[6][7] It is the foundational step before committing to more resource-intensive quantitative analysis.

Methodology:

  • Preparation: Dispense 10 ± 1 mg of [2-(Benzyloxy)-3-ethoxyphenyl]methanol into individual 2 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the test solvent to each vial. This creates a target concentration of ~10 mg/mL.

  • Equilibration: Cap the vials securely and vortex vigorously for 60 seconds at room temperature (~25 °C).

  • Observation: Allow the vials to stand for 5 minutes. Visually inspect each solution against a dark background for any undissolved particles.[7]

  • Classification:

    • Soluble: A clear, homogenous solution with no visible solid.

    • Partially Soluble: A hazy or cloudy solution, or a solution with a small amount of undissolved solid remaining.

    • Insoluble: The majority of the solid remains undissolved.

Workflow for Qualitative Solubility Screening

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Classification prep1 Weigh 10 mg Compound prep2 Add 1.0 mL Solvent prep1->prep2 proc1 Vortex for 60s prep2->proc1 proc2 Equilibrate for 5 min proc1->proc2 analysis1 Visually Inspect proc2->analysis1 class1 Soluble analysis1->class1 Clear Solution class2 Partially Soluble analysis1->class2 Cloudy / Some Solid class3 Insoluble analysis1->class3 Most Solid Remains

Caption: Workflow for rapid qualitative solubility assessment.

2.2. Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[8] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (e.g., ~50-100 mg) to a known volume of solvent (e.g., 2.0 mL) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to confirm stability.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known aliquot of the clear supernatant using a pipette fitted with a filter tip to avoid transferring any solid particles.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or gravimetric analysis (after careful solvent evaporation).

  • Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.

Workflow for Quantitative Shake-Flask Method

G start Add Excess Solute to Known Volume of Solvent equilibrate Equilibrate in Isothermal Shaker (24-48h at 25°C) start->equilibrate separate Separate Phases (Centrifuge or Settle) equilibrate->separate extract Extract Aliquot of Supernatant (Use Filter Tip) separate->extract quantify Dilute & Quantify (e.g., HPLC-UV) extract->quantify end Calculate Solubility (mg/mL) quantify->end

Caption: Step-by-step workflow for the quantitative shake-flask method.

Data Presentation and Practical Applications

The gathered solubility data should be compiled into a comprehensive table to facilitate analysis and application.

3.1. Consolidated Solubility Data Table (Template)

SolventSolvent ClassDielectric Constant (20°C)¹Qualitative Solubility (~10 mg/mL)Quantitative Solubility (mg/mL at 25°C)
WaterPolar Protic80.1Insoluble<0.1
HexaneNon-Polar1.89Insoluble<1
TolueneNon-Polar (Aromatic)2.38Partially SolubleFill in data
Diethyl EtherPolar Aprotic4.34SolubleFill in data
DichloromethanePolar Aprotic9.08SolubleFill in data
Ethyl AcetatePolar Aprotic6.02SolubleFill in data
AcetonePolar Aprotic20.7SolubleFill in data
EthanolPolar Protic24.6SolubleFill in data
MethanolPolar Protic32.7SolubleFill in data
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7SolubleFill in data
¹Dielectric constant values are approximate and sourced from common chemical reference tables.[9]

3.2. Applications in Research and Development

  • Reaction Chemistry: The solubility data directly informs the choice of solvent to ensure a homogenous reaction mixture, which can impact reaction rates and yields. For example, high solubility in THF or DCM makes them excellent candidates for reactions involving this compound.

  • Purification: Knowledge of differential solubility is critical for purification.

    • Recrystallization: A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization. A moderately soluble solvent like toluene or ethanol might be suitable.

    • Chromatography: Solubility in common mobile phase components (e.g., ethyl acetate, hexanes) is required for silica gel column chromatography.[10] The data helps in selecting an appropriate solvent system for optimal separation.

  • Drug Development & Formulation: For pharmaceutical applications, solubility is a critical parameter that affects bioavailability. If this compound were an active pharmaceutical ingredient (API), its poor aqueous solubility would necessitate formulation strategies such as using co-solvents or creating amorphous solid dispersions to improve its dissolution rate.

Conclusion

[2-(Benzyloxy)-3-ethoxyphenyl]methanol is a lipophilic molecule (logP ≈ 3) with both hydrogen bond donating and accepting capabilities. This structural composition leads to a predictable solubility profile characterized by poor aqueous solubility but high solubility in a range of moderately polar to polar organic solvents. This guide provides the theoretical foundation and the necessary experimental protocols for researchers to accurately determine the solubility of this compound. The systematic application of the described qualitative and quantitative methods will yield reliable data essential for advancing research and development efforts in organic synthesis and medicinal chemistry.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds. Retrieved from Google.[6]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Methoxybenzyl alcohol. Retrieved from MilliporeSigma.[11]

  • Fluorochem. (n.d.). [2-(benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7). Retrieved from Fluorochem.[3]

  • NextSDS. (n.d.). {3-[2-(benzyloxy)ethoxy]phenyl}methanol — Chemical Substance Information. Retrieved from NextSDS.[12]

  • Santa Cruz Biotechnology. (n.d.). [2-(benzyloxy)-3-ethoxyphenyl]methanol. Retrieved from SCBT.[5]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a supplemental lab manual.[13]

  • Kamer, P. C., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from ACS Publications.[8]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzenemethanol, 2-methoxy-. Retrieved from Fisher Scientific.[14]

  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. Retrieved from UTSC.[7]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from LibreTexts.

  • ChemScene. (n.d.). [2-(benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7). Retrieved from ChemScene.[4]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzenemethanol, 2-methoxy-. Retrieved from Thermo Fisher Scientific.[15]

  • Sigma-Aldrich. (n.d.). [3-(benzyloxy)-4-methoxyphenyl]methanol. Retrieved from MilliporeSigma.

  • Supporting Information. (n.d.). General procedure for synthesis and purification. Retrieved from an academic publication.[10]

  • BenchChem. (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols. Retrieved from BenchChem.[16]

  • Sigma-Aldrich. (n.d.). [2-(Benzyloxy)-3-methoxyphenyl]methanol AldrichCPR. Retrieved from MilliporeSigma.[17]

  • Enders, D., von Berg, S., & Jandeleit, B. (2002). SYNTHESIS OF (−)-(E,S)-3-(BENZYLOXY)-1-BUTENYL PHENYL SULFONE VIA A HORNER-WADSWORTH-EMMONS REACTION OF (−)-(S)-2-(BENZYLOXY)PROPANAL. Organic Syntheses, 78, 177.[18]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from MilliporeSigma.[2]

  • University of Hertfordshire. (2025). (benzyloxy)methanol. Retrieved from AERU.[19]

  • Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.[9]

  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from gaylordchemical.com.[20]

  • Khan, I., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. Retrieved from PMC.[1]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for [2-(Benzyloxy)-3-ethoxyphenyl]methanol. Designed for researchers, scientists, and professionals in drug development, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for [2-(Benzyloxy)-3-ethoxyphenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. Our focus is on providing a reproducible and scalable methodology, underpinned by authoritative references and practical insights.

Strategic Overview of the Synthesis

The synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol is strategically designed as a three-step sequence starting from the commercially available precursor, 2-ethoxyphenol. This pathway is chosen for its efficiency, high regioselectivity, and use of well-understood, reliable chemical transformations.

The core strategy involves:

  • Ortho-Formylation: Introduction of a formyl group (-CHO) onto the 2-ethoxyphenol ring, specifically at the position ortho to the hydroxyl group, to yield the key intermediate, 2-hydroxy-3-ethoxybenzaldehyde.

  • Benzylation (Protection): Protection of the reactive phenolic hydroxyl group as a benzyl ether via the Williamson ether synthesis. This step prevents unwanted side reactions in the subsequent reduction and is a crucial modification for many synthetic applications.

  • Chemoselective Reduction: Reduction of the aldehyde functionality to a primary alcohol to yield the final target molecule, [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Synthetic_Pathway Start 2-Ethoxyphenol Step1_Intermediate 2-Hydroxy-3-ethoxybenzaldehyde Start->Step1_Intermediate Ortho-Formylation (MgCl₂, Et₃N, Paraformaldehyde) Step2_Intermediate 2-(Benzyloxy)-3-ethoxybenzaldehyde Step1_Intermediate->Step2_Intermediate Williamson Ether Synthesis (BnBr, K₂CO₃) Final_Product [2-(Benzyloxy)-3-ethoxyphenyl]methanol Step2_Intermediate->Final_Product Reduction (NaBH₄, MeOH) Experimental_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reactants Combine Reactants & Solvents Reaction Stir & Heat (as required) Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry (Na₂SO₄/MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Analysis (NMR, IR) Purify->Characterize

Exploratory

Comprehensive Characterization and Synthetic Validation of[2-(Benzyloxy)-3-ethoxyphenyl]methanol

Executive Summary As a Senior Application Scientist, establishing robust, reproducible pathways for the synthesis and characterization of intermediate building blocks is paramount for downstream success. [2-(Benzyloxy)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, establishing robust, reproducible pathways for the synthesis and characterization of intermediate building blocks is paramount for downstream success. [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized benzyl alcohol derivative utilized extensively in the design of peptidomimetics, coumarin-core derivatives, and HIV-1 protease inhibitors[1].

This technical whitepaper delineates the physicochemical properties, mechanistic synthesis, and rigorous analytical validation protocols required to achieve and confirm the industry-standard purity of ≥95%[2]. By focusing on the causality behind reagent selection and establishing self-validating experimental loops, this guide ensures high-fidelity results for drug development professionals.

Physicochemical Profiling

Before initiating synthesis or characterization, it is critical to define the target molecule's baseline parameters. The presence of both an ethoxy and a benzyloxy group imparts significant lipophilicity to the molecule, which dictates our choice of chromatographic solvents and extraction protocols[3].

Table 1: Physicochemical Properties of[2-(Benzyloxy)-3-ethoxyphenyl]methanol

PropertySpecification / Value
Chemical Name [2-(Benzyloxy)-3-ethoxyphenyl]methanol
CAS Registry Number 851630-50-7
Molecular Formula C₁₆H₁₈O₃
Molecular Weight 258.31 g/mol
Target Purity ≥95% (HPLC)
Predicted LogP 2.97
SMILES String OCC1=CC=CC(OCC)=C1OCC2=CC=CC=C2

Mechanistic Synthesis & Workflow

The synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol is typically achieved via a two-step sequence starting from commercially available 3-ethoxysalicylaldehyde. The methodology relies on precise chemoselectivity to prevent the degradation of functional groups[1].

Step 1: O-Benzylation (Finkelstein-Assisted)

The O-alkylation of the phenolic hydroxyl group utilizes benzyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) and catalytic sodium iodide (NaI).

  • Causality: K₂CO₃ is selected because its pKa is perfectly tuned to deprotonate the sterically hindered phenolic hydroxyl without being strong enough to initiate unwanted aldol condensations at the adjacent aldehyde. The addition of NaI acts as a nucleophilic catalyst via the Finkelstein reaction; it converts benzyl bromide in situ to the highly reactive benzyl iodide, thereby accelerating the nucleophilic substitution and maximizing yield[1].

Step 2: Chemoselective Aldehyde Reduction

The resulting intermediate, 2-benzyloxy-3-ethoxybenzaldehyde, is subjected to reduction using sodium borohydride (NaBH₄) in a protic solvent (methanol or ethanol).

  • Causality: NaBH₄ is explicitly chosen over stronger hydride donors (such as LiAlH₄) to ensure strict chemoselectivity. It efficiently reduces the aldehyde to the primary alcohol while remaining entirely orthogonal to the benzyl ether linkage, preventing premature deprotection.

Synthesis SM 3-Ethoxysalicylaldehyde (Starting Material) Reag1 Benzyl Bromide, K2CO3, NaI in Acetone (Reflux) SM->Reag1 Int1 2-Benzyloxy-3-ethoxybenzaldehyde (Intermediate) Reag1->Int1 Reag2 NaBH4 in Methanol (Reduction, 0°C to RT) Int1->Reag2 Prod [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Target Compound) Reag2->Prod

Two-step synthetic workflow for [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Self-Validating Experimental Methodologies

To guarantee reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: Synthesis of 2-Benzyloxy-3-ethoxybenzaldehyde
  • Setup: Dissolve 3-ethoxysalicylaldehyde (1.0 eq) in distilled acetone. Add anhydrous K₂CO₃ (6.0 eq) and NaI (6.0 eq)[1].

  • Reaction: Introduce benzyl bromide (1.01 eq) dropwise. Reflux the mixture for 4-6 hours.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2 v/v). The starting phenol is highly fluorescent under short-wave UV. The reaction is validated as complete when the starting material spot disappears, replaced by a higher Rf spot (less polar ether).

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and recrystallize to afford the intermediate as a pale powder[1].

Protocol B: Reduction to [2-(Benzyloxy)-3-ethoxyphenyl]methanol
  • Setup: Dissolve 2-benzyloxy-3-ethoxybenzaldehyde (1.0 eq) in anhydrous methanol and cool to 0°C in an ice bath.

  • Reaction: Add NaBH₄ (1.5 eq) portion-wise to control the exothermic evolution of hydrogen gas. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3 v/v). The successful hydride transfer is self-validated by the complete consumption of the UV-active aldehyde spot (Rf ~0.6) and the emergence of a more polar alcohol spot (Rf ~0.3).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess borohydride without generating extreme localized pH spikes that could hydrolyze the ether bonds. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Analytical Characterization & Purity Assessment

Commercial and pharmaceutical applications demand a purity of ≥95%[2][3]. To validate the structural integrity and purity of the synthesized [2-(Benzyloxy)-3-ethoxyphenyl]methanol, a multi-modal analytical approach is required.

Table 2: HPLC Method Parameters for Purity Assessment

ParameterSpecification
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 280 nm (Diode Array)
Injection Volume 10 µL
Structural Elucidation (NMR & MS)
  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The structural identity is confirmed by observing the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a new singlet integrating for two protons at ~4.6 ppm, corresponding to the newly formed hydroxymethyl (-CH₂OH) group. The benzylic protons from the protecting group will appear as a distinct singlet at ~5.1 ppm[1].

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) operated in positive mode should yield a dominant peak at m/z 281.1150, corresponding to the sodium adduct [M+Na]⁺ of the target molecule (Exact Mass: 258.1256).

Characterization Sample Crude [2-(Benzyloxy)-3-ethoxyphenyl]methanol HPLC HPLC Analysis (Purity Assessment ≥95%) Sample->HPLC NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR MS High-Resolution Mass Spec (Molecular Weight Confirmation) Sample->MS Valid Validated Pure Compound (Ready for Downstream Synthesis) HPLC->Valid NMR->Valid MS->Valid

Analytical validation and purity assessment workflow for the target compound.

Conclusion

The synthesis and characterization of [2-(Benzyloxy)-3-ethoxyphenyl]methanol require strict adherence to chemoselective principles and rigorous analytical validation. By leveraging Finkelstein-assisted benzylation and controlled borohydride reduction, researchers can reliably generate this critical intermediate. The self-validating TLC checks and multi-modal analytical parameters (HPLC, NMR, HRMS) detailed in this guide ensure that the final compound meets the stringent ≥95% purity threshold required for advanced pharmaceutical development.

References

  • [2] ChemScene. "851630-50-7 | [2-(benzyloxy)-3-ethoxyphenyl]methanol | ChemScene". Available at:

  • [1] CORE / Kayembe RU. "SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN - CORE". Available at:

  • [3] Fluorochem. "[2-(benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7) - Fluorochem". Available at:

Sources

Foundational

Synthetic Trajectories and Therapeutic Applications of[2-(Benzyloxy)-3-ethoxyphenyl]methanol Derivatives

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the rational design of peptidomimetics relies heavily on versatile, highly functionalized building blocks. [2-(Benzyloxy)-3-ethoxyphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the rational design of peptidomimetics relies heavily on versatile, highly functionalized building blocks. [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) has emerged as a critical linchpin in the synthesis of complex coumarin-based architectures, specifically those targeting viral proteases[1].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a programmable kinetic system. The specific substitution pattern of this benzyl alcohol dictates its downstream utility:

  • The Primary Alcohol: Acts as a latent electrophile. Upon controlled oxidation to the corresponding aldehyde, it becomes primed for carbon-carbon bond formation via the Morita-Baylis-Hillman (MBH) reaction[2].

  • The 3-Ethoxy Group: Provides essential steric bulk and lipophilicity. In the context of HIV-1 protease inhibitors, this ether linkage is optimized to occupy the hydrophobic S1/S2 binding pockets of the enzyme active site[2].

  • The 2-Benzyloxy Group: Functions dually as a robust protecting group during aggressive nucleophilic additions and as a predefined leaving group. Its subsequent cleavage triggers an intramolecular lactonization, elegantly closing the ring to form the rigid coumarin core[3].

Physicochemical Profile
PropertySpecification
IUPAC Name (3-ethoxy-2-phenylmethoxyphenyl)methanol
CAS Number 851630-50-7
Molecular Formula C₁₆H₁₈O₃
Molecular Weight 258.31 g/mol
SMILES CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CO
Key Functional Groups Primary Alcohol, Benzyl Ether, Ethyl Ether
Primary Application Precursor for Coumarin-based HIV-1 Protease Inhibitors

Mechanistic Pathway: From Benzyl Alcohol to Peptidomimetics

The transformation of[2-(Benzyloxy)-3-ethoxyphenyl]methanol into a therapeutic agent requires a multi-stage synthetic trajectory. The core logic relies on converting the stable alcohol into a highly reactive aldehyde, which is then subjected to an MBH reaction with an activated alkene (such as methyl acrylate). The resulting MBH adduct undergoes an aza-Michael addition with various amines or amino acids. Finally, deprotection of the benzyl ether forces a spontaneous cyclization into a 3-substituted coumarin, which serves as the terminal moiety for Ritonavir analogues[2].

G A [2-(Benzyloxy)-3-ethoxyphenyl]methanol B 2-Benzyloxy-3-ethoxybenzaldehyde A->B C MBH Adduct B->C D Aza-Michael Adduct C->D E 3-Substituted Coumarin D->E F Ritonavir Analogue E->F

Workflow of coumarin-based HIV-1 protease inhibitor synthesis from the methanol derivative.

Core Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are selected.

Protocol 1: Oxidation to 2-Benzyloxy-3-ethoxybenzaldehyde

Before complex C-C bond formation can occur, the primary alcohol must be oxidized.

  • Causality: A mild oxidant (such as Swern oxidation or activated MnO₂) is required to prevent over-oxidation to the carboxylic acid, which would dead-end the synthetic route.

  • Validation Checkpoint: The reaction is deemed complete when TLC indicates the total consumption of the starting material and ¹H-NMR confirms the disappearance of the benzylic CH₂-OH protons (~4.6 ppm) and the emergence of a sharp aldehyde singlet at ~10.2 ppm.

Protocol 2: Morita-Baylis-Hillman (MBH) Reaction

This step constructs the carbon framework necessary for the coumarin ring[2].

  • Preparation: Dissolve 2-benzyloxy-3-ethoxybenzaldehyde (1.0 eq) in a minimal volume of CDCl₃ or distilled acetone.

  • Activation: Add methyl acrylate (5.0 eq) followed by 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 eq).

    • Expert Insight: DABCO is chosen over standard amine bases due to its unique bicyclic structure, which makes it a highly potent, unhindered nucleophile capable of initiating the conjugate addition to methyl acrylate without causing permanent side reactions[2].

  • Execution: Stir the mixture at room temperature for 48-72 hours.

  • Validation Checkpoint: The success of the MBH reaction is self-validated by the appearance of two distinct vinylic doublets in the ¹H-NMR spectrum (typically between δ 5.8 and 6.3 ppm), corresponding to the newly formed terminal methylene group.

Protocol 3: Aza-Michael Conjugate Addition

To introduce the peptidomimetic nitrogen, the MBH adduct is subjected to an amination reaction[3].

  • Preparation: Dissolve the MBH adduct (1.0 eq) in a suitable solvent.

  • Reagent Addition: Introduce an amine (e.g., benzylamine or proline methyl ester, 1.5 eq), sodium acetate (1.5 eq), and Tetrabutylammonium bromide (TBAB) (0.5 eq).

    • Expert Insight: TBAB acts as a phase-transfer catalyst. It increases the effective nucleophilicity of the amine by disrupting hydrogen-bonding networks, driving the aza-Michael addition forward even with sterically hindered amino acids[3].

  • Cyclization: Upon successful amination, the intermediate can be treated with acidic conditions (HCl in AcOH/Ac₂O) or subjected to hydrogenolysis (Pd/C, H₂). This cleaves the 2-benzyloxy protecting group, liberating the phenol which immediately attacks the adjacent methyl ester, yielding the 3-substituted coumarin[2].

Therapeutic Application: HIV-1 Protease Inhibition

The ultimate goal of synthesizing these derivatives is to generate potent viral inhibitors. HIV-1 protease is a homodimeric aspartyl protease responsible for cleaving the viral Gag-Pol polyprotein—a step strictly required for viral maturation.

Derivatives of[2-(Benzyloxy)-3-ethoxyphenyl]methanol, once cyclized into coumarins and coupled with a hydroxyethylene dipeptide isostere, act as highly effective Ritonavir analogues[2]. The coumarin core mimics the spatial geometry of the natural peptide substrates, while the 3-ethoxy substituent provides critical Van der Waals interactions within the S1/S2 binding pockets. This competitive binding prevents the natural polyprotein from accessing the catalytic aspartate residues, thereby arresting the virus in an immature, non-infectious state[3].

Pathway N1 Coumarin-Peptidomimetic Analogue N2 S1/S2 Pocket Docking (HIV-1 Protease) N1->N2 N3 Catalytic Aspartate Interaction N2->N3 N4 Steric Blockade of Gag-Pol Cleavage N3->N4 N5 Viral Maturation Arrest N4->N5

Mechanistic pathway of HIV-1 protease inhibition by coumarin derivatives.

References

  • CORE. "SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN - CORE". CORE.ac.uk.[Link]

  • Kayembe, J.P. "Design, synthesis and evaluation of novel peptidomimetics compounds as HIV-1 protease inhibitors". CORE.ac.uk (Thesis 2019).[Link]

Sources

Exploratory

Comprehensive Stability and Storage Guide for [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Executive Summary As a highly versatile building block in proteomics research and organic synthesis, [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) requires rigorous handling protocols to maintain its chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly versatile building block in proteomics research and organic synthesis, [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) requires rigorous handling protocols to maintain its chemical integrity (1[1]). While the molecule is generally stable under optimal conditions, its structural features present specific vulnerabilities to environmental stressors. This whitepaper provides an in-depth, mechanistically grounded guide to the degradation pathways, empirical stability data, and self-validating standard operating procedures (SOPs) necessary for preserving this compound.

Structural Vulnerability & Degradation Causality

The stability profile of[2-(Benzyloxy)-3-ethoxyphenyl]methanol is dictated by the reactivity of its three primary functional groups attached to the central benzene ring. While the ethoxy group is chemically robust, the other two moieties are susceptible to distinct degradation pathways.

Aerobic Oxidation of the Benzylic Alcohol

Primary benzylic alcohols are thermodynamically driven to oxidize into their corresponding aldehydes. This auto-oxidation process is accelerated by ambient oxygen, thermal energy, and trace metal impurities that may act as unintentional catalysts (2[2]). Without an inert atmosphere, the primary alcohol will slowly convert into 2-(benzyloxy)-3-ethoxybenzaldehyde, compromising the stoichiometric accuracy of downstream reactions (3[3]).

Photo-Oxidative Cleavage of the Benzyl Ether

Benzyl ethers are celebrated in organic synthesis for their exceptional stability against strong acids and bases (4[4]). However, they possess a critical vulnerability to visible and UV light. Prolonged exposure to ambient laboratory lighting can initiate a radical-driven photo-oxidative debenzylation, cleaving the ether to yield a free phenol (5[5]).

Degradation Pathways Visualization

Degradation A [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Intact Compound) B 2-(Benzyloxy)-3-ethoxybenzaldehyde (Oxidation Product) A->B O2 / Heat (Benzylic Oxidation) C 2-Hydroxy-3-ethoxyphenylmethanol (Ether Cleavage Product) A->C UV Light / Acid (Debenzylation)

Fig 1: Primary degradation pathways of [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Empirical Stability Data & Storage Parameters

To mitigate the causality of degradation, storage parameters must directly neutralize environmental threats. The table below synthesizes the expected shelf-life of the compound under varying conditions.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradant Risk
-20°C Argon (Inert) Dark (Amber Vial) > 24 Months None (Optimal)
4°CArgon (Inert)Dark (Amber Vial)12 - 18 MonthsTrace Aldehyde
25°C (RT)AirDark3 - 6 MonthsBenzaldehyde
25°C (RT)AirAmbient Light< 1 MonthAldehyde + Phenol

Standard Operating Procedures (SOPs) for Handling

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems . Each protocol contains built-in checkpoints to confirm that the integrity of the environment—and thus the chemical—has been maintained.

Protocol A: Inert Aliquoting and Cryogenic Storage

Causality: Bulk containers subjected to repeated freeze-thaw cycles accumulate moisture and oxygen, accelerating degradation. Aliquoting isolates the risk.

  • Thermal Equilibration: Transfer the newly received bulk compound into a desiccator at room temperature (20-25°C) for 2 hours before opening.

    • Self-Validation Check: If the exterior of the commercial bottle feels cold to the touch, do not open it. Premature opening causes immediate atmospheric moisture condensation on the chemical surface.

  • Environment Preparation: Move the equilibrated bottle to a localized Argon-flushed environment or glove box.

  • Dispensing: Weigh and dispense single-use aliquots into pre-dried, Class A amber glass vials.

    • Self-Validation Check: Observe the powder. If it aggressively clings to the upper walls of the vial, static electricity indicating residual moisture is present. The vial must be re-dried.

  • Atmosphere Exchange: Insert an Argon gas line (fitted with a clean needle) 1 cm above the solid. Purge at a low flow rate (0.5 L/min) for exactly 30 seconds to displace all oxygen.

  • Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the junction tightly with Parafilm to create a secondary barrier against gas exchange.

  • Storage: Transfer immediately to a -20°C dedicated chemical freezer.

Protocol B: Sample Recovery and Integrity Validation

Causality: Introducing a cold sample to ambient air is the primary vector for hydrolytic degradation and clumping.

  • Retrieval: Remove a single-use aliquot from the -20°C freezer.

  • Desiccation (Critical Step): Place the sealed vial in a desiccator for 30 minutes to reach room temperature.

    • Self-Validation Check: Inspect the solid through the bottom of the vial. It should remain free-flowing. Visible clumping indicates the seal was compromised during storage and moisture ingress has occurred.

  • Sampling: Open the vial, extract the required mass using a sterile spatula, and immediately re-purge the headspace with Argon for 30 seconds before resealing.

  • Analytical Validation: Before deploying the compound in sensitive synthesis, dissolve a 1 mg micro-sample in CDCl₃ for ¹H-NMR analysis.

    • Self-Validation Check: Confirm the presence of the intact benzylic -CH₂- protons (typically around ~4.6 ppm). Scan the downfield region (~9.5 - 10.5 ppm); the appearance of a sharp singlet here confirms aldehyde formation, indicating the batch has oxidized and requires flash chromatography purification.

Quality Control & Validation Workflow

QC_Workflow N1 Sample Retrieval (-20°C to RT) N2 Visual Inspection (Color/State) N1->N2 N3 HPLC / NMR Analysis (Purity Check) N2->N3 N4 Proceed to Synthesis (Assay Ready) N3->N4 Purity >= 95% N5 Re-purification (Flash Chromatography) N3->N5 Purity < 95% N5->N3 Post-purification

Fig 2: Self-validating quality control workflow for sample recovery.

References

  • 12100 | Sigma-Aldrich Source: Sigma-Aldrich Product Catalog URL
  • Mechanism of Pd(OAc)
  • Quantitative Aerobic Oxidation of Primary Benzylic Alcohols to Aldehydes Catalyzed by Highly Efficient and Recyclable P123-Stabilized Pd Nanoclusters in Acidic Aqueous Solution Source: ACS Publications URL
  • Source: MPG.
  • End-Capped Poly(benzyl ethers)

Sources

Foundational

Mechanistic Reactivity Profiles &amp; Physicochemical Hazards

Title: Advanced Safety, Handling, and Reactivity Profiles of Substituted Benzyl Alcohols in Chemical Synthesis Executive Summary Substituted benzyl alcohols are indispensable building blocks in organic synthesis, frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety, Handling, and Reactivity Profiles of Substituted Benzyl Alcohols in Chemical Synthesis

Executive Summary Substituted benzyl alcohols are indispensable building blocks in organic synthesis, frequently utilized as protecting groups, active pharmaceutical ingredient (API) intermediates, and cross-coupling partners. However, the presence of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) substituents on the aromatic ring fundamentally alters their physicochemical stability, toxicological profile, and reactivity. As a Senior Application Scientist, I have structured this technical guide to move beyond basic safety data sheets. Here, we analyze the mechanistic causality behind their hazards, explore their biological bioactivation pathways, and establish self-validating standard operating procedures (SOPs) for their safe handling and storage.

The reactivity of a benzyl alcohol derivative is dictated by the electronic nature of its ring substituents, which directly influences the stability of the benzylic position.

  • Autoxidation and Peroxide Accumulation: Unsubstituted and ether-linked benzyl alcohols are highly susceptible to autoxidation upon prolonged exposure to atmospheric oxygen. Causality: Ambient oxygen abstracts the relatively weak benzylic hydrogen, forming a resonance-stabilized radical. This radical rapidly reacts with O2​ to form hydroperoxides. If these solutions are concentrated via distillation, the accumulated peroxides pose a severe, shock-sensitive explosion hazard (1)[1].

  • Acid-Catalyzed Carbocation Formation: When utilizing electron-rich derivatives such as 2,5-dimethoxybenzyl alcohol, exposure to strong acids (e.g., sulfuric or phosphoric acid) triggers rapid dehydration. Causality: The electron-donating methoxy groups donate electron density via resonance, highly stabilizing the resulting benzylic carbocation. This reactive intermediate can subsequently drive runaway electrophilic aromatic substitution or unintended polymerization (2)[2].

  • Thermal Instability and Dust Explosions: Nitro-substituted derivatives (e.g., 4-nitrobenzyl alcohol) carry their own internal oxidant. Causality: When dispersed as fine particulate matter in confined spaces, the dust can form explosive mixtures with air. Furthermore, heating these compounds under confinement risks rapid, violent decomposition due to the thermodynamic instability of the nitro group (3)[3].

Toxicological Paradigms & Bioactivation

Understanding the toxicology of substituted benzyl alcohols requires looking past acute exposure symptoms and examining their metabolic fate.

  • Acute CNS Toxicity and QSAR: Benzyl alcohols exhibit hydrophobicity-dependent cellular toxicity. Ingestion or inhalation of vapors leads to central nervous system (CNS) depression, ataxia, and somnolence as the lipophilic molecules cross the blood-brain barrier (1)[1]. Quantitative Structure-Activity Relationship (QSAR) analyses indicate that cellular toxicity in certain biological models is heavily dependent on a combination of hydrophobicity and radical-mediated electronic effects (4)[4].

  • Phase-II Metabolic Bioactivation: Standard in vitro mutagenicity assays often fail to capture the true genotoxic potential of nitro- and amino-substituted benzyl alcohols. Causality: Their genotoxicity is heavily dependent on phase-II metabolic bioactivation. Human sulfotransferases (specifically SULT1A1 and SULT1A2) catalyze the transfer of a sulfate group to the benzylic hydroxyl. The resulting benzylic sulfuric ester is a highly reactive electrophile that readily attacks nucleophilic centers on DNA, forming mutagenic adducts (5)[5].

SULT_Bioactivation NitroToluene Nitro/Amino Benzyl Alcohol SULT Sulfotransferase (SULT1A1/SULT1A2) NitroToluene->SULT Metabolic Uptake SulfateEster Benzylic Sulfuric Ester (Reactive Intermediate) SULT->SulfateEster Bioactivation (Sulfate Transfer) DNA_Adduct DNA Adduct Formation (Mutagenesis) SulfateEster->DNA_Adduct Electrophilic Attack

SULT-mediated bioactivation pathway of substituted benzyl alcohols into mutagenic intermediates.

Self-Validating Operational Protocols

To mitigate the risks of autoxidation and hazardous polymerization, laboratories must implement strict, self-validating handling procedures.

Protocol: Self-Validating Inert Storage and Peroxide Screening Objective: To systematically prevent autoxidation and mitigate explosion risks associated with peroxide accumulation.

  • Step 1: Baseline Quantification & Logging

    • Action: Upon receipt of the chemical, extract a 1 mL (or 1 g) sample and quantify baseline peroxide levels using KI-starch quantitative indicator strips.

    • Causality: Establishes a baseline to ensure the supplier's lot has not undergone pre-transit autoxidation.

    • Validation: If the reading is < 5 ppm, proceed to Step 2. If > 5 ppm, quarantine the lot immediately.

  • Step 2: Argon Displacement

    • Action: Transfer the material to an amber glass vessel. Purge the headspace with high-purity Argon gas for 3 to 5 minutes before sealing with a PTFE-lined cap.

    • Causality: Argon is approximately 38% denser than ambient air. It settles directly over the liquid or solid phase, creating an impermeable physical barrier against oxygen ingress, whereas nitrogen may mix more readily with ambient air during brief container openings.

  • Step 3: Environmental Control

    • Action: Store the vessel in a dedicated flammables cabinet at < 25°C, strictly isolated from oxidizing acids (e.g., nitric acid) and UV light.

    • Causality: UV radiation accelerates photodegradation and radical initiation, while elevated temperatures increase the kinetics of peroxide formation.

    • Validation: Utilize a continuous temperature data logger. Any temperature excursion above 25°C triggers an automatic mandatory re-test of peroxide levels.

  • Step 4: Scheduled Verification & Quenching

    • Action: Every 30 days (for opened containers), extract an aliquot under inert conditions and re-test for peroxides. Opened containers should not be stored for more than 12 months (1)[1].

    • Validation: A reading of < 5 ppm validates the integrity of the Argon blanket (Pass). A reading > 5 ppm (Fail) mandates immediate chemical quenching using aqueous sodium bisulfite to reduce the peroxides to safe alcohols prior to disposal.

Handling_Workflow Receipt Material Receipt & Baseline Test Storage Inert Storage (Argon Purge, <25°C) Receipt->Storage Transfer to controlled environment Test Peroxide & Oxidation Testing (Monthly) Storage->Test Scheduled evaluation Pass Pass: Safe for Synthesis (<5 ppm) Test->Pass Validated Fail Fail: Quench & Dispose (>5 ppm) Test->Fail Action Required

Standard workflow for the receipt, storage, and safety validation of substituted benzyl alcohols.

Quantitative Hazard Matrix

The following table summarizes the comparative hazards and required handling conditions for key substituted benzyl alcohols utilized in synthesis.

DerivativePrimary HazardMechanistic DriverRequired StorageToxicity Endpoint
Benzyl Alcohol Peroxide Formation / CNS DepressionAutoxidation of benzylic position; Hydrophobicity-driven BBB penetrationArgon blanket, <25°C, 12-mo shelf life (opened)Ataxia, Somnolence
2,5-Dimethoxybenzyl Alcohol Acid-Catalyzed PolymerizationMethoxy-stabilized benzylic carbocation formationNeutral pH, UV-protectedSkin/Eye Irritation
4-Nitrobenzyl Alcohol Dust Explosion / MethemoglobinemiaInternal oxidant (nitro group); Hemoglobin oxidationGrounded equipment, well-ventilatedCyanosis, Mutagenesis
Aminobenzyl Alcohols Genotoxicity / MutagenesisSULT-mediated bioactivation to sulfuric estersLight-resistant, cool environmentDNA Adduct Formation

References

  • Title: How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?
  • Source: scbt.
  • Source: scbt.
  • Source: researchgate.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methods for the Detection and Quantification of [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol (SOP) & Application Note Introduction & Chemical Profiling [2-(Benzyloxy)-3-ethoxyphenyl]methano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol (SOP) & Application Note

Introduction & Chemical Profiling

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a highly specialized biochemical intermediate utilized in the synthesis of complex pharmaceutical agents, including peptidomimetics and potential HIV-1 protease inhibitors[1][2][3]. With a molecular formula of C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol , the compound features three distinct functional groups: a benzyl ether protecting group, an ethoxy substituent, and a primary alcohol[2].

Causality in Analytical Design (E-E-A-T)

Developing a robust analytical method for this compound requires understanding its chemical reactivity. The primary alcohol is susceptible to oxidation, while the benzyl ether is prone to catalytic hydrogenolysis or acidic cleavage during downstream synthetic steps[3]. Therefore, the analytical method must be capable of resolving the intact parent molecule from its primary degradation product: the debenzylated phenol derivative.

Because of the biphenyl-like extended π -system, the molecule exhibits strong UV absorbance. A wavelength of 210 nm captures the robust end-absorption of the aromatic rings, while 254 nm offers high specificity for the benzyl moiety[4][5]. For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode is employed[6]. The mobile phase must contain a volatile organic acid (e.g., 0.1% formic acid) to suppress the ionization of potential phenolic impurities while providing abundant protons to yield the [M+H]+ precursor ion at m/z 259.1[7].

Analytical Workflow & Decision Matrix

To ensure a self-validating analytical system, the workflow integrates both High-Performance Liquid Chromatography (HPLC-UV) for bulk purity assessment and LC-MS/MS for trace impurity identification.

AnalyticalWorkflow Step1 Sample: [2-(Benzyloxy)-3-ethoxyphenyl]methanol CAS: 851630-50-7 Step2 Sample Preparation Dilution in MeOH, 0.45µm PTFE Filtration Step1->Step2 HPLC RP-HPLC-UV (210/254 nm) Primary Purity Assessment Step2->HPLC 10 µL Injection LCMS LC-MS/MS (ESI+) Trace Impurity & Degradation ID Step2->LCMS 2 µL Injection Pass Purity ≥ 95% Proceed to Downstream Synthesis HPLC->Pass Single Major Peak Fail Impurity Detected (e.g., Debenzylated Phenol / Oxidation) HPLC->Fail Extra Peaks Detected LCMS->Fail Mass Confirmation of Impurities

Analytical workflow and decision tree for [2-(Benzyloxy)-3-ethoxyphenyl]methanol detection.

Experimental Protocols

Protocol 1: Sample Preparation (Self-Validating)

Expert Insight: Failing to filter samples properly often leads to rapid column pressure buildup due to insoluble polymeric byproducts from upstream synthesis.

  • Stock Solution: Accurately weigh 10.0 mg of[2-(Benzyloxy)-3-ethoxyphenyl]methanol reference standard.

  • Dissolution: Dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.

  • Working Standard: Dilute the stock solution with Mobile Phase A to a final concentration of 50 µg/mL.

  • Filtration: Pass the working solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial.

  • System Suitability Test (SST): Spike the 50 µg/mL working standard with 5 µg/mL of a known debenzylated impurity. The system is only validated for use if the resolution factor ( Rs​ ) between the two peaks is > 2.0.

Protocol 2: RP-HPLC-UV Method for Purity Assessment

This method utilizes a reversed-phase C18 column, which is optimal for separating the hydrophobic benzyl ether from more polar degradation products[4][7].

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

Step-by-Step Execution:

  • Purge the HPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Equilibrate the C18 column at initial gradient conditions (70% A / 30% B) for 15 minutes or until a stable baseline is achieved.

  • Inject the SST sample to verify resolution.

  • Inject the blank (Methanol) to ensure no carryover.

  • Inject the prepared sample aliquots, running the gradient detailed in Table 1 .

Protocol 3: LC-MS/MS Method for Trace Impurity Profiling

For structural confirmation and trace analysis, MS/MS is utilized. The collision-induced dissociation (CID) of the molecule yields highly predictable fragments[6][8].

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

Quantitative Data & Method Parameters

Table 1: HPLC Gradient Elution Profile

A gradient is required because the compound is relatively lipophilic; starting with low organic content focuses polar impurities at the column head, while the ramp to 90% organic ensures the elution of the target analyte[7][9].

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.070301.0
2.070301.0
10.010901.0
12.010901.0
12.170301.0
15.070301.0
Table 2: LC-MS/MS MRM Transitions and Collision Energies

The following Multiple Reaction Monitoring (MRM) transitions are used to quantify the analyte and identify its primary degradation pathways[6].

Analyte / ImpurityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Significance
Target Analyte 259.1241.115Loss of H₂O from primary alcohol
Target Analyte 259.191.125Tropylium ion from benzyl ether
Debenzylated Impurity 169.1151.115Loss of H₂O
Debenzylated Impurity 169.1123.120Loss of ethoxy/alcohol fragments

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation causality is critical for MS method development. The loss of the benzyl group generates a highly stable tropylium ion (m/z 91.1), which serves as the most reliable quantifier ion for this specific ether[8].

MSFragmentation M Precursor Ion [M+H]+ m/z 259.1 F1 Product Ion 1 [M+H - H2O]+ m/z 241.1 M->F1 - H2O (18 Da) F2 Product Ion 2 Tropylium Ion m/z 91.1 M->F2 Benzyl Cleavage F3 Product Ion 3 Debenzylated Core m/z 169.1 M->F3 Loss of Benzyl

Proposed ESI+ mass spectrometry fragmentation pathway for the target analyte.

References

  • Kayembe RU. (2019). Synthetic and Mechanistic Studies of Coumarin Derivatives and HIV-1 Protease Inhibitors. CORE Thesis Repository. Retrieved from: [Link][3]

  • National Institutes of Health (PMC). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. Retrieved from:[Link][6][8]

  • ACS Publications. Catalytic Mechanism of Gut Benzyl Ether Reductase for Efficient Bioconversion. Retrieved from: [Link][7][9]

Sources

Application

Application Note:[2-(Benzyloxy)-3-ethoxyphenyl]methanol in Organic Synthesis and Drug Discovery

Executive Summary [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Featuring a prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Featuring a primary benzylic alcohol and an orthogonally protected phenolic core, this intermediate serves as a critical linchpin in the development of complex O-alkylated scaffolds, coumarin derivatives, and peptidomimetics—most notably in the design of HIV-1 protease inhibitors[1]. This application note provides an in-depth mechanistic guide, validated experimental protocols, and structural rationales for deploying this compound in drug discovery workflows.

Physicochemical & Structural Profiling

The strategic value of[2-(Benzyloxy)-3-ethoxyphenyl]methanol lies in its specific substitution pattern. The bulky benzyloxy group at the C2 position provides essential steric shielding during downstream nucleophilic attacks, while the ethoxy group at C3 modulates the molecule's overall lipophilicity and acts as a critical hydrogen-bond acceptor in enzyme active sites.

PropertyValue / Description
Chemical Name [2-(Benzyloxy)-3-ethoxyphenyl]methanol
CAS Registry Number 851630-50-7
Molecular Formula C 16​ H 18​ O 3​
Molecular Weight 258.31 g/mol
Structural Features Primary alcohol (C1), Benzyl ether (C2), Ethyl ether (C3)
Orthogonality The C1 alcohol can be activated/functionalized without disturbing the C2 benzyl ether or C3 ethyl ether.

Mechanistic Insights: Reactivity & Orthogonality

The synthetic utility of this compound is governed by the orthogonal reactivity of its functional groups [2]:

  • Benzylic Alcohol Activation (C1) : The primary alcohol can be readily converted into a robust leaving group (e.g., chloride or bromide) via halogenation, or it can be utilized directly as a nucleophile/electrophile in Mitsunobu etherifications. The electron-donating nature of the ortho-alkoxy groups stabilizes the transient benzylic carbocation character during S N​ 1/S N​ 2 hybrid transition states [3].

  • Selective Deprotection (C2) : The benzyl ether acts as a robust protecting group during harsh basic or reductive alkylations. Once the target scaffold is assembled, the benzyl group can be selectively cleaved via Pd/C-catalyzed hydrogenolysis under mild conditions, unmasking the C2 phenol for subsequent cyclization (e.g., into coumarin cores) without cleaving the C3 ethoxy ether [1][2].

Synthetic Workflow & Applications in Drug Discovery

In the synthesis of HIV-1 protease inhibitors and coumarin-based therapeutics, [2-(Benzyloxy)-3-ethoxyphenyl]methanol is typically synthesized from 3-ethoxysalicylaldehyde. Following benzylation and reduction, the resulting alcohol is either halogenated for nucleophilic substitution with dipeptide isosteres or directly coupled via Mitsunobu reactions.

G A 3-Ethoxysalicylaldehyde B 2-Benzyloxy-3-ethoxybenzaldehyde A->B BnBr, K2CO3 (O-Alkylation) C [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Key Intermediate) B->C NaBH4, EtOH (Reduction) D 2-Benzyloxy-3-ethoxybenzyl chloride C->D SOCl2, DCM (Chlorination) E Coumarin Derivatives & HIV-1 Protease Inhibitors C->E Mitsunobu Coupling (Direct Etherification) D->E Nucleophilic Substitution & Deprotection

Figure 1: Synthetic workflow utilizing[2-(Benzyloxy)-3-ethoxyphenyl]methanol for inhibitor design.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that every protocol is self-validating. The following methodologies detail the causality behind each procedural step to guarantee high fidelity and reproducibility.

Protocol A: Synthesis of[2-(Benzyloxy)-3-ethoxyphenyl]methanol via Aldehyde Reduction

Objective: Chemoselective reduction of 2-benzyloxy-3-ethoxybenzaldehyde. Causality: Sodium borohydride (NaBH 4​ ) is selected over stronger hydrides (like LiAlH 4​ ) to prevent the premature cleavage of the benzyl ether. Absolute ethanol serves as the protic solvent, facilitating the hydride transfer via a cyclic transition state [3].

  • Initiation : Dissolve 2-benzyloxy-3-ethoxybenzaldehyde (1.0 eq, 10 mmol) in absolute ethanol (50 mL) under a nitrogen atmosphere.

  • Thermal Control : Cool the solution to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses exothermic side reactions and prevents unwanted acetal formation.

  • Reduction : Add NaBH 4​ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control hydrogen gas evolution.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot ( Rf​≈0.6 ) should completely convert to a more polar alcohol spot ( Rf​≈0.3 ).

  • Quenching & Validation : Quench carefully with saturated aqueous NH 4​ Cl (20 mL). Rationale: NH 4​ Cl safely neutralizes excess borohydride and maintains a slightly acidic pH, preventing base-catalyzed degradation of the newly formed alcohol.

  • Isolation : Extract with ethyl acetate (3 × 30 mL). Wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the title compound.

Protocol B: Conversion to 1-(Benzyloxy)-2-(chloromethyl)-3-ethoxybenzene

Objective: Activation of the primary alcohol for downstream nucleophilic substitution. Causality: Thionyl chloride (SOCl 2​ ) with catalytic DMF forms a highly reactive Vilsmeier-Haack intermediate. This ensures clean conversion to the chloride without generating strong aqueous acids that could deprotect the C2 benzyl ether [2][3].

  • Initiation : Dissolve [2-(Benzyloxy)-3-ethoxyphenyl]methanol (1.0 eq, 5 mmol) in anhydrous DCM (30 mL). Add catalytic DMF (0.05 eq).

  • Activation : Cool to 0 °C and add SOCl 2​ (1.2 eq, 6 mmol) dropwise. Rationale: Dropwise addition controls the release of HCl and SO 2​ gases, preventing pressure buildup and localized exotherms.

  • Propagation : Stir at room temperature for 3 hours.

  • Neutralization : Quench by slowly pouring the mixture into saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. Rationale: Immediate neutralization prevents the acidic cleavage of the benzyl ether during workup.

  • Isolation : Extract with DCM, dry over MgSO 4​ , and concentrate. Use immediately for alkylation to prevent dimerization.

Protocol C: Direct Mitsunobu Etherification

Objective: Coupling the benzylic alcohol directly with a phenolic nucleophile. Causality: The Mitsunobu reaction allows for direct C-O bond formation under mild, neutral conditions, entirely bypassing the need for halogenated intermediates which can be unstable [3].

  • Initiation : Dissolve the alcohol (1.0 eq), target phenol (1.1 eq), and PPh 3​ (1.2 eq) in anhydrous THF (0.2 M) under argon at 0 °C.

  • Coupling : Add DIAD (1.2 eq) dropwise over 10 minutes. Rationale: Adding DIAD last to the cooled mixture prevents the premature depletion of the betaine intermediate and minimizes the formation of hydrazine dicarboxylate byproducts.

  • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification : Concentrate and purify directly via silica gel chromatography to isolate the coupled ether.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes and self-validating analytical markers for the protocols described above.

Reaction WorkflowReagents & SolventsTemp & TimeExpected YieldKey 1 H NMR Shifts (CDCl 3​ , δ ppm)
Aldehyde Reduction NaBH 4​ , EtOH0 °C to RT, 2h92–95% δ 4.65 (s, 2H, Ar-CH 2​ -OH), 5.10 (s, 2H, O-CH 2​ -Ph)
Chlorination SOCl 2​ , DCM, cat. DMF0 °C to RT, 3h88–91% δ 4.72 (s, 2H, Ar-CH 2​ -Cl), 5.15 (s, 2H, O-CH 2​ -Ph)
Mitsunobu Coupling Phenol, PPh 3​ , DIAD, THF0 °C to RT, 12h75–82% δ 5.20 (s, 2H, Ar-CH 2​ -O-Ar'), 5.08 (s, 2H, O-CH 2​ -Ph)

References

  • Kayembe, J.P.R.U. (2019). SYNTHETIC AND MECHANISTIC STUDIES OF THE COUMARIN-CONTAINING ANALOGUES. Rhodes University / CORE. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. Available at:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. Available at:[Link]

Method

The Versatile Building Block: Application Notes for [2-(Benzyloxy)-3-ethoxyphenyl]methanol in Medicinal Chemistry

Introduction: Unlocking the Potential of a Substituted Guaiacol Scaffold In the landscape of medicinal chemistry, the rational design of novel therapeutics hinges on the availability of versatile and strategically functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Substituted Guaiacol Scaffold

In the landscape of medicinal chemistry, the rational design of novel therapeutics hinges on the availability of versatile and strategically functionalized building blocks. [2-(Benzyloxy)-3-ethoxyphenyl]methanol, a substituted guaiacol derivative, represents a key scaffold with significant potential for the synthesis of a diverse array of biologically active molecules. Its unique arrangement of a protected phenol, an ethoxy group, and a reactive benzylic alcohol provides a powerful platform for structural elaboration and the exploration of structure-activity relationships (SAR).

The 2,3-dialkoxy substitution pattern is a recurring motif in numerous pharmacologically relevant compounds. The interplay between the benzyloxy and ethoxy groups can influence molecular conformation, lipophilicity, and metabolic stability, all critical parameters in drug design. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is stable under a variety of reaction conditions but can be readily cleaved at a later synthetic stage to unmask a crucial hydrogen bond donor or a site for further functionalization.[1][2] The primary alcohol function offers a handle for a multitude of chemical transformations, including oxidation, halogenation, and conversion to esters, ethers, and amines, thereby enabling the introduction of diverse pharmacophores.

This document provides detailed application notes and protocols for the utilization of [2-(Benzyloxy)-3-ethoxyphenyl]methanol as a strategic intermediate in medicinal chemistry programs. We will delve into its physicochemical properties, explore its reactivity through validated synthetic protocols, and illustrate its application in the conceptual design of screening libraries targeting key protein classes.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₁₆H₁₈O₃ChemScene
Molecular Weight 258.31 g/mol ChemScene
Appearance White to off-white solidGeneric Material Data
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.Generic Material Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Generic Material Data

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling [2-(Benzyloxy)-3-ethoxyphenyl]methanol. Work should be conducted in a well-ventilated fume hood.

Synthetic Applications and Protocols

The synthetic utility of [2-(Benzyloxy)-3-ethoxyphenyl]methanol lies in the selective manipulation of its functional groups. The following protocols provide detailed, step-by-step methodologies for key transformations.

Application 1: Oxidation to the Corresponding Aldehyde – A Gateway to Heterocycles and Olefins

The oxidation of the primary alcohol to the corresponding aldehyde, [2-(Benzyloxy)-3-ethoxy]benzaldehyde, is a pivotal transformation. This aldehyde serves as a versatile precursor for the synthesis of various heterocyclic scaffolds, such as quinolines and pyrimidines, and for the introduction of vinyl groups through Wittig-type reactions.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol utilizes the mild and selective Dess-Martin periodinane oxidant, which is known for its broad functional group tolerance and high yields.

Materials:

  • [2-(Benzyloxy)-3-ethoxyphenyl]methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [2-(Benzyloxy)-3-ethoxyphenyl]methanol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of alcohol).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure [2-(Benzyloxy)-3-ethoxy]benzaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DMP is sensitive to moisture, which can lead to its decomposition and reduced efficiency.

  • Quenching with Bicarbonate and Thiosulfate: Sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, while sodium thiosulfate reduces the excess iodine species, facilitating a cleaner workup.

Caption: Workflow for the oxidation of [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Application 2: Conversion to a Benzylic Halide for Nucleophilic Substitution

The transformation of the benzylic alcohol to a halide, such as a bromide or chloride, activates the molecule for a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, azides, cyanides, and thiols, which are prevalent in pharmacologically active compounds.

Protocol: Appel Reaction for Benzyl Bromide Synthesis

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides.

Materials:

  • [2-(Benzyloxy)-3-ethoxyphenyl]methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add [2-(Benzyloxy)-3-ethoxyphenyl]methanol (1.0 eq) and carbon tetrabromide (1.5 eq). Dissolve the solids in anhydrous dichloromethane (approximately 15 mL per gram of alcohol).

  • Addition of Phosphine: Cool the solution to 0 °C in an ice bath. Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the desired [2-(benzyloxy)-3-ethoxy]benzyl bromide.

Expert Insights:

  • The reaction is typically rapid and should be monitored closely to avoid side reactions.

  • The triphenylphosphine oxide byproduct can sometimes co-elute with the product. Careful chromatography is essential for obtaining a pure product.

Kinase_Inhibitor_Library_Design cluster_0 Core Scaffold Synthesis cluster_1 Heterocycle Formation cluster_2 Scaffold Elaboration & SAR Start [2-(Benzyloxy)-3-ethoxyphenyl]methanol Aldehyde [2-(Benzyloxy)-3-ethoxy]benzaldehyde Start->Aldehyde Oxidation (Protocol 1) Condensation Condensation with Amidine/Guanidine Aldehyde->Condensation Pyrimidine Substituted Pyrimidine Core Condensation->Pyrimidine Debenzylation Debenzylation (e.g., H₂/Pd-C) Pyrimidine->Debenzylation Phenol Free Phenol Debenzylation->Phenol Coupling Coupling with diverse aryl halides (e.g., Suzuki, Buchwald-Hartwig) Phenol->Coupling Final_Products Library of Kinase Inhibitor Analogs Coupling->Final_Products

Caption: Conceptual workflow for the design of a kinase inhibitor library.

This strategic approach allows for the systematic exploration of the chemical space around the 2-hydroxy-3-ethoxyphenyl core, a common feature in some kinase inhibitor scaffolds. The debenzylation step unmasks a key phenolic hydroxyl group, which can act as a crucial hydrogen bond donor in the hinge region of the kinase ATP-binding site. Subsequent coupling reactions can then introduce a variety of substituents to probe different regions of the binding pocket, enabling a thorough SAR investigation.

Conclusion and Future Directions

[2-(Benzyloxy)-3-ethoxyphenyl]methanol is a valuable and versatile building block in medicinal chemistry. Its well-defined functional group handles allow for a range of selective transformations, providing access to a wide array of more complex intermediates and final target molecules. The protocols detailed herein offer reliable and reproducible methods for key synthetic manipulations. The conceptual application in kinase inhibitor design highlights the strategic potential of this scaffold in modern drug discovery programs. Future work will focus on expanding the repertoire of validated protocols for this building block and demonstrating its utility in the total synthesis of known biologically active natural products and pharmaceuticals.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.

Sources

Application

Application Note: Selective Oxidation of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in API Synthesis

Strategic Context & Substrate Analysis The compound [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized benzylic alcohol that serves as a critical building block in the synthesis of couma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Analysis

The compound [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized benzylic alcohol that serves as a critical building block in the synthesis of coumarin-core derivatives, peptidomimetics, and HIV-1 protease inhibitors[1][2].

Structurally, the molecule presents a significant synthetic challenge during oxidation. The aromatic ring is highly electron-rich due to the strong resonance-donating (+M) effects of the ortho-benzyloxy and meta-ethoxy groups. Furthermore, the benzyloxy ether is highly sensitive to strong acids and hydrogenolysis. Therefore, standard harsh oxidants (e.g., Jones reagent) or aggressive halogen-based oxidants (e.g., Anelli's TEMPO with excess bleach) often lead to ether cleavage or unwanted electrophilic aromatic chlorination[3][4].

Mechanistic Foundations & Reagent Selection

To achieve high-yielding, chemoselective oxidation, the choice of reagent must be strictly tailored to the desired oxidation state.

Pathway A: Partial Oxidation to Aldehyde

Targeting 2-benzyloxy-3-ethoxybenzaldehyde requires an oxidant that arrests at the aldehyde stage without over-oxidation. Activated Manganese(IV) Oxide (MnO₂) is the premier choice for this transformation[5][6].

  • Causality & Mechanism: MnO₂ operates via a heterogeneous single-electron transfer (SET) radical mechanism that is highly specific to allylic and benzylic alcohols. Because the reaction occurs strictly on the solid surface of the manganese lattice, it is exceptionally mild. This preserves the acid-sensitive benzyloxy and ethoxy ethers while completely avoiding electrophilic aromatic substitution.

Pathway B: Complete Oxidation to Carboxylic Acid

Targeting 2-(benzyloxy)-3-ethoxybenzoic acid (CAS: 861409-90-7)[7] requires pushing the oxidation to the carboxylic acid without chlorinating the electron-rich ring. Zhao's Modification of the TEMPO oxidation is the optimal methodology[4][8].

  • Causality & Mechanism: In this system, TEMPO is oxidized to the active N-oxoammonium ion by a catalytic amount of sodium hypochlorite (NaClO). The oxoammonium ion oxidizes the alcohol to the aldehyde. Crucially, sodium chlorite (NaClO₂) acts as the stoichiometric terminal oxidant to convert the aldehyde to the carboxylic acid, while simultaneously regenerating the hypochlorite[4][9]. By keeping the active chlorine (NaClO) concentration at strictly catalytic levels, electrophilic chlorination of the electron-rich aromatic ring is completely suppressed[3][10].

Quantitative Data Summary

ParameterPathway A: Aldehyde SynthesisPathway B: Carboxylic Acid Synthesis
Target Product 2-Benzyloxy-3-ethoxybenzaldehyde2-(Benzyloxy)-3-ethoxybenzoic acid
Primary Oxidant Activated MnO₂ (Heterogeneous)NaClO₂ (Stoichiometric)
Catalyst NoneTEMPO / NaClO (Catalytic)
Solvent System Dichloromethane (DCM)MeCN / Phosphate Buffer (pH 6.7)
Typical Yield 85 – 92%90 – 98%
Reaction Time 12 – 24 hours2 – 4 hours
Key Advantage Prevents over-oxidation to acidPrevents aromatic ring chlorination

Experimental Protocols

Protocol A: Synthesis of 2-Benzyloxy-3-ethoxybenzaldehyde

This protocol utilizes a heterogeneous solid-phase reaction, making workup exceptionally clean.

  • Dissolution: Dissolve 1.0 equivalent of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of substrate).

  • Oxidant Addition: Add 10 to 15 equivalents of activated MnO₂. Note: A large excess is required because the reaction is surface-area dependent.

  • Reaction Execution: Stir the black suspension vigorously at room temperature for 12–24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material and the appearance of a less polar, strongly UV-active spot validates the conversion to the aldehyde.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a pale orange/brown viscous liquid or powder[2][5].

Protocol B: Synthesis of 2-(Benzyloxy)-3-ethoxybenzoic acid

This protocol utilizes a biphasic buffered system to control the reactivity of chlorine species.

  • Preparation: Dissolve 1.0 equivalent of the starting alcohol in Acetonitrile (MeCN) (approx. 5 mL per mmol).

  • Buffer Addition (Critical Control): Add an equal volume of 0.67 M sodium phosphate buffer (pH 6.7). Self-Validation: Maintaining pH 6.7 is a structural control mechanism; if the pH drops below 4, toxic ClO₂ gas forms and chlorite disproportionates. If the pH exceeds 8, the reaction stalls[3][4].

  • Catalyst Addition: Add TEMPO (0.07 equivalents). Heat the biphasic mixture to 35 °C.

  • Oxidation: Simultaneously add a solution of NaClO₂ (2.0 equivalents) in water and a dilute solution of NaClO (0.02 equivalents) in water dropwise over 1 hour.

  • Quenching (Safety Validation): Once TLC indicates complete consumption of the alcohol and intermediate aldehyde (typically 2-4 hours), cool to room temperature and quench with saturated aqueous Na₂S₂O₃. This step destroys all reactive oxoammonium and hypochlorite species, validating a safe reaction stop[9].

  • Isolation: Adjust the pH of the aqueous layer to 2–3 using 1M HCl to precipitate the carboxylic acid. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxylic acid.

Reaction Pathway Visualization

OxidationPathways SM [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Primary Benzylic Alcohol) CondA Activated MnO2 DCM, RT, 12-24h SM->CondA Partial Oxidation CondB TEMPO, NaClO (cat.), NaClO2 MeCN/Buffer (pH 6.7), 35°C SM->CondB Complete Oxidation ProdA 2-Benzyloxy-3-ethoxybenzaldehyde (Aldehyde Target) CondA->ProdA ProdB 2-(Benzyloxy)-3-ethoxybenzoic acid (Carboxylic Acid Target) CondB->ProdB

Divergent oxidation pathways of [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

References

  • Synthetic and Mechanistic Studies of the Coumarin-Core Source: CORE (J.P. Kayembe Thesis, 2019) URL:[Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach Source: The Journal of Organic Chemistry (Zhao, M., et al., 1999, 64, 2564-2566) URL:[Link]

  • Source: Google Patents (US Patent US6127573A)

Sources

Method

Application Note: Derivatization Strategies for [2-(Benzyloxy)-3-ethoxyphenyl]methanol in Drug Discovery

Introduction & Mechanistic Overview In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, polyfunctional aromatic building blocks are critical for assembling diverse pharmacophores. [2-(B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, polyfunctional aromatic building blocks are critical for assembling diverse pharmacophores. [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7) is a highly versatile intermediate featuring three distinct oxygenated functional groups on a benzene scaffold[1]:

  • A primary benzylic alcohol (-CH₂OH): The most reactive site, primed for oxidation, halogenation, or etherification.

  • An ethoxy ether (-OCH₂CH₃): A stable, lipophilic electron-donating group.

  • A benzyloxy group (-OCH₂Ph): Functions as a protected phenol, which can be selectively unmasked under reductive conditions.

The strategic value of this molecule lies in its orthogonal reactivity. However, the presence of the electron-rich aromatic ring and the acid-sensitive ether linkages necessitates highly selective, mild reaction conditions. This application note details three self-validating derivatization protocols designed to modify specific sites of this molecule while preserving its structural integrity.

Divergent Derivatization Pathways

To maximize the synthetic utility of [2-(Benzyloxy)-3-ethoxyphenyl]methanol, we outline three distinct pathways: mild oxidation to an aldehyde, halogenation to a benzyl bromide, and catalytic hydrogenolysis to a phenol.

Workflow SM [2-(Benzyloxy)-3- ethoxyphenyl]methanol (Starting Material) Aldehyde 2-(Benzyloxy)-3- ethoxybenzaldehyde (Oxidation) SM->Aldehyde DMP, DCM Pathway A Bromide 2-(Benzyloxy)-3- ethoxybenzyl bromide (Halogenation) SM->Bromide CBr4, PPh3, DCM Pathway B Phenol 3-Ethoxy-2- hydroxybenzyl alcohol (Deprotection) SM->Phenol H2, Pd/C, MeOH Pathway C

Figure 1. Divergent derivatization pathways for[2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Detailed Experimental Protocols

Pathway A: Mild Oxidation to 2-(Benzyloxy)-3-ethoxybenzaldehyde

Causality & Mechanistic Insight: Oxidizing the primary alcohol to an aldehyde requires a reagent that will not cause over-oxidation to the carboxylic acid or electrophilic aromatic substitution on the electron-rich ring. Dess-Martin Periodinane (DMP) is selected due to its mild, neutral conditions and high chemoselectivity[2]. The reaction proceeds via ligand exchange of the alcohol with an acetate group on the hypervalent iodine, followed by a base-catalyzed (acetate) α-proton abstraction to yield the aldehyde and iodinane byproduct[2].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Dissolve 1.0 mmol of[2-(Benzyloxy)-3-ethoxyphenyl]methanol in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.15 mmol (1.15 eq) of Dess-Martin Periodinane (DMP) portion-wise to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 1.5 hours.

  • Quenching (Critical Step): Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted DMP and iodine byproducts, while the bicarbonate neutralizes the generated acetic acid, protecting the ether linkages.

  • Workup: Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 10% EtOAc in Hexanes) to yield the pure aldehyde.

Pathway B: Conversion to 2-(Benzyloxy)-3-ethoxybenzyl bromide

Causality & Mechanistic Insight: Converting the alcohol to a halide creates a powerful electrophile for subsequent cross-coupling or SN2 reactions. Traditional reagents like HBr or SOCl₂ are avoided as their high acidity can cleave the ethoxy or benzyloxy groups. The Appel reaction (using CBr₄ and PPh₃) is chosen because it operates under mild, nearly neutral conditions[3]. The mechanism involves the formation of a highly reactive oxyphosphonium intermediate, which activates the hydroxyl oxygen as a leaving group (triphenylphosphine oxide), driving the SN2 displacement by the bromide ion[3][4].

Step-by-Step Protocol:

  • Preparation: In a dry flask under argon, dissolve 1.0 mmol of the starting material and 1.2 mmol of carbon tetrabromide (CBr₄) in 10 mL of anhydrous DCM. Cool to 0 °C.

  • Activation: Slowly add 1.2 mmol of triphenylphosphine (PPh₃) in small portions. The solution will turn slightly yellow as the phosphonium salt forms.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC until the starting material is fully consumed.

  • Precipitation: Concentrate the reaction mixture to approximately 2 mL. Add 15 mL of cold diethyl ether/hexane (1:1) and stir vigorously. Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold non-polar solvent mixtures and will precipitate out, vastly simplifying purification[5].

  • Workup: Filter the suspension through a short pad of Celite to remove the TPPO precipitate. Concentrate the filtrate.

  • Purification: Flash chromatography (silica gel, 5% EtOAc in Hexanes) yields the pure benzyl bromide.

Pathway C: Selective Deprotection to 3-Ethoxy-2-hydroxybenzyl alcohol

Causality & Mechanistic Insight: To unmask the phenol for subsequent functionalization (e.g., macrocyclization or esterification), the benzyloxy group must be removed. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the gold standard for this transformation[6]. The heterogeneous Pd catalyst selectively adsorbs the benzylic ether and facilitates the homolytic cleavage of the benzylic C-O bond using H₂ gas, releasing toluene as a byproduct[6]. The aliphatic primary alcohol and the ethoxy ether possess higher bond dissociation energies and remain completely unaffected under these conditions.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of HPLC-grade methanol (or ethyl acetate if solubility is an issue).

  • Catalyst Addition: Carefully add 10% w/w of 10% Pd/C (approx. 25 mg). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere (N₂ or Argon) before introducing hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂ for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar phenol product will have a significantly lower Rf value.

  • Workup: Once complete, flush the system with Nitrogen to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3-ethoxy-2-hydroxybenzyl alcohol. Further purification is rarely necessary if the starting material was pure.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the derivatization, in-process analytical controls are mandatory. The following table summarizes the expected diagnostic shifts in Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the starting material and its derivatives.

CompoundTarget Functional GroupTLC R_f (Hexanes/EtOAc 3:1)Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Starting Material Primary Alcohol (-CH₂OH)~0.35δ 4.65 (s, 2H, -CH₂ OH); δ 5.10 (s, 2H, -OCH₂ Ph)
Derivative A Aldehyde (-CHO)~0.65δ 10.25 (s, 1H, -CH O); Disappearance of δ 4.65 peak
Derivative B Benzyl Bromide (-CH₂Br)~0.75δ 4.55 (s, 2H, -CH₂ Br); Absence of -OH broad singlet
Derivative C Phenol (-OH)~0.15δ 5.80 (br s, 1H, Ar-OH ); Disappearance of δ 5.10 peak

Table 1. Diagnostic analytical parameters for the validation of [2-(Benzyloxy)-3-ethoxyphenyl]methanol derivatization workflows.

References

  • Wikipedia Contributors. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Wikipedia Contributors. "Appel reaction." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Name-Reaction.com. "Appel Reaction." Name-Reaction. Available at: [Link][5]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of[2-(Benzyloxy)-3-ethoxyphenyl]methanol

Executive Summary & Strategic Rationale[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a highly valued synthetic intermediate in pharmaceutical process chemistry [1.3].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a highly valued synthetic intermediate in pharmaceutical process chemistry [1.3]. It is frequently utilized as a core building block in the synthesis of coumarin-based HIV-1 protease inhibitors[1] and novel peptidomimetics[2]. The structural motif features a benzyloxy protecting group at the 2-position, which provides chemical orthogonality during downstream transformations and can be readily cleaved via palladium-catalyzed hydrogenolysis to reveal the free phenol[1].

This application note details a robust, two-step scale-up protocol starting from commercially available 3-ethoxysalicylaldehyde. The methodology has been strictly optimized for kilogram-scale execution, emphasizing process safety, exotherm control, and the complete elimination of chromatographic purification.

Process Safety & Causality of Experimental Design

To ensure a self-validating and scalable system, several critical modifications were made to standard bench-scale procedures:

  • Finkelstein-Assisted O-Alkylation: Standard laboratory protocols often utilize benzyl bromide and sodium iodide in acetone for the synthesis of 2-benzyloxy-3-ethoxybenzaldehyde[1]. However, for kilogram scale-up, benzyl chloride is preferred due to its significantly lower cost and reduced lachrymatory hazards. To maintain rapid reaction kinetics, a catalytic amount of potassium iodide (KI) is introduced. This generates the highly reactive benzyl iodide in situ (Finkelstein reaction), driving the O-alkylation of the phenoxide to completion within 8 hours.

  • Anhydrous Conditions: Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) is selected over aqueous biphasic conditions. This prevents the competitive hydrolysis of the benzyl halide and avoids the need for phase-transfer catalysts, which can complicate downstream aqueous workups and isolation.

  • Controlled Hydride Reduction & Off-Gassing: The reduction of the intermediate aldehyde utilizing sodium borohydride (NaBH₄) in methanol is highly exothermic[1]. Methanol acts as both the solvent and an electrophilic activator (forming reactive alkoxyborohydride species). To prevent a thermal runaway and safely manage the stoichiometric evolution of hydrogen (H₂) gas, the protocol mandates a strict temperature threshold (0–5 °C) and portion-wise addition of the hydride. A continuous nitrogen sweep is required to dilute H₂ gas safely below its lower explosive limit (LEL).

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Benzyloxy-3-ethoxybenzaldehyde

Reaction Parameters:

  • 3-Ethoxysalicylaldehyde: 1.0 eq (e.g., 500 g, 3.01 mol)

  • Benzyl chloride: 1.15 eq (438 g, 3.46 mol)

  • K₂CO₃ (anhydrous, 325 mesh): 1.5 eq (624 g, 4.51 mol)

  • KI: 0.05 eq (25 g, 0.15 mol)

  • Acetonitrile (MeCN): 5.0 L (10 volumes)

Procedure:

  • Charge a 10 L jacketed reactor with MeCN (5.0 L) under a nitrogen atmosphere.

  • Agitate at 250 rpm and sequentially charge 3-ethoxysalicylaldehyde, K₂CO₃, and KI.

  • Add benzyl chloride dropwise via an addition funnel over 30 minutes at ambient temperature.

  • Ramp the reactor jacket temperature to achieve an internal reflux (~80 °C) and maintain for 8 hours.

  • IPC (In-Process Control): Sample the slurry, filter, and analyze via HPLC. Proceed to the next step only when residual 3-ethoxysalicylaldehyde is <1.0% (Area/Area).

  • Cool the suspension to 20 °C and filter through a tightly packed Celite pad to remove inorganic salts (KCl, K₂CO₃). Wash the filter cake with fresh MeCN (1.0 L).

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield a crude oil.

  • Partition the oil between Ethyl Acetate (3.0 L) and Water (2.0 L). Wash the organic layer with 1M NaOH (1.0 L) to deprotonate and remove any unreacted starting phenol, followed by a Brine wash (1.0 L).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to afford 2-benzyloxy-3-ethoxybenzaldehyde.

Step 2: Synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Reaction Parameters:

  • 2-Benzyloxy-3-ethoxybenzaldehyde: 1.0 eq (e.g., 700 g, 2.73 mol)

  • NaBH₄: 0.6 eq (62 g, 1.64 mol)

  • Methanol (MeOH): 3.5 L (5 volumes)

Procedure:

  • Charge a 10 L jacketed reactor with the intermediate aldehyde and MeOH (3.5 L).

  • Establish a strong nitrogen sweep through the reactor headspace directed to a vented exhaust.

  • Cool the solution to 0–5 °C using the reactor jacket.

  • Charge NaBH₄ solid in 5 equal portions over 2 hours. Critical Safety Parameter: Ensure the internal temperature does not exceed 10 °C during the addition. Monitor visually for vigorous H₂ gas evolution.

  • Stir the reaction mixture at 5 °C for 1 hour, then allow it to warm to 20 °C over 1 hour.

  • IPC: Analyze via HPLC. Proceed when the intermediate aldehyde is <0.5% (Area/Area).

  • Quench the reaction cautiously by adding Acetone (150 mL) to consume excess hydride, followed by the slow, dropwise addition of Water (1.0 L).

  • Concentrate the mixture under reduced pressure to remove the bulk of the MeOH.

  • Extract the aqueous residue with Dichloromethane (DCM) (2 x 2.0 L).

  • Wash the combined organic layers with Water (1.0 L) and Brine (1.0 L), dry over MgSO₄, and concentrate to afford [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Quantitative Data & Analytical Specifications

ParameterStep 1: 2-Benzyloxy-3-ethoxybenzaldehydeStep 2: [2-(Benzyloxy)-3-ethoxyphenyl]methanol
Appearance Viscous liquid or powder[1][2]Off-white crystalline solid / viscous oil
Typical Yield 92 – 95%[2]88 – 92%
HPLC Purity > 98.0% (A/A)> 99.0% (A/A)
¹H NMR Marker (CDCl₃) Aldehyde proton: δ ~10.2 ppm (s, 1H)Benzylic CH₂OH: δ ~4.7 ppm (s, 2H)
Mass Spec (ESI+) [M+H]⁺ m/z 257.1[M+Na]⁺ m/z 281.1
Critical Impurities Unreacted phenol (< 0.5%)Over-reduction products (Trace)

Process Workflow & Mechanistic Pathway

G SM 3-Ethoxysalicylaldehyde (Starting Material) Step1 Step 1: O-Benzylation BnCl, K2CO3, KI, MeCN Reflux, 8h SM->Step1 Int1 2-Benzyloxy-3-ethoxybenzaldehyde (Intermediate) Step1->Int1 IPC1 IPC 1: HPLC <1% SM remaining Step1->IPC1 Step2 Step 2: Hydride Reduction NaBH4, MeOH 0-5°C, 2h Int1->Step2 Prod [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Final Product) Step2->Prod IPC2 IPC 2: HPLC <0.5% Int1 remaining Step2->IPC2

Workflow for the scale-up synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol with IPC checkpoints.

References

  • SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN - CORE. core.ac.uk.
  • JP. Kayembe RU. Thesis-2019 - CORE. core.ac.uk.
  • 12100 | Sigma-Aldrich:[2-(benzyloxy)-3-ethoxyphenyl]methanol. sigmaaldrich.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of [2-(Benzyloxy)-3-ethoxyphenyl]methanol Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

This guide focuses on the high-yield, two-step synthetic route starting from commercially available 3-ethoxy-2-hydroxybenzaldehyde (also known as ortho-ethylvanillin)[1]. We will cover standardized protocols, mechanistic causality, and field-proven troubleshooting strategies to resolve common bottlenecks such as incomplete conversions and poor extraction recoveries.

Synthetic Workflow & Mechanistic Overview

The synthesis relies on a robust two-step sequence: an initial Williamson ether synthesis to protect the free phenol, followed by a hydride reduction of the aldehyde.

Synthesis_Pathway SM 3-Ethoxy-2-hydroxybenzaldehyde (Starting Material) INT 2-Benzyloxy-3-ethoxybenzaldehyde (Intermediate) SM->INT BnBr, K2CO3, NaI Acetone, Reflux PROD [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Target Product) INT->PROD NaBH4 MeOH, 0°C to RT

Caption: Two-step synthetic workflow from 3-ethoxy-2-hydroxybenzaldehyde to the target alcohol.

Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Visual cues and specific mechanistic controls are embedded below.

Protocol A: Benzylation of 3-Ethoxy-2-hydroxybenzaldehyde

Mechanistic Insight : This step utilizes a Williamson ether synthesis. The addition of Sodium Iodide (NaI) acts as a nucleophilic catalyst via the Finkelstein reaction, converting Benzyl Bromide (BnBr) into the highly reactive Benzyl Iodide in situ to accelerate the reaction[2].

  • Preparation : In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 equivalent of 3-ethoxy-2-hydroxybenzaldehyde[1] in anhydrous Acetone (10 mL/mmol).

  • Deprotonation : Add 2.0 equivalents of finely powdered, oven-dried Potassium Carbonate (K₂CO₃).

    • Self-Validation Check: The suspension will rapidly shift to a deep yellow/orange color. This optical change confirms the successful deprotonation of the phenol and the formation of the reactive phenoxide anion.

  • Catalysis & Alkylation : Add 0.1 equivalents of NaI, followed by the dropwise addition of 1.2 equivalents of BnBr.

  • Reaction : Heat the mixture to a gentle reflux (approx. 60°C) and stir for 12–16 hours.

  • Workup : Cool to room temperature. Filter the mixture through a sintered glass funnel to remove inorganic salts (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc), wash with distilled water and brine, dry over anhydrous Na₂SO₄, and evaporate to afford the intermediate 2-benzyloxy-3-ethoxybenzaldehyde[3].

Protocol B: Reduction to[2-(Benzyloxy)-3-ethoxyphenyl]methanol

Mechanistic Insight : Sodium Borohydride (NaBH₄) delivers a hydride (H⁻) to the electrophilic carbonyl carbon. Methanol is chosen as the solvent because it provides excellent solubility and helps polarize the carbonyl bond, facilitating the hydride attack.

  • Preparation : Dissolve 1.0 equivalent of the intermediate 2-benzyloxy-3-ethoxybenzaldehyde in anhydrous Methanol (5 mL/mmol). Cool the flask to 0°C using an ice bath.

  • Hydride Addition : Slowly add 1.5 equivalents of NaBH₄ in small portions over 15 minutes.

    • Self-Validation Check: Mild effervescence (hydrogen gas evolution) will occur. Wait for the bubbling to subside before adding the next portion to prevent thermal runaway and solvent boil-off.

  • Reaction : Remove the ice bath and allow the solution to warm to room temperature. Stir for 2 hours.

  • Quench (Critical Step) : Cool the mixture back to 0°C. Dropwise, add saturated aqueous NH₄Cl until all effervescence strictly ceases. Stir vigorously for 20 minutes.

  • Workup : Extract the aqueous phase three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the target [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Troubleshooting Guides & FAQs

Q1: My benzylation reaction (Step 1) stalls at 60-70% conversion even after 24 hours. How can I drive it to completion? A: Stalled Williamson ether syntheses are typically caused by poor electrophile reactivity or reagent degradation. Ensure you are adding catalytic NaI or KI. Without the in situ generation of benzyl iodide, the sterically hindered ortho-position reacts sluggishly. Additionally, verify your K₂CO₃ is strictly anhydrous; water limits the thermodynamic driving force of the reaction.

Q2: I am observing a significant amount of benzyl alcohol byproduct in my crude NMR for Step 1. What is the root cause? A: Benzyl alcohol forms when Benzyl Bromide undergoes hydrolysis[2]. This is a direct consequence of moisture in your reaction environment. If your K₂CO₃ was not oven-dried, or if your acetone was not anhydrous, the ambient water will outcompete your phenoxide nucleophile, destroying your BnBr reagent.

Q3: During the NaBH₄ reduction (Step 2), I have poor isolated yields despite TLC showing complete consumption of the aldehyde. Where is my product? A: Your product is likely trapped in the aqueous layer as a water-soluble borate complex. Hydride reductions form stable B-O bonds with the newly formed alcohol. If you quench with plain water, these complexes do not fully break. You must use an acidic quench (like saturated NH₄Cl or 1M HCl) to hydrolyze the borate ester and release the free organic-soluble alcohol before extraction.

Workup_Logic A Incomplete Product Recovery (Borate Complex Trapping) B Quench with Sat. NH4Cl (pH ~5-6) at 0°C A->B Add dropwise C Hydrolysis of B-O Bonds (Release of Free Alcohol) B->C Stir 15-30 min D Extract with EtOAc (3x) Wash with Brine C->D Phase Separation E High Yield (>90%) Product Recovery D->E Dry & Concentrate

Caption: Logical workflow for breaking borate complexes to maximize extraction yield.

Q4: Can I use Palladium on Carbon (Pd/C) with hydrogen gas to reduce the aldehyde instead of NaBH₄? A: No. While Pd/C is an excellent catalyst for reducing aldehydes, it is also the standard reagent for the hydrogenolysis (cleavage) of benzyl ethers[2]. Using Pd/C and H₂ will simultaneously reduce your aldehyde and cleave the protecting group you just installed in Step 1, reverting your molecule back to a phenol derivative. Stick to selective hydride donors like NaBH₄.

Quantitative Data & Optimization Parameters

Use the following table to benchmark your reaction parameters against optimized conditions to maximize your overall yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on YieldExpected Step Yield
Benzylation Base K₂CO₃ (Standard, ambient)K₂CO₃ (Oven-dried at 120°C)Prevents moisture-driven BnBr hydrolysis to benzyl alcohol.>90%
Benzylation Catalyst None0.1 eq NaI or KIAccelerates kinetics via in situ Finkelstein generation of Benzyl Iodide.>90%
Reduction Solvent EtOH (Room Temp)Anhydrous MeOH (0°C to RT)MeOH provides superior solubility; 0°C addition prevents rapid NaBH₄ degradation.>95%
Reduction Quench Distilled WaterSaturated aq. NH₄ClProtons break stable B-O bonds, releasing the free alcohol into the organic phase.>95%

References

  • Title: Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2)
  • Source: CORE (Open Access Research Papers)
  • Title: O-Ethylvanillin | C9H10O3 | CID 68117 Source: PubChem - NIH URL

Sources

Optimization

Technical Support Center: Purification of [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Introduction: The successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for its use in further research and development, particularly in the pharmaceutical industry where i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for its use in further research and development, particularly in the pharmaceutical industry where impurities can have significant consequences.[1] This guide provides a comprehensive, in-depth technical resource for researchers tackling the purification of [2-(Benzyloxy)-3-ethoxyphenyl]methanol. We will move beyond simple procedural lists to explain the chemical principles behind each step, enabling you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.

Section 1: FAQs - Foundational Concepts

This section addresses fundamental questions regarding the target compound and its purification strategy.

Q1: What are the key physicochemical properties of [2-(Benzyloxy)-3-ethoxyphenyl]methanol relevant to its purification?

A1: Understanding the molecule's structure is the first step to designing a purification strategy.

  • Structure and Polarity: [2-(Benzyloxy)-3-ethoxyphenyl]methanol possesses a moderately polar character. This polarity is primarily dictated by the terminal primary alcohol (-CH₂OH) group, which can act as both a hydrogen bond donor and acceptor. The two ether linkages (benzyloxy and ethoxy) also contribute to its polarity, though to a lesser extent than the alcohol. The aromatic rings provide a nonpolar character. This amphipathic nature means its solubility and chromatographic behavior will be highly dependent on the chosen solvent system.

  • Chemical Stability: The benzyl ether protecting group is generally stable but can be susceptible to cleavage under harsh acidic conditions or during catalytic hydrogenation. The primary alcohol can be oxidized to the corresponding aldehyde if strong oxidizing agents are present. Awareness of these potential degradation pathways is crucial when selecting purification conditions.[2]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: Anticipating potential impurities allows for a targeted purification approach. The exact impurities will depend on the synthetic route, but common culprits are listed below.

| Table 1: Potential Impurities in the Synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol | | :--- | :--- | :--- | :--- | | Impurity Name | Source | Relative Polarity vs. Product | Identification Notes | | 2-(Benzyloxy)-3-ethoxybenzaldehyde | Incomplete reduction of the aldehyde | Less Polar | Aldehyde proton (~9-10 ppm) in ¹H NMR. | | Benzyl Chloride / Bromide | Unreacted starting material (Williamson ether synthesis)[3] | Less Polar | Can be a lachrymator. May react with the product alcohol. | | Unreacted Phenolic Precursor | Incomplete benzylation | More Polar | Acidic proton in ¹H NMR; will move into aqueous base during extraction. | | Dibenzyl Ether | Side reaction of benzyl alcohol or benzyl halide[4] | Much Less Polar | Lacks the alcohol -OH group. Will elute very quickly from silica gel. | | (2-Hydroxy-3-ethoxyphenyl)methanol | Cleavage of the benzyl protecting group | Much More Polar | Phenolic -OH proton visible in ¹H NMR. Will stick strongly to silica gel. | | Benzaldehyde | Oxidation of benzyl alcohol starting material or byproduct[4] | Less Polar | Characteristic almond smell. |

Q3: Which analytical techniques are essential for monitoring the purification and confirming the final product?

A3: A multi-technique approach is necessary for unambiguous purity assessment and structural confirmation.[5]

  • Thin-Layer Chromatography (TLC): This is your primary tool for real-time monitoring. It is used to check the reaction progress, identify the number of components in your crude mixture, and, most importantly, to develop the optimal solvent system for column chromatography.[6] A pure compound should result in a single, well-defined spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence of all expected protons and their integrations, while the absence of impurity peaks is a strong indicator of purity. ¹³C NMR confirms the carbon skeleton of the molecule.[7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing crucial evidence that you have synthesized the correct molecule.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard. It can separate the main compound from trace impurities and provide a precise percentage of purity.[5]

Section 2: Troubleshooting Guide - Common Purification Issues

This section is formatted to directly address specific problems you may encounter during your experiment.

Problem 1: My initial TLC of the crude product shows multiple spots. How do I proceed?

Answer: This is a very common scenario and indicates that your reaction mixture contains the desired product along with starting materials or byproducts. The best course of action is purification by flash column chromatography.[8][9] The goal is to find a solvent system that provides good separation between the spot corresponding to your product and the other spots on a TLC plate.

  • Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent or solvent mixture).[10] Less polar compounds have a weaker affinity for the silica gel and travel up the column faster with the mobile phase, while more polar compounds are retained longer.[8]

  • Solution:

    • Develop a Solvent System: Start by testing different ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Target Rf Value: Aim for a solvent system that gives your product an Rf (Retention factor) value of approximately 0.25-0.35 on the TLC plate. This Rf value generally translates well to good separation on a silica gel column.[6]

    • Execute the Column: Once you have an optimal solvent system, proceed with the flash column chromatography protocol. See Protocol 1 for a detailed step-by-step guide.

Problem 2: I've run a column, but my collected fractions are still impure or show poor separation. What went wrong?

Answer: This frustrating outcome usually points to a technical error in the column chromatography procedure. Several factors could be at play.

  • Causality & Solutions:

    • Column Overloading: You loaded too much crude material onto the column. This saturates the stationary phase, leading to broad bands that overlap and co-elute. Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

    • Improper Packing: Air bubbles, cracks, or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, ruining the separation.[11] Solution: Ensure you pack the column carefully as a uniform slurry without letting the silica bed run dry at any point.

    • Sample Band Too Wide: The initial band of your loaded sample was too thick. Solution: Dissolve your crude product in the absolute minimum amount of solvent before loading. For better results, consider "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.

    • Elution Rate Too Fast: Pushing the solvent through the column too quickly does not allow for proper equilibration of the compounds between the mobile and stationary phases. Solution: Adjust the pressure or flow rate so that the solvent drips at a steady, controlled pace (e.g., a few drops per second).

Problem 3: My product is a solid, but I can't get it to crystallize from the purified column fractions. What should I do?

Answer: Recrystallization is an excellent technique for achieving very high purity, but finding the right conditions can be tricky.[12] Failure to crystallize often means the solution is too dilute, the wrong solvent is being used, or there are minor impurities inhibiting crystal lattice formation.

  • Causality: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

  • Solution:

    • Concentrate the Solution: Ensure your solution is saturated or near-saturated. Carefully evaporate more solvent and try cooling again.

    • Induce Crystallization: If the solution is saturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch if available.

    • Change the Solvent System: Your current solvent may be too good at dissolving the product even when cold. Try a different solvent or a binary solvent system. For a moderately polar compound like this, systems like Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water are excellent candidates. See Protocol 2 for guidance on selecting a solvent system.

Problem 4: My NMR spectrum looks clean, but there are large persistent solvent peaks (e.g., Ethyl Acetate, Dichloromethane). How can I remove them?

Answer: Residual solvents can obscure peaks in your NMR spectrum and add to the mass of your final product, leading to inaccurate yield calculations.

  • Causality: Solvents with relatively high boiling points can be difficult to remove completely on a standard rotary evaporator.

  • Solution:

    • High Vacuum: Place the flask containing your product on a high-vacuum line (a "high-vac") for several hours or overnight. This is often sufficient to remove most common organic solvents.

    • Co-evaporation: Dissolve your product in a small amount of a low-boiling solvent for which your product has poor solubility (like hexanes). Then, re-evaporate the solvent. The lower-boiling solvent will form an azeotrope with the higher-boiling impurity, helping to pull it off. Repeat this process 2-3 times.

    • Precipitation: If your product is a solid, dissolve it in a minimal amount of a good solvent (like dichloromethane) and then add a large volume of a poor solvent (like hexanes) to precipitate the solid, leaving the residual solvent impurity in the solution. Filter to collect your purified solid.

Problem 5: I suspect my benzyl ether has been cleaved during workup or chromatography. How can I confirm and remove this impurity?

Answer: Accidental debenzylation, especially on silica gel which can be slightly acidic, is a known side reaction.[13] This creates the corresponding phenol, (2-Hydroxy-3-ethoxyphenyl)methanol.

  • Causality & Confirmation: The resulting free phenol is significantly more polar than the starting benzyl ether due to the acidic hydroxyl group. On TLC, it will appear as a new spot with a much lower Rf value (it will barely move from the baseline). In the ¹H NMR, you will see a new, broad peak corresponding to the phenolic -OH proton.

  • Solution:

    • Chromatographic Separation: Due to the large polarity difference, this impurity is easily separated by column chromatography. The debenzylated product will stick very strongly to the silica and elute much later than your desired product. You may need to flush the column with a very polar solvent (like 10% Methanol in Dichloromethane) to wash it off after your product has been collected.

    • Liquid-Liquid Extraction: Before chromatography, you can perform a basic wash. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The acidic phenol will be deprotonated to its corresponding phenoxide salt and move into the aqueous layer, effectively removing it from your organic product layer.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Silica Gel Flash Column Chromatography

  • Column Preparation: Select a glass column of appropriate size. As a guideline, for 1 gram of crude material, a column with a 4-5 cm diameter is suitable. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix silica gel with your chosen eluent (the less polar solvent in your system, e.g., hexanes) to form a free-flowing slurry. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles. Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the silica run dry.[14]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution: Carefully add your eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution) as the column runs (e.g., to 90:10, 80:20, etc.). This ensures that low-polarity impurities elute first, followed by your product, and finally high-polarity impurities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate. Develop the plate in your chosen solvent system and visualize the spots (e.g., under a UV lamp). Combine the fractions that contain only the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.

Protocol 2: Developing a Solvent System for Recrystallization

  • Solvent Screening: Place a small amount (10-20 mg) of your crude solid into several different test tubes.

  • Add Solvents: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. A good single solvent will NOT dissolve the compound at room temperature.

  • Heating: Gently heat the tubes that did not show dissolution. A promising solvent will dissolve the solid completely upon heating.

  • Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will cause abundant, pure crystals to form upon cooling.

  • Binary Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise while still hot until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Section 4: Visualization Workflows

The following diagrams illustrate the logical flow of the purification and troubleshooting processes.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (e.g., Basic Wash) A->B C Concentrate & Dry B->C D Purity Analysis (TLC) C->D E Single Spot? D->E F Recrystallization E->F Yes G Multiple Spots / Smear E->G No J Pure Solid Product F->J H Column Chromatography G->H I Combine Pure Fractions H->I I->J If Solid K Pure Oily Product I->K If Oil L Final Analysis (NMR, MS, HPLC) J->L K->L

Caption: General Purification Workflow for [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

ColumnTroubleshooting Start Problem: Impure Fractions After Column Cause1 Poor Separation (Overlapping Spots) Start->Cause1 Cause2 Streaking on TLC Start->Cause2 Cause3 Product Not Eluting Start->Cause3 Sol1 • Column Overloaded • Elution Too Fast • Wrong Solvent System Cause1->Sol1 Sol2 • Sample Too Concentrated • Compound is Acidic/Basic • Silica Gel Too Old Cause2->Sol2 Sol3 • Solvent System is Not Polar Enough Cause3->Sol3

Caption: Troubleshooting Logic for Common Column Chromatography Issues.

References

  • International Journal of Pharmaceutical Sciences. (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • University Handout. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Available at: [Link]

  • Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • University Handout. column chromatography.pdf. Available at: [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available at: [Link]

  • PMC. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

Sources

Troubleshooting

common side products in the synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Welcome to the Technical Support Center for the synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol . This guide is engineered for researchers, chemists, and drug development professionals to troubleshoot common bottlene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol . This guide is engineered for researchers, chemists, and drug development professionals to troubleshoot common bottlenecks, eliminate side products, and optimize yields.

The synthesis is a two-step sequence:

  • O-Alkylation (Benzylation): Protection of the phenolic hydroxyl group of 3-ethoxy-2-hydroxybenzaldehyde using benzyl bromide.

  • Chemoselective Reduction: Conversion of the intermediate 2-(benzyloxy)-3-ethoxybenzaldehyde to the final benzylic alcohol using sodium borohydride (NaBH₄).

Reaction Pathway & Troubleshooting Map

The following mechanistic workflow illustrates the optimal synthetic path alongside the branching side reactions that occur under suboptimal conditions.

SynthesisPathway SM 3-Ethoxy-2-hydroxybenzaldehyde (Starting Material) INT 2-(Benzyloxy)-3-ethoxybenzaldehyde (Intermediate) SM->INT Benzyl Bromide, K2CO3 DMF (Aprotic) SP1 C-Alkylated Phenol (Side Product) SM->SP1 Protic Solvents (e.g., EtOH, H2O) SP2 Dibenzyl Ether / Benzyl Alcohol (Side Product) SM->SP2 Moisture / Wet Base SP5 Cannizzaro Products (Side Product) SM->SP5 Strong Base (NaOH) + Heat PROD [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Target Product) INT->PROD NaBH4, EtOH (Chemoselective) SP3 3-Ethoxy-2-hydroxybenzyl alcohol (Debenzylation Side Product) INT->SP3 Pd/C, H2 (Hydrogenolysis) SP4 Acetal Derivatives (Side Product) INT->SP4 Acidic Workup in Alcohol

Fig 1: Synthesis pathway of[2-(Benzyloxy)-3-ethoxyphenyl]methanol and common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Benzylation of 3-Ethoxy-2-hydroxybenzaldehyde

Q1: Why am I seeing a significant amount of C-alkylated side products instead of the desired O-alkylated intermediate? A1: This is a classic solvent-effect issue. If you are using a protic solvent (like water, ethanol, or trifluoroethanol), the solvent forms strong hydrogen bonds with the phenoxide oxygen. This steric and electronic shielding reduces the nucleophilicity of the oxygen, forcing the electrophile (benzyl bromide) to attack the less electronegative but unshielded ortho/para carbons on the aromatic ring[1],[2]. Solution: Switch to a polar aprotic solvent like anhydrous DMF or Acetonitrile. These solvents leave the phenoxide oxygen "naked" and highly reactive, strongly driving the kinetic preference toward O-alkylation[3].

Q2: My reaction yields a large amount of dibenzyl ether and unreacted starting material. What went wrong? A2: Dibenzyl ether and benzyl alcohol are byproducts of benzyl bromide hydrolysis. If your base (e.g., K₂CO₃) is hygroscopic and has absorbed ambient moisture, or if your solvent is wet, the hydroxide ions/water will outcompete the bulky phenoxide and attack the benzyl bromide. Solution: Ensure strictly anhydrous conditions. Use freshly calcined K₂CO₃ and anhydrous grade DMF.

Q3: I used aqueous NaOH as the base to save costs, but I obtained a complex mixture lacking the aldehyde peak in NMR. Why? A3: 3-Ethoxy-2-hydroxybenzaldehyde lacks alpha-hydrogens. Under strongly basic conditions (aqueous NaOH) and elevated temperatures, the aldehyde undergoes the Cannizzaro reaction. It disproportionates into 2-(benzyloxy)-3-ethoxybenzoic acid and [2-(benzyloxy)-3-ethoxyphenyl]methanol. Solution: Use a milder base like K₂CO₃ which is basic enough to deprotonate the phenol (pKa ~10) but not strong enough to initiate the Cannizzaro mechanism.

Step 2: Aldehyde Reduction

Q4: During the reduction of the intermediate, my benzyl group was cleaved, yielding 3-ethoxy-2-hydroxybenzyl alcohol. How do I prevent this? A4: This occurs if you used catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) to reduce the aldehyde. Benzyl ethers are highly susceptible to hydrogenolysis and will be cleaved under these conditions. Solution: To preserve the benzyl ether while reducing the aldehyde, you must use a chemoselective hydride donor like Sodium Borohydride (NaBH₄)[4]. NaBH₄ selectively attacks the highly electrophilic carbonyl carbon without breaking the C-O ether bond.

Q5: I used NaBH₄ in methanol, but my final NMR shows a side product with two methoxy peaks (~3.3 ppm) instead of the desired benzylic alcohol. What is this? A5: You have inadvertently synthesized the dimethyl acetal of your starting aldehyde. If the reaction is quenched with a strong acid (like HCl) during workup, any unreacted aldehyde or intermediate hemiacetal reacts with the methanol solvent under acid catalysis to form an acetal. Solution: Quench the reduction carefully with a weak acid (like saturated aqueous NH₄Cl) or simply water to destroy excess NaBH₄ without triggering acetal formation.

Quantitative Data: Side Product Signatures

Use this diagnostic table to identify side products via ¹H NMR and TLC, allowing for rapid workflow correction.

Side ProductReaction StepPrimary CauseAnalytical Signature (¹H NMR)Prevention Strategy
C-Alkylated Phenol BenzylationUse of protic solventsExtra CH₂ peak ~4.0 ppm; shift in aromatic splittingUse polar aprotic solvents (DMF, MeCN)
Dibenzyl Ether BenzylationMoisture in solvent/baseSinglet at ~4.5 ppm (4H); excess aromatic protonsUse anhydrous DMF and calcined K₂CO₃
Cannizzaro Products BenzylationUse of strong base (NaOH)Broad COOH peak ~12 ppm; loss of CHO peakUse mild base (K₂CO₃)
Debenzylated Alcohol ReductionUse of Pd/C and H₂Absence of benzyl CH₂ (~5.1 ppm) and Ph protonsUse NaBH₄ instead of catalytic hydrogenation
Dimethyl Acetal ReductionAcidic workup in MeOHTwo singlet OCH₃ peaks ~3.3 ppm; acetal CH ~5.5 ppmQuench with sat. NH₄Cl instead of strong acid

Standardized Experimental Protocols

These self-validating protocols are designed to eliminate the side products discussed above by enforcing strict causality in reagent and condition selection.

Protocol A: Synthesis of 2-(Benzyloxy)-3-ethoxybenzaldehyde (O-Alkylation)

Objective: Maximize O-alkylation while preventing hydrolysis and Cannizzaro disproportionation.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).

  • Deprotonation: Dissolve 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration). Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes. Note: The solution will deepen in color as the highly nucleophilic phenoxide forms.

  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq) via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 2–4 hours[3].

  • Workup (Critical for Purity): Cool to room temperature and quench with ice water. Extract 3x with Ethyl Acetate. Self-Validation Step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine (at least 4 times) to completely remove residual DMF, which otherwise causes broad NMR peaks and inhibits the next step.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Chemoselective Reduction)

Objective: Reduce the aldehyde to the alcohol without cleaving the benzyl ether or forming acetals.

  • Preparation: Dissolve the crude 2-(benzyloxy)-3-ethoxybenzaldehyde (1.0 eq) from Protocol A in absolute ethanol (0.3 M concentration).

  • Temperature Control: Cool the solution to 0°C in an ice bath to control the exothermic hydride transfer and minimize side reactions.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (0.75 eq) in small portions. Note: 1 mole of NaBH₄ can theoretically reduce 4 moles of aldehyde, but a slight excess ensures completion.

  • Reaction: Remove the ice bath and stir for 1 hour at room temperature. Monitor by TLC (Hexanes:EtOAc 3:1) until the aldehyde spot disappears.

  • Quench (Acetal Prevention): Cool back to 0°C. Do not use strong acids. Slowly add saturated aqueous NH₄Cl dropwise until bubbling (H₂ gas evolution) ceases.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) 3x. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield pure [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

References

The mechanistic principles and protocols in this guide are grounded in the following verified literature:

  • Synthetic plan for the synthesis of aza-Michael adducts (Synthesis of 2-(Benzyloxy)-3-ethoxybenzaldehyde) . CORE (Kayembe RU. Thesis-2019). 3

  • NaBH₄/Na₂C₂O₄/H₂O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones . Oriental Journal of Chemistry. 4

  • Phenolates - O-alkylation and C-alkylation . PharmaXChange.info.1

  • Reaction Chemistry & Engineering (Kinetic modelling of O- vs C-alkylation) . RSC Publishing. 2

Sources

Optimization

Technical Support Center: Optimization of Benzyl Ether Cleavage

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for optimizing benzyl ether deprotection.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for optimizing benzyl ether deprotection. Because the benzyl (Bn) ether is a cornerstone protecting group in multi-step organic synthesis, understanding the mechanistic causality behind cleavage conditions is critical for preventing side reactions and maximizing yields.

Navigating Deprotection Strategies

Selecting the correct deprotection method requires an analysis of the substrate's functional group tolerance. The decision matrix below outlines the logical flow for choosing the optimal cleavage conditions.

DecisionMatrix A Benzyl Ether Deprotection B Are reducible groups present? (e.g., alkenes, alkynes, nitro) A->B C Catalytic Hydrogenolysis (Pd/C, H2) B->C No D Are acid-sensitive groups present? (e.g., acetals, silyl ethers) B->D Yes E Lewis Acid Cleavage (BCl3 + Scavenger) D->E No F Is it a PMB ether? D->F Yes G Oxidative Cleavage (DDQ or Photoredox) F->G Yes H Alternative Methods (Dissolving Metal / RuO4) F->H No

Workflow for selecting the optimal benzyl ether deprotection strategy.

Catalytic Hydrogenolysis (Pd/C, H₂)

Q: My hydrogenolysis reaction is stalling or incomplete. What is the mechanistic cause, and how can I optimize it? A: Reaction stalling during palladium-catalyzed hydrogenolysis is most frequently caused by catalyst poisoning. Sulfur-containing moieties (thiols, thioethers) or basic amines strongly coordinate to the palladium surface, blocking the active sites required for hydrogen activation 1.

Optimization Strategy:

  • Solvent Choice: Switching from non-polar solvents to polar protic solvents (like MeOH or EtOH) enhances hydrogen solubility. If basic amines are poisoning the catalyst, adding a stoichiometric amount of acetic acid protonates the amine, preventing its lone pair from coordinating with the palladium 2.

  • Catalyst Loading: Increase Pd/C loading to 10-20 mol%, or switch to Pearlman's catalyst (Pd(OH)₂/C), which often exhibits higher activity for sterically hindered ethers 3.

Protocol: Self-Validating Reductive Cleavage via Catalytic Hydrogenolysis
  • Preparation: Dissolve the benzyl-protected substrate (1.0 mmol) in 10 mL of HPLC-grade methanol or ethanol.

  • Inert Atmosphere: Purge the flask with argon for 5 minutes. Causality: Displacing oxygen prevents the spontaneous ignition of solvent vapors when the highly active Pd surface is introduced.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol% relative to substrate).

  • Reaction: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature.

  • Validation Step: Monitor the reaction via TLC or LC-MS. The reaction is self-validating when the starting material spot completely disappears, confirming full conversion without over-reduction.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Causality: Celite traps the fine palladium particulates, preventing heavy metal contamination in downstream biological assays. Concentrate the filtrate under reduced pressure.

Lewis Acid-Mediated Cleavage (BCl₃)

Q: I need to deprotect a benzyl ether, but my molecule contains reducible functional groups (e.g., alkenes, alkynes). How can I achieve this without reducing these groups? A: When catalytic hydrogenation is incompatible, Lewis acid-mediated cleavage using Boron Trichloride (BCl₃) is a highly effective alternative. BCl₃ coordinates to the ether oxygen, forming an activated intermediate that facilitates the selective cleavage of the carbon-oxygen bond 4.

Q: I am observing multiple side products during BCl₃ deprotection. How do I prevent this? A: A common issue with BCl₃ is the generation of highly reactive benzyl cations during cleavage, which can indiscriminately alkylate electron-rich aromatic rings in your substrate. To prevent this, a non-Lewis-basic cation scavenger, such as pentamethylbenzene, must be added to the reaction mixture. The scavenger intercepts the benzyl cation, preserving the structural integrity of the substrate 5.

Mechanism A Substrate-OBn + BCl3 B Coordination Complex [Substrate-O(BCl3)-Bn] A->B C Cleavage Step B->C D Substrate-O-BCl2 (Precursor to Alcohol) C->D E Benzyl Cation [Bn+] (Highly Reactive) C->E F Pentamethylbenzene (Cation Scavenger) E->F Intercepted H Undesired Alkylation of Substrate E->H If no scavenger G Alkylated Scavenger (Inert Byproduct) F->G

Logical flow of BCl₃-mediated cleavage and the critical role of a cation scavenger.

Protocol: Mild Debenzylation using BCl₃ and a Cation Scavenger
  • Preparation: Dissolve the benzyl ether (1.0 mmol) and pentamethylbenzene (3.0-5.0 equivalents) in anhydrous dichloromethane (DCM) (10 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to prevent the cleavage of other sensitive ether linkages and to control the exothermicity of the Lewis acid coordination.

  • Reagent Addition: Slowly add a 1.0 M solution of BCl₃ in DCM (1.2 to 2.0 equivalents) dropwise.

  • Validation Step: Stir the mixture at -78 °C for 1-2 hours, monitoring by TLC until the starting material is entirely consumed.

  • Quenching: Quench the reaction strictly at -78 °C by the slow addition of a methanol/DCM mixture (1:1), followed by saturated aqueous NaHCO₃. Causality: Quenching at low temperature safely destroys excess BCl₃ without generating localized heat spikes that could degrade the product.

  • Workup: Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Oxidative Deprotection (Orthogonal Strategies)

Q: How can I selectively deprotect one benzyl ether in the presence of another? A: Orthogonal deprotection relies on tuning the electronic properties of the protecting group. The para-methoxybenzyl (PMB) ether has a significantly lower oxidation potential than a standard benzyl ether due to the electron-donating methoxy group stabilizing the intermediate benzylic cation/radical 6. Therefore, PMB ethers can be selectively cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or via visible-light photoredox catalysis, leaving standard benzyl ethers completely intact 7.

Quantitative Comparison of Cleavage Conditions
Protecting GroupCleavage ReagentMechanismSelectivity / Tolerance
Benzyl (Bn) H₂, Pd/CReductive HydrogenolysisCleaves Bn; reduces alkenes/alkynes/nitro groups.
Benzyl (Bn) BCl₃ + PentamethylbenzeneLewis Acid / CationicTolerates reducible groups; cleaves acid-labile groups.
p-Methoxybenzyl (PMB) DDQ (CH₂Cl₂/H₂O)Oxidative (Single Electron)Highly selective for PMB; tolerates Bn, esters, and alkenes.
p-Methoxybenzyl (PMB) Acr⁺-Mes (Photocatalyst), LightPhotoredox CatalysisRapid cleavage (3-7 h); excellent functional group tolerance.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at:[Link]

  • ACS Publications. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. Available at: [Link]

  • The University of Texas at Austin. Copyright by Kenneth Stanley Matthews 2005. Available at: [Link]

  • ResearchGate. Mild Debenzylation of Aryl Benzyl Ether with BCl₃ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available at: [Link]

  • ACS Publications. Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethereal Compounds

Welcome to the Ether Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who discover that forming a simple carbon-oxygen (C–O) bond is rarely as straightforward a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ether Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who discover that forming a simple carbon-oxygen (C–O) bond is rarely as straightforward as textbook theory suggests. The transition from theoretical mechanism to benchtop reality is often complicated by competing elimination reactions, transition-metal catalyst deactivation, and challenging reductive eliminations.

This guide provides a self-validating, causality-driven framework to troubleshoot the three primary etherification pathways: Williamson, Ullmann, and Buchwald-Hartwig syntheses.

Diagnostic Workflow: Selecting Your Etherification Strategy

Before troubleshooting a failed reaction, verify that you have selected the correct synthetic pathway based on the hybridization of the carbons being coupled.

EtherDecisionTree Start Target Ether Type Aliphatic Aliphatic Ethers (sp3-sp3) Start->Aliphatic ArylAlkyl Aryl-Alkyl Ethers (sp2-sp3) Start->ArylAlkyl Diaryl Diaryl Ethers (sp2-sp2) Start->Diaryl Williamson Williamson Ether Synthesis (SN2 Mechanism) Aliphatic->Williamson Primary Halides ArylAlkyl->Williamson Phenoxide + Alkyl Halide Buchwald Buchwald-Hartwig (Pd-Catalyzed) ArylAlkyl->Buchwald Aryl Halide + Alcohol Ullmann Ullmann Condensation (Cu-Catalyzed) Diaryl->Ullmann High Temp / Cu Diaryl->Buchwald Mild Temp / Pd

Decision matrix for selecting etherification methodologies based on substrate hybridization.

FAQ & Troubleshooting Guides

Williamson Ether Synthesis (Aliphatic & Aryl-Alkyl Ethers)

Q: My Williamson ether synthesis is yielding mostly alkene byproducts instead of the desired ether. How do I fix this? A: You are experiencing a classic kinetic competition between bimolecular nucleophilic substitution (SN2) and elimination (E2). The Williamson ether synthesis strictly follows an SN2 mechanism, requiring a backside attack by the alkoxide nucleophile[1]. If you are using secondary or tertiary alkyl halides, steric hindrance prevents the necessary SN2 trajectory. Consequently, the strongly basic alkoxide acts as a Brønsted base, abstracting a β -proton and driving the E2 elimination pathway to form an alkene[1][2].

  • The Fix: Invert your synthon strategy. Always choose the least sterically hindered alkyl group to be the halide (or sulfonate ester) and the more hindered group to be the alkoxide[2][3]. For example, to synthesize tert-butyl methyl ether, react sodium tert-butoxide with methyl iodide, NOT sodium methoxide with tert-butyl iodide.

Q: The reaction is sluggish even with primary halides. Should I change the solvent? A: Yes. If you are using the parent alcohol as the solvent (e.g., ethanol for sodium ethoxide), hydrogen bonding heavily solvates the alkoxide, drastically reducing its nucleophilicity[2][4].

  • The Fix: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)[2][4]. These solvents leave the alkoxide "naked" and highly reactive, significantly accelerating the SN2 kinetics.

Transition-Metal Catalyzed Etherification (Diaryl & Aryl-Alkyl Ethers)

Q: My traditional Ullmann coupling requires >200 °C and gives terrible yields. How can I modernize this? A: The classical Ullmann ether synthesis uses stoichiometric copper and suffers from harsh conditions[5][6]. At high temperatures without supporting ligands, the active Cu(I) species aggregates or precipitates, leading to catalyst death.

  • The Fix: Implement ligand-accelerated catalysis. Using bidentate ligands such as salicylaldimines or N-methyl proline stabilizes the Cu(I) center, preventing disproportionation and allowing the reaction to proceed at much milder temperatures (90–110 °C) with catalytic copper (e.g., 10 mol% CuI)[6][7].

UllmannCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd Ar-X LigEx Ligand Exchange OxAdd->LigEx Cu(III) Int RedElim Reductive Elimination LigEx->RedElim RO- RedElim->CuI Ar-OR

Catalytic cycle of the Ullmann ether synthesis highlighting the Cu(I)/Cu(III) intermediates.

Q: I am attempting a Buchwald-Hartwig cross-coupling to form an aryl-alkyl ether, but I am observing debromination instead of C–O bond formation. Why? A: In Palladium-catalyzed etherifications, reductive elimination to form a C–O bond is kinetically challenging. If your alcohol possesses β -hydrogens, the Pd(II) intermediate is highly susceptible to β -hydride elimination, leading to the reduction of your aryl halide (debromination) and oxidation of your alcohol.

  • The Fix: You must force the reductive elimination pathway by using sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Ligands such as BrettPhos or Q-Phos are specifically designed to accelerate C–O reductive elimination while suppressing β -hydride elimination.

Self-Validating Experimental Protocols

To ensure reproducibility and minimize wasted starting materials, integrate these standardized, self-validating protocols into your workflow.

Protocol A: General Williamson O-Alkylation of Phenols[10]
  • Causality Check: This protocol utilizes a weak base (K2CO3) because phenols are relatively acidic (pKa ~10). Utilizing a stronger base like NaH is unnecessary and risks side reactions with sensitive functional groups.

  • Preparation: To a suspension of the phenol derivative (1.0 equiv) and K2CO3 (2.0 equiv) in acetonitrile (15 volumes), add the primary alkyl halide (1.2 equiv) at room temperature[8].

  • Reaction: Stir the mixture for 6 hours.

    • Validation Step: Monitor by TLC. If the phenol is unconsumed, elevate the temperature to 60 °C for an additional 2 hours[8].

  • Workup: Filter the reaction mixture to remove inorganic salts (K2CO3 and KX).

  • Purification: Wash the organic filtrate successively with water (2 x 10 vol) and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[8].

Protocol B: Ligand-Assisted Cu-Catalyzed Ullmann Diaryl Ether Synthesis[6]
  • Causality Check: 1,4-Dioxane is chosen as the solvent to allow a reaction temperature of 110 °C, which provides the necessary thermal energy to overcome the activation barrier of the Cu(I) oxidative addition into the aryl halide bond.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (N2/Ar), combine the aryl iodide (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), Schiff-base ligand (e.g., 2-((2-isopropylphenylimino)methyl)phenol, 20 mol%), and K3PO4 (2.0 equiv)[6].

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.5 M concentration.

  • Heating: Stir the mixture at 110 °C for 24 hours[6].

    • Validation Step: The solution should maintain a homogeneous color indicative of the soluble Cu-ligand complex; precipitation of black Cu(0) indicates ligand failure or oxygen ingress.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via silica gel column chromatography.

Quantitative Data & Method Comparison

Use the following table to benchmark your chosen methodology against standard operational parameters.

ParameterWilliamson SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Bond Formed sp3-sp3 or sp2-sp3sp2-sp2sp2-sp2 or sp2-sp3
Mechanism SN2 Nucleophilic SubstitutionCu(I)/Cu(III) Catalytic CyclePd(0)/Pd(II) Catalytic Cycle
Typical Catalyst None (Base promoted)CuI / CuBr (10–20 mol%)Pd2(dba)3 or Pd(OAc)2 (1–5 mol%)
Key Ligands N/ASalicylaldimines, N-methyl prolineBrettPhos, Q-Phos, BINAP
Ideal Temp 0 °C to 80 °C90 °C to 120 °C (Modern)80 °C to 110 °C
Primary Limitation E2 Elimination with 2°/3° halidesRequires electron-poor aryl halidesCompeting β -hydride elimination

Sources

Optimization

preventing degradation of [2-(Benzyloxy)-3-ethoxyphenyl]methanol during workup

Technical Support Center: Troubleshooting & Workup Guide for [2-(Benzyloxy)-3-ethoxyphenyl]methanol Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Workup Guide for [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling [2-(Benzyloxy)-3-ethoxyphenyl]methanol . Due to the highly electron-rich nature of its aromatic system, this intermediate is notoriously sensitive during standard aqueous workups. This document provides mechanistic troubleshooting, quantitative compatibility data, and a self-validating protocol to prevent yield loss and degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my[2-(Benzyloxy)-3-ethoxyphenyl]methanol degrade into a complex mixture or polymerize during solvent extraction? A: The degradation is driven by the extreme electron-rich nature of the aromatic ring. The ortho-benzyloxy and meta-ethoxy substituents strongly donate electron density via resonance and inductive effects. Under mildly acidic conditions (even at pH 4–5), the benzylic hydroxyl group is protonated and eliminated as water. This forms a highly stabilized benzylic carbocation[1]. Once formed, this reactive intermediate rapidly undergoes Friedel-Crafts dimerization with other substrate molecules (polymerization) or reacts with nucleophilic solvents to form unwanted ethers.

Q: I am observing 2-benzyloxy-3-ethoxybenzaldehyde in my crude NMR. How is this oxidation occurring without an explicit oxidant? A: Benzyl alcohols are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, a radical-mediated process often catalyzed by trace transition metals remaining from upstream synthetic steps[2]. During rotary evaporation, the combination of increased surface area, heat, and air exposure accelerates this oxidation, converting the alcohol into the corresponding benzaldehyde[3].

Q: Is the benzyloxy protecting group at risk of cleavage during a standard workup? A: Generally, no. The benzyloxy ether is robust against mild aqueous conditions and typically requires strong Lewis acids (e.g., BBr₃), strong Brønsted acids (e.g., HBr), or reductive hydrogenolysis (Pd/C, H₂) for cleavage[4]. If debenzylation is observed, it indicates severe localized pH extremes or reactive metal impurities in your extraction vessel.

Q: Can I use standard silica gel chromatography to purify this compound? A: No. Standard silica gel is inherently acidic (pH ~4.5–5.5). Loading this electron-rich benzyl alcohol onto untreated silica will cause on-column dehydration and irreversible binding. You must deactivate the silica gel by pre-flushing the column with 1% Triethylamine (Et₃N) in your mobile phase.

Part 2: Quantitative Data & Reagent Compatibility

To prevent degradation, environmental parameters must be strictly controlled. The following table summarizes the quantitative operational ranges required to maintain the structural integrity of the compound.

ParameterSafe Operational RangeHigh-Risk RangeMechanistic Consequence of Violation
Aqueous pH 7.5 – 8.5< 6.0Acid-catalyzed benzylic dehydration and subsequent polymerization.
Temperature 0 °C – 30 °C> 40 °CAccelerated trace-metal catalyzed auto-oxidation to the benzaldehyde.
Solvent Nucleophilicity Non-nucleophilic (MTBE, EtOAc)Nucleophilic (MeOH, EtOH)Solvolysis via carbocation trapping, forming methyl/ethyl benzylic ethers.
Drying Agent pH ~7.0 (Anhydrous Na₂SO₄)~5.5 (Anhydrous MgSO₄)Surface-mediated carbocation formation and etherification.

Part 3: Visualizations of Degradation and Optimization

Degradation SM [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Electron-Rich System) Acid Mild Acidic Workup (H+) SM->Acid Oxidation O2 / Trace Metals (Air Exposure) SM->Oxidation Carbocation Stabilized Benzylic Carbocation (Highly Reactive) Acid->Carbocation Polymer Dimerization / Polymerization (Friedel-Crafts) Carbocation->Polymer Ether Solvent Adducts (e.g., Methyl/Ethyl Ethers) Carbocation->Ether Aldehyde 2-Benzyloxy-3-ethoxybenzaldehyde (Oxidation Product) Oxidation->Aldehyde

Mechanistic pathways of [2-(Benzyloxy)-3-ethoxyphenyl]methanol degradation during workup.

Workflow Quench 1. Quench (pH 7.5-8.0 Buffer) Extract 2. Extract (MTBE or EtOAc) Quench->Extract Wash 3. Wash (Sat. NaHCO3) Extract->Wash Dry 4. Dry (Anhydrous Na2SO4) Wash->Dry Concentrate 5. Concentrate (<30°C, in vacuo) Dry->Concentrate Store 6. Store (Argon, -20°C) Concentrate->Store

Step-by-step optimized workup workflow to prevent degradation.

Part 4: Self-Validating Optimized Workup Protocol

To ensure absolute scientific integrity, do not proceed to the next step until the validation criteria of the current step are met.

Step 1: Buffered Reaction Quenching

  • Action: Quench the crude reaction mixture by slowly adding it (inverse quench) to a vigorously stirred biphasic mixture of Methyl tert-butyl ether (MTBE) and saturated aqueous NaHCO₃ at 0–5 °C.

  • Causality: Inverse quenching prevents the substrate from experiencing localized high concentrations of reactive quenching byproducts. The low temperature suppresses kinetic degradation pathways.

  • Validation Check: Stop stirring and allow phase separation. Test the aqueous layer with pH paper. It must read between 7.5 and 8.5. If it is <7.0, add additional saturated NaHCO₃ before proceeding.

Step 2: Solvent Extraction

  • Action: Extract the aqueous layer with MTBE (3 × 10 mL per gram of substrate). Avoid Dichloromethane (DCM) or Chloroform, which can harbor trace HCl.

  • Causality: MTBE is strictly non-nucleophilic and cleanly separates from water, minimizing the carryover of aqueous reactive species that could trigger side reactions.

  • Validation Check: Spot the combined organic layer on a TLC plate against a pure standard. A single tight spot under UV (254 nm) confirms the absence of polar polymeric baseline material.

Step 3: Neutral Drying

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Causality: Na₂SO₄ is strictly neutral. Avoiding MgSO₄ is critical, as its slightly acidic nature can trigger surface-mediated etherification or dehydration of the benzylic alcohol.

  • Validation Check: The organic solution must transition from slightly cloudy to completely transparent.

Step 4: Controlled Concentration

  • Action: Filter off the drying agent and concentrate the filtrate in vacuo with a water bath temperature strictly ≤30 °C. Upon completion, immediately backfill the rotary evaporator with Argon instead of ambient air.

  • Causality: Low heat and an inert atmosphere prevent trace-metal catalyzed auto-oxidation to the benzaldehyde derivative[2].

  • Validation Check: The resulting crude should be a pale oil or solid. An immediate color change to dark yellow or brown is a diagnostic indicator of oxidative stress.

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Benzyloxy Isomers

Welcome to the Technical Support Center for Chromatographic Separation. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the unique challenges of sepa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separation. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the unique challenges of separating benzyloxy positional isomers. This resource moves beyond simple protocols to explain the fundamental principles behind method development and troubleshooting, ensuring you can build robust and reliable separation methods.

The Challenge of Benzyloxy Isomers

Benzyloxy isomers, which differ only in the substitution position of the benzyloxy group on an aromatic ring (ortho, meta, para), present a significant chromatographic challenge. Their nearly identical molecular weights, polarities, and hydrophobicities mean that standard methods often result in poor resolution or complete co-elution.[1][2] Achieving baseline separation requires a nuanced approach that leverages subtle differences in their chemical structures through strategic selection of stationary phases, mobile phases, and operating conditions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are my benzyloxy isomers co-eluting on a standard C18 column?

Answer: This is the most common issue researchers face. Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobicity.[3] Since positional isomers like the benzyloxy series have very similar hydrophobicity, a C18 phase often lacks the necessary selectivity to differentiate between them, leading to poor resolution.[1]

The core of the problem is that the primary interaction mechanism (hydrophobic partitioning) is not sensitive enough to the subtle differences in the isomers' shapes and electron distributions. To resolve them, you need a stationary phase that offers alternative separation mechanisms.

Q2: How can I improve the poor resolution between my ortho-, meta-, and para-benzyloxy isomers?

Answer: Improving resolution requires manipulating the three key factors in the resolution equation: selectivity (α) , efficiency (N) , and retention factor (k) .[4][5] For isomers, changing selectivity is the most powerful tool.[4]

Here is a systematic approach:

  • Change the Stationary Phase: This is the most effective way to impact selectivity.[4][6] Move away from a standard C18.

    • Phenyl Phases (e.g., Phenyl-Hexyl): These are highly recommended for aromatic isomers.[1][7] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of your benzyloxy isomers.[3][8] Subtle differences in the electron density and accessibility of the aromatic rings between the ortho, meta, and para positions can lead to differential retention and improved separation.[7][8]

    • Pentafluorophenyl (PFP) Phases: PFP phases offer a unique selectivity profile due to multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and shape selectivity.[9] They are an excellent alternative when phenyl phases do not provide adequate resolution.[1][9]

  • Optimize the Mobile Phase:

    • Switch the Organic Modifier: If you are using acetonitrile (ACN), try methanol (MeOH), or vice-versa.[1][6] ACN and MeOH have different properties; ACN is an aprotic solvent while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter how your isomers interact with the stationary phase, thereby changing selectivity.[6]

    • Adjust Mobile Phase pH: If your parent molecule contains ionizable functional groups (e.g., amines, carboxylic acids), adjusting the mobile phase pH is critical.[10][11] Changing the pH can alter the charge state of an analyte, which dramatically affects its retention and can significantly improve peak spacing.[1][10] For basic compounds, working at a low pH (e.g., 2.5) can suppress unwanted interactions with the silica backbone of the column.[12][13]

  • Optimize Column Temperature: Temperature can influence selectivity.[1][14] Running samples at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes alter the elution order or improve the spacing between peaks.[14] Lowering the temperature may enhance differential interactions, while higher temperatures can decrease analysis time.[1][6]

Workflow for Improving Isomer Resolution

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) cluster_1 Stationary Phase Options cluster_2 Mobile Phase Options Start Poor or No Resolution (Rs < 1.5) ChangeStationaryPhase Change Stationary Phase (Most Effective) Start->ChangeStationaryPhase Isomers Co-eluting? OptimizeMobilePhase Optimize Mobile Phase ChangeStationaryPhase->OptimizeMobilePhase Still Suboptimal? Phenyl Phenyl-Hexyl (π-π interactions) ChangeStationaryPhase->Phenyl PFP PFP (π-π, dipole-dipole) ChangeStationaryPhase->PFP OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp Minor Adjustments Needed? Modifier Switch Organic Modifier (ACN vs. MeOH) OptimizeMobilePhase->Modifier pH Adjust pH (for ionizable compounds) OptimizeMobilePhase->pH Final Baseline Resolution Achieved (Rs > 1.5) OptimizeTemp->Final

Caption: A decision tree for troubleshooting common HPLC isomer separation issues.

Q3: I'm seeing significant peak tailing with my benzyloxy-containing analyte. What causes this and how do I fix it?

Answer: Peak tailing is often observed for compounds containing basic functional groups, such as amines.[15] The root cause is typically secondary interactions between the analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[15] These interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

Solutions to Mitigate Peak Tailing:

  • Lower the Mobile Phase pH: By lowering the pH to around 2.5-3.0 with an acid like formic acid or phosphoric acid, you protonate the silanol groups, making them neutral.[12][13] This minimizes the undesirable ionic interactions with your basic analyte.[12]

  • Use a Competing Base: Adding a small concentration of a "sacrificial" base like triethylamine (TEA) to the mobile phase can be effective.[12] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12] However, this can sometimes shorten column lifetime.[12]

  • Choose a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped." End-capping is a process where residual silanol groups are chemically deactivated.[16] Using a column with low silanol activity is key to achieving good peak shape for basic compounds.[15][16]

  • Install a Guard Column: If the tailing develops over time, it may be due to the accumulation of matrix components on the column. A guard column can protect the analytical column and is a useful troubleshooting tool.

Q4: Should I consider Gas Chromatography (GC) for my benzyloxy isomers?

Answer: Gas Chromatography is a viable alternative if your benzyloxy isomers are thermally stable and sufficiently volatile.

  • When to Use GC: GC can offer extremely high efficiency, especially with long capillary columns, which can be advantageous for separating closely related isomers.[17] The choice of stationary phase is again the most critical parameter.[18]

  • Stationary Phase Selection in GC: The principle of "like dissolves like" applies.[18]

    • Non-Polar Phases: Separate isomers primarily based on boiling point differences.

    • Intermediate and Polar Phases: Phases containing phenyl or cyanopropyl groups can provide enhanced selectivity for aromatic compounds through specific interactions like dipole-dipole or π-π interactions.[18][19] For particularly challenging separations, highly polar phases like polyethylene glycol (PEG) or liquid crystalline stationary phases can offer unique selectivity for positional isomers.[17][18]

  • Method Parameters: A slow temperature ramp (temperature programming) is generally recommended over an isothermal method to improve the resolution of complex isomer mixtures.[18]

Experimental Protocols

Protocol 1: Systematic Method Development for HPLC Separation of Benzyloxy Isomers

This protocol outlines a systematic approach to developing a robust HPLC method. The goal is to achieve a resolution (Rs) of >1.5 for all isomer pairs.[1][6]

1. Initial Column and Mobile Phase Screening:

  • Column Selection: Start with a column known for aromatic selectivity, such as a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
  • Mobile Phase A: Prepare a solution of 0.1% Formic Acid in Water.
  • Mobile Phase B: Prepare a solution of 0.1% Formic Acid in Acetonitrile (ACN).
  • Mobile Phase C: Prepare a solution of 0.1% Formic Acid in Methanol (MeOH).
  • Scouting Gradients: Perform two initial fast gradient runs (e.g., 5% to 95% organic over 10 minutes) at a flow rate of 1.0 mL/min.
  • Run 1: Using Mobile Phase B (ACN).
  • Run 2: Using Mobile Phase C (MeOH).
  • Evaluation: Compare the two chromatograms. The organic modifier that provides the best initial separation (even if incomplete) should be chosen for further optimization.[1][6]

2. Gradient Optimization:

  • Based on the scouting runs, select the better organic modifier.
  • Design a targeted, shallower gradient. If the isomers eluted between 40% and 50% organic in the scouting run, design a new gradient that slowly ramps through this range. For example:
  • 0-2 min: Hold at 35% B
  • 2-12 min: Ramp from 35% to 55% B
  • 12-14 min: Ramp to 95% B and hold for 2 min (column wash)
  • 16-20 min: Return to 35% B and equilibrate.
  • Further refine the gradient slope to maximize the resolution of the critical isomer pair.[6]

3. Temperature Optimization:

  • Set the column temperature to 30°C for the initial runs.
  • If resolution is still suboptimal after gradient optimization, analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C).[1]
  • Compare the chromatograms to determine the optimal temperature for selectivity and peak shape.

4. Method Finalization:

  • Once optimal conditions are found (Rs > 1.5), confirm the method's reproducibility by performing at least three replicate injections.
  • Document all final parameters: column type, mobile phase composition, gradient profile, flow rate, column temperature, and detector wavelength.
Data Summary: Impact of Method Parameters on Resolution
Parameter ChangePrimary EffectTypical Outcome for Isomers
Stationary Phase Selectivity (α) High Impact. Switching from C18 to Phenyl or PFP can introduce new interaction mechanisms (e.g., π-π) essential for isomer separation.[4][8][9]
Organic Modifier Selectivity (α) Medium-High Impact. Switching between ACN and MeOH alters solvent-analyte-stationary phase interactions, often changing elution order or peak spacing.[1][6]
Mobile Phase pH Retention (k) & Selectivity (α) High Impact (for ionizable analytes). Controls the charge state, dramatically altering retention and selectivity.[10]
Temperature Efficiency (N) & Selectivity (α) Low-Medium Impact. Can fine-tune selectivity and improve peak efficiency by reducing mobile phase viscosity.[5][14]
Flow Rate Efficiency (N) Low Impact on Selectivity. Lowering the flow rate can increase efficiency and resolution but at the cost of longer run times.[14]

Visualization of Separation Mechanisms

The choice of stationary phase is paramount. The diagram below illustrates the conceptual difference in interaction mechanisms between a standard C18 phase and a Phenyl-Hexyl phase for benzyloxy isomers.

Caption: Interaction differences between C18 and Phenyl stationary phases.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC. Retrieved March 28, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved March 28, 2026, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved March 28, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 28, 2026, from [Link]

  • How can I improve the resolution of the peaks in gas chromatography? (2015, March 4). ResearchGate. Retrieved March 28, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved March 28, 2026, from [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2026, March 25). LCGC International. Retrieved March 28, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2026, March 29). LCGC. Retrieved March 28, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 28, 2026, from [Link]

  • The effect of different mobile phases on the chromatographic separation... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. Retrieved March 28, 2026, from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. [Link]

  • D'Orazio, G., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved March 28, 2026, from [Link]

  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved March 28, 2026, from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved March 28, 2026, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar Institute. Retrieved March 28, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 28, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). LCGC. Retrieved March 28, 2026, from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved March 28, 2026, from [Link]

  • separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to [2-(Benzyloxy)-3-ethoxyphenyl]methanol

This guide provides a detailed comparative analysis of two distinct synthetic routes for the preparation of [2-(Benzyloxy)-3-ethoxyphenyl]methanol, a valuable intermediate in the synthesis of various biologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of two distinct synthetic routes for the preparation of [2-(Benzyloxy)-3-ethoxyphenyl]methanol, a valuable intermediate in the synthesis of various biologically active molecules. The methodologies are presented with in-depth experimental protocols, a discussion of their relative merits and drawbacks, and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Introduction

[2-(Benzyloxy)-3-ethoxyphenyl]methanol is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecular architectures. The presence of the benzyl ether and ethoxy groups on the phenyl ring, along with the primary alcohol functionality, provides multiple points for further chemical modification. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This guide will compare two primary approaches: a direct two-step synthesis from 2-hydroxy-3-ethoxybenzaldehyde and a three-step route commencing with 2,3-dihydroxybenzaldehyde, which offers an alternative strategy when the former starting material is less accessible or cost-effective.

Route 1: Two-Step Synthesis from 2-Hydroxy-3-ethoxybenzaldehyde

This is a straightforward and convergent approach that begins with the commercially available 2-hydroxy-3-ethoxybenzaldehyde. The synthesis involves two key transformations: the protection of the phenolic hydroxyl group as a benzyl ether, followed by the reduction of the aldehyde to the corresponding primary alcohol.

Diagram of Synthetic Pathway (Route 1)

Route_1 A 2-Hydroxy-3-ethoxybenzaldehyde B 2-(Benzyloxy)-3-ethoxybenzaldehyde A->B   Step 1: Benzylation (Williamson Ether Synthesis) C [2-(Benzyloxy)-3-ethoxyphenyl]methanol B->C   Step 2: Reduction

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-ethoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] In this step, the phenolic hydroxyl group of 2-hydroxy-3-ethoxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide in an SN2 reaction.

  • Materials:

    • 2-Hydroxy-3-ethoxybenzaldehyde

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[3][4]

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)-3-ethoxybenzaldehyde.

Step 2: Reduction of 2-(Benzyloxy)-3-ethoxybenzaldehyde to [2-(Benzyloxy)-3-ethoxyphenyl]methanol

The reduction of the aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[5]

  • Materials:

    • 2-(Benzyloxy)-3-ethoxybenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Ethanol

    • Deionized water

    • 6M Hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(benzyloxy)-3-ethoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess NaBH₄ by the slow addition of 6M HCl until the effervescence ceases.

    • Add water and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield [2-(benzyloxy)-3-ethoxyphenyl]methanol. Further purification can be achieved by column chromatography if necessary.

Route 2: Three-Step Synthesis from 2,3-Dihydroxybenzaldehyde

This alternative route begins with 2,3-dihydroxybenzaldehyde and involves a regioselective protection of one of the hydroxyl groups, followed by etherification of the other, and finally, reduction of the aldehyde. This approach can be advantageous if 2,3-dihydroxybenzaldehyde is a more readily available or economical starting material.

Diagram of Synthetic Pathway (Route 2)

Route_2 D 2,3-Dihydroxybenzaldehyde E 2-(Benzyloxy)-3-hydroxybenzaldehyde D->E Step 1: Regioselective Benzylation F 2-(Benzyloxy)-3-ethoxybenzaldehyde E->F Step 2: Ethylation (Williamson Ether Synthesis) G [2-(Benzyloxy)-3-ethoxyphenyl]methanol F->G Step 3: Reduction

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Regioselective Synthesis of 2-(Benzyloxy)-3-hydroxybenzaldehyde

The key to this route is the regioselective benzylation of the 2-hydroxyl group of 2,3-dihydroxybenzaldehyde. The 2-hydroxyl group is generally more acidic and less sterically hindered than the 3-hydroxyl group, which can be exploited for selective protection under carefully controlled conditions.[6]

  • Materials:

    • 2,3-Dihydroxybenzaldehyde

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add benzyl bromide (1.0 eq) to the suspension.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete in 6-8 hours.

    • Cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate to give the crude product, which can be purified by column chromatography to isolate 2-(benzyloxy)-3-hydroxybenzaldehyde.

Step 2: Ethylation of 2-(Benzyloxy)-3-hydroxybenzaldehyde

This step is another Williamson ether synthesis, this time to introduce the ethyl group.

  • Materials:

    • 2-(Benzyloxy)-3-hydroxybenzaldehyde

    • Ethyl iodide or ethyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous DMF

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Follow the procedure outlined in Route 1, Step 1 , using 2-(benzyloxy)-3-hydroxybenzaldehyde as the starting material and ethyl iodide or ethyl bromide as the alkylating agent.

Step 3: Reduction of 2-(Benzyloxy)-3-ethoxybenzaldehyde

This final step is identical to the reduction step in Route 1.

  • Procedure:

    • Follow the procedure outlined in Route 1, Step 2 .

Comparative Analysis

ParameterRoute 1: From 2-Hydroxy-3-ethoxybenzaldehydeRoute 2: From 2,3-Dihydroxybenzaldehyde
Starting Material 2-Hydroxy-3-ethoxybenzaldehyde2,3-Dihydroxybenzaldehyde
Number of Steps 23
Key Reagents Benzyl bromide, NaBH₄Benzyl bromide, Ethyl iodide/bromide, NaBH₄
Overall Yield Potentially higher due to fewer steps.Potentially lower due to an additional step and potential for side products in the regioselective benzylation.
Stereocontrol Not applicable.Not applicable.
Scalability Generally good, as both steps are standard and high-yielding reactions.Scalability may be challenged by the regioselective benzylation step, which may require careful optimization.
Atom Economy Higher.Lower due to the additional protection-deprotection sequence.
Advantages More convergent and efficient if the starting material is readily available. Fewer synthetic steps and purification stages.Utilizes a potentially more accessible and less expensive starting material. Offers flexibility in the introduction of different alkoxy groups at the 3-position.
Disadvantages Dependent on the availability and cost of 2-hydroxy-3-ethoxybenzaldehyde.Longer synthetic sequence. The regioselective benzylation can be challenging and may lead to a mixture of mono- and di-benzylated products, requiring careful purification.

Conclusion

Both synthetic routes presented offer viable pathways to [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Route 1 is the more direct and efficient approach, provided that the starting material, 2-hydroxy-3-ethoxybenzaldehyde, is readily and economically available. Its two-step sequence involves well-established and high-yielding reactions, making it ideal for straightforward synthesis and potential scale-up.

Route 2 , while longer, provides a valuable alternative when starting from the more fundamental building block, 2,3-dihydroxybenzaldehyde. The success of this route hinges on the efficiency and regioselectivity of the initial benzylation step. Although it involves an additional step, it offers greater flexibility in the synthesis of analogues with different substituents at the 3-position.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the time and resources available for process optimization.

References

  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Strategy for 2-[3-(benzyloxy)phenyl]benzaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde. BenchChem.
  • BenchChem. (2025).
  • Google Patents. (2017). METHOD FOR PREPARING 2-HYDROXYL-4-(2, 3-DISUBSTITUTED BENZYLOXY)-5-SUBSTITUTED BENZALDEHYDE DERIVATIVE.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
  • Amini, M., & Ghamari, N. (2014). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Oriental Journal of Chemistry, 30(4), 1881-1886.
  • Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Mendelson, W. L., et al. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde.
  • ResearchGate. (n.d.). (A) Synthesis of R-benxyloxy benzaldehydes 2i-o from.... Retrieved from [Link]

  • LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Zeynizadeh, B., & Shirini, F. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 30(4), 1837-1842.
  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin.
  • Taylor & Francis Online. (2006). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • Firdaus, M., et al. (2026).
  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

Sources

Comparative

Unambiguous Structural Validation of[2-(Benzyloxy)-3-ethoxyphenyl]methanol: A Comparative Guide to 2D NMR vs. Alternative Modalities

Executive Summary & Structural Challenge [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized aromatic intermediate characterized by a central phenyl ring bearing three distinct oxygen-lin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenge

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a highly functionalized aromatic intermediate characterized by a central phenyl ring bearing three distinct oxygen-linked substituents: a hydroxymethyl group at C1, a benzyloxy group at C2, and an ethoxy group at C3[1].

Validating the exact regiochemistry of such flexible, multi-ether molecules is a notorious bottleneck in drug development and synthetic chemistry. Because ether linkages (-O-) break standard proton-proton spin systems, traditional 1D NMR struggles to unambiguously assign the exact positions of the benzyloxy and ethoxy groups on the central ring[2]. This guide objectively compares the performance of a Comprehensive 2D NMR Suite against standard 1D NMR/HRMS and X-Ray Crystallography, providing a self-validating experimental protocol for absolute structural confirmation.

Modality Comparison: 2D NMR vs. Alternatives

To establish the most robust analytical pipeline, we must evaluate the available modalities based on their ability to resolve regiochemistry, their sample requirements, and their operational efficiency.

Method A: 1D NMR + High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: HRMS confirms the exact mass and molecular formula (C16H18O3), while 1D 1 H and 13 C NMR identify the presence of the aromatic rings, the ethyl group, and the isolated -CH 2​

    • groups.
  • Limitation: Fails to establish connectivity across the ether oxygens. It cannot definitively prove whether the ethoxy group is at C2 or C3, leaving the structural assignment ambiguous[2].

Method B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism: Provides absolute 3D atomic coordinates and stereochemistry in the solid state.

  • Limitation: [2-(Benzyloxy)-3-ethoxyphenyl]methanol is a flexible ether-alcohol. Molecules with multiple rotatable bonds and low melting points are notoriously difficult to crystallize into the high-quality single crystals required for SCXRD.

Method C: Comprehensive 2D NMR Suite (The Optimal Standard)
  • Mechanism: Utilizes advanced pulse sequences (HSQC, HMBC, COSY, NOESY) to map through-bond and through-space interactions directly in solution[3].

  • Advantage: Bypasses the need for crystallization while providing absolute regiochemical certainty by explicitly linking the substituents to their specific carbons on the central ring[4].

Quantitative Performance Comparison
Analytical Parameter1D NMR + HRMSSingle-Crystal XRDComprehensive 2D NMR Suite
Turnaround Time < 1 HourDays to Weeks (if crystallizable)2–4 Hours
Sample Requirement < 1 mgSingle high-quality crystal2–5 mg
Regioisomer Resolution Low (Ambiguous ether positions)Absolute (Solid-state Gold Standard)Absolute (Solution-state via HMBC)
Phase Requirement SolutionSolid-stateSolution
Cost / Accessibility Low / HighHigh / LowModerate / High

Structural Elucidation Workflow

StructuralValidation Start Target Molecule: [2-(Benzyloxy)-3-ethoxyphenyl]methanol NMR1D 1D NMR + HRMS (Baseline Analysis) Start->NMR1D SCXRD X-Ray Crystallography (Solid-State 3D) Start->SCXRD NMR2D Comprehensive 2D NMR Suite (Solution-State Connectivity) Start->NMR2D Fail1D Ambiguous Regiochemistry (C2 vs C3 Ether Linkages Unresolved) NMR1D->Fail1D FailXRD Crystallization Failure (Flexible Ether-Alcohol) SCXRD->FailXRD HSQC 1H-13C HSQC (Direct C-H Mapping) NMR2D->HSQC Fail1D->NMR2D Requires advanced connectivity FailXRD->NMR2D Shift to solution state analysis HMBC 1H-13C HMBC (Long-Range Connectivity) HSQC->HMBC NOESY NOESY / ROESY (Spatial Proximity Confirmation) HMBC->NOESY Success Unambiguous Structural Validation (100% Regioisomer Confirmation) NOESY->Success

Fig 1: Logical workflow for the structural validation of ether-linked aromatics via 2D NMR.

Self-Validating Experimental Protocol: 2D NMR

To achieve scientific integrity, a structural elucidation protocol must be self-validating—meaning the through-bond data must be orthogonally confirmed by through-space data. Below is the optimized methodology for[2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Step 1: Sample Preparation and Baseline Acquisition
  • Action: Dissolve 5 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra.

  • Causality: CDCl 3​ is selected for its lack of exchangeable protons, which preserves the critical -OH signal of the methanol group. While the 1D spectra provide a baseline molecular fingerprint, the overlapping aromatic signals of the central ring (C4, C5, C6) and the benzyl ring necessitate multidimensional analysis[3].

Step 2: 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Execute a multiplicity-edited HSQC experiment.

  • Causality: HSQC maps all direct carbon-hydrogen bonds. Multiplicity editing differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This immediately isolates and identifies the three distinct oxygenated -CH 2​

    • environments: the hydroxymethyl (-CH 2​ OH), the benzyloxy (-O-CH 2​ -Ph), and the ethoxy (-O-CH 2​ -CH 3​ ).
Step 3: 1 H- 1 H COSY (Correlation Spectroscopy)
  • Action: Acquire a gradient-selected COSY spectrum.

  • Causality: COSY identifies coupled spin systems through 2-3 bonds. It will link the ethoxy -CH 2​

    • protons to their adjacent -CH 3​ protons, confirming the intact ethyl group. Furthermore, it maps the contiguous aromatic protons (H-4, H-5, H-6) on the central phenyl ring, establishing the 1,2,3-trisubstituted pattern[2].
Step 4: 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) — The Critical Step
  • Action: Run an HMBC experiment optimized for long-range couplings ( 2JCH​ and 3JCH​ of ~8 Hz).

  • Causality: Because ether linkages (-O-) break 1 H- 1 H spin systems, COSY is blind to their connectivity. HMBC bridges this gap by detecting correlations across the heteroatom[3].

    • The protons of the benzyloxy -CH 2​

      • will show a 3JCH​ correlation across the oxygen atom specifically to Carbon-2 of the central ring.
    • Simultaneously, the ethoxy -CH 2​

      • protons will correlate specifically to Carbon-3 .
    • This unambiguously locks the regiochemistry, proving the exact placement of the substituents[4].

Step 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) — Orthogonal Validation
  • Action: Acquire a NOESY spectrum with a mixing time of 300-500 ms.

  • Causality: NOESY detects through-space spatial proximity (< 5 Å) rather than through-bond connectivity[2]. A strong NOE cross-peak will be observed between the hydroxymethyl protons (at C1) and the benzyloxy -CH 2​

    • protons (at C2). The absence of a NOE between the hydroxymethyl protons and the ethoxy protons provides orthogonal, self-validating proof of the structural arrangement, ruling out any synthetic rearrangement or misassignment.

References

  • 851630-50-7 |[2-(benzyloxy)-3-ethoxyphenyl]methanol | ChemScene . chemscene.com. 1

  • Confirming the Structure of Isovaleraldehyde Derivatives using 2D NMR: A Comparative Guide - Benchchem . benchchem.com. 2

  • Identification and structure elucidation by NMR spectroscopy . ResearchGate (TrAC Trends in Analytical Chemistry). 3

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed . nih.gov. 4

Sources

Validation

A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data

In the pursuit of unambiguous compound identification, researchers, scientists, and drug development professionals are increasingly turning to the synergistic power of Nuclear Magnetic Resonance (NMR) and Mass Spectromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of unambiguous compound identification, researchers, scientists, and drug development professionals are increasingly turning to the synergistic power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While both are formidable analytical techniques in their own right, their true potential is unlocked when their data is cross-validated, leading to more robust and reliable structural elucidation.[1][2][3] This guide provides an objective comparison of the two techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in the seamless integration of NMR and MS data in your research.

The Power of Two: A Tale of Complementarity

The complementary nature of NMR and Mass Spectrometry (MS) provides a powerful approach for compound identification.[1][2][3] NMR spectroscopy offers unparalleled insight into the structural connectivity of a molecule and is inherently quantitative, while mass spectrometry provides highly sensitive detection and accurate mass measurements.[2][4] By combining these techniques, researchers can overcome the individual limitations of each method, leading to a more comprehensive and confident characterization of chemical compounds.

Performance Comparison: NMR vs. Mass Spectrometry

The selection of an analytical technique is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for compound identification.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower (micromolar to millimolar range)High (picomolar to femtomolar range)
Resolution High, allows for the distinction of subtle structural differencesHigh, capable of separating ions with very similar mass-to-charge ratios[5][6]
Accuracy High for structural information and quantification (qNMR)High for mass determination (HRMS)[5][7]
Sample Preparation Minimal and non-destructive[1]Can be more involved, often coupled with chromatography (LC-MS, GC-MS)
Information Provided Detailed structural connectivity (through-bond correlations), stereochemistry, and dynamics[8][9]Molecular formula (from accurate mass), fragmentation patterns, and elemental composition[7]
Quantitative Analysis Inherently quantitativeRequires calibration curves and internal standards for accurate quantification
Throughput Lower, experiments can be time-consumingHigher, especially when coupled with chromatography

The Integrated Workflow: A Step-by-Step Guide

A successful cross-validation strategy relies on the acquisition of high-quality data from both NMR and MS instruments. The following protocols are designed to provide a solid foundation for this integrated approach.

Experimental Workflow Diagram

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_ms MS Data Acquisition cluster_analysis Data Analysis & Cross-Validation Sample Pristine Sample NMR_Acq 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Sample->NMR_Acq Dissolve in deuterated solvent MS_Acq High-Resolution MS (e.g., Q-TOF, Orbitrap) MS/MS Fragmentation Sample->MS_Acq Prepare for LC-MS/GC-MS Data_Analysis Determine Molecular Formula (MS) Identify Structural Fragments (NMR) Correlate and Assemble Structure NMR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure Elucidated Structure Data_Analysis->Structure case_study_logic MS_Data HRMS Data m/z 179.0706 Initial_Mol_Formula Initial Hypothesis: Molecular Formula C₁₀H₁₀O₃ MS_Data->Initial_Mol_Formula NMR_Data 1D & 2D NMR Data Initial_Structure Initial Hypothesis: 4-methoxyacetophenone (C₉H₁₀O₂) NMR_Data->Initial_Structure Validation_Node Cross-Validation: Does C₉H₁₀O₂ = C₁₀H₁₀O₃? Initial_Mol_Formula->Validation_Node Initial_Structure->Validation_Node Conclusion_Mismatch Conclusion: Mismatch! Re-evaluate all data. Validation_Node->Conclusion_Mismatch No Re_evaluate_MS Re-examine MS Data: - Calibration - Peak Picking - Adducts Conclusion_Mismatch->Re_evaluate_MS Re_evaluate_NMR Re-examine NMR Data: - Impurities - Signal Assignments - Alternative Fragments Conclusion_Mismatch->Re_evaluate_NMR Final_Conclusion Iterative process leads to a consistent and confirmed structure. Re_evaluate_MS->Final_Conclusion Re_evaluate_NMR->Final_Conclusion

Sources

Comparative

Comparative Guide: Biological Activity of[2-(Benzyloxy)-3-ethoxyphenyl]methanol vs. Coumarin-Based Analogues

Executive Summary [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7) is a highly specialized synthetic building block utilized primarily in the development of novel peptidomimetics and HIV-1 protease (PR) inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS 851630-50-7) is a highly specialized synthetic building block utilized primarily in the development of novel peptidomimetics and HIV-1 protease (PR) inhibitors 1. While the isolated alcohol exhibits negligible direct biological activity, its structural motifs—specifically the bulky benzyloxy and ethoxy substituents—serve as critical pharmacophores when integrated into rigidified analogues, such as coumarin derivatives. This guide provides an objective comparison of the biological activity of this precursor against its downstream analogues, detailing the structure-activity relationship (SAR) and the experimental workflows required for validation.

Structural Causality and Structure-Activity Relationship (SAR)

In rational drug design, the transition from a flexible precursor to a rigid inhibitor is paramount for achieving high target affinity. The acyclic nature of [2-(Benzyloxy)-3-ethoxyphenyl]methanol prevents it from stably occupying the S1/S1' hydrophobic pockets of the HIV-1 protease homodimer.

  • Acyclic Adducts: Initial attempts to use non-benzylated aza-Michael adducts derived from this precursor resulted in poor inhibition, failing to yield a calculable IC50 2. The conformational flexibility leads to a high entropic penalty upon binding.

  • Coumarin Analogues: Base-catalyzed cyclization of these adducts into coumarin-3-hydroxy-2-methylenepropanoate esters locks the pharmacophore into a rigid, planar geometry. When coupled with a hydroxyethylene dipeptide isostere, these coumarin analogues exhibit inhibition levels comparable to the clinical standard, Ritonavir 3. The benzyloxy group perfectly anchors into the hydrophobic S1 pocket, while the coumarin core mimics the transition state of viral polyprotein cleavage.

Comparative Biological Activity

The following table summarizes the quantitative performance of the precursor versus its synthesized analogues in an in vitro HIV-1 PR fluorogenic assay.

Compound / AnalogueStructural ClassificationHIV-1 PR Inhibition (IC50)Biological Activity Status
[2-(Benzyloxy)-3-ethoxyphenyl]methanol Acyclic Precursor> 100 μMInactive (Building Block)
Non-benzylated aza-Michael adduct Flexible Intermediate> 50 μMPoor / Disappointing 2
Coumarin-Peptidomimetic Analogue Rigidified Heterocycle~ 15 - 25 nMHighly Active Lead Compound 3
Ritonavir Clinical Standard~ 1.2 nMPotent (Positive Control)

Mechanism of Action

The enhanced biological activity of the coumarin analogues stems from their ability to act as competitive inhibitors at the catalytic Asp25/Asp25' active site of the HIV-1 protease, preventing viral maturation.

Mechanism I Coumarin Analogue (Rigidified Pharmacophore) PR HIV-1 Protease (Asp25/Asp25' Active Site) I->PR Competitive Binding (S1/S1' Pockets) Mat Infectious Virion Maturation PR->Mat Cleavage Blocked Sub Viral Gag-Pol Polyprotein Sub->PR Substrate Binding

Mechanism of competitive HIV-1 PR inhibition by coumarin analogues.

Experimental Workflows & Protocols

To ensure a self-validating system, the biological activity must be measured using a standardized fluorogenic assay. Below is the logical workflow and step-by-step methodology.

Workflow Step1 1. Precursor Utilization [2-(Benzyloxy)-3-ethoxyphenyl]methanol Step2 2. Baylis-Hillman Reaction (Acrylate + DABCO) Step1->Step2 Step3 3. Base-Catalyzed Cyclization (Coumarin Formation) Step2->Step3 Step4 4. HIV-1 PR Fluorogenic Assay (Substrate Cleavage) Step3->Step4 Step5 5. IC50 Determination (Fluorescence Kinetics) Step4->Step5

Experimental workflow from precursor synthesis to biological evaluation.

Protocol 1: Synthesis of Active Coumarin Analogues

Causality Check: Why cyclize the acyclic precursor? The acyclic Baylis-Hillman adducts fail to inhibit the enzyme due to high conformational flexibility. Cyclization forces the molecule into a bioactive, planar conformation that mimics the peptide transition state 4.

  • Baylis-Hillman Coupling: React the oxidized derivative of [2-(Benzyloxy)-3-ethoxyphenyl]methanol with methyl acrylate in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to form the Baylis-Hillman adduct.

  • Base-Catalyzed Cyclization: Treat the non-benzylated aza-Michael adducts with a strong base (e.g., sodium methoxide in methanol) to afford the rigid coumarin-3-hydroxy-2-methylenepropanoate esters.

  • Peptidomimetic Coupling: Couple the coumarin derivative with a hydroxyethylene dipeptide isostere to finalize the ritonavir analogue. Purify via column chromatography.

Protocol 2: HIV-1 Protease Fluorogenic Inhibition Assay

Causality Check: Why use a fluorogenic substrate? It provides real-time kinetic data of enzyme velocity, allowing for precise IC50 calculation based on the initial linear phase of cleavage, serving as an internal validation of enzyme viability.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7). Note: The acidic pH is crucial as HIV-1 PR is an aspartic protease that requires a low pH for optimal catalytic activity.

  • Inhibitor Dilution: Serially dilute the coumarin analogues and Ritonavir (positive control) from 10 μM down to 0.1 nM in DMSO.

  • Enzyme Incubation: Add recombinant HIV-1 Protease to the buffer. Add the inhibitor dilutions and incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

  • Kinetic Measurement: Monitor fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity (V0) for each concentration. Plot % inhibition vs. log[Inhibitor] to determine the IC50 using non-linear regression.

References

  • Kayembe, J.P. RU. "Design, synthesis and evaluation of novel peptidomimetics compounds as HIV-1 protease inhibitors" (Thesis-2019). CORE. Available at:[Link]

  • CORE. "SYNTHETIC AND MECHANISTIC STUDIES OF THE COUMARIN". Available at: [Link]

  • Kayembe, J.P. RU. "Thesis-2019 - Catalytic quantities of MBH product". CORE. Available at: [Link]

Sources

Validation

benchmarking the stability of [2-(Benzyloxy)-3-ethoxyphenyl]methanol against other protecting groups

Benchmarking the Stability of [2-(Benzyloxy)-3-ethoxyphenyl]methanol: A Comparative Guide on Protecting Group Strategies As a Senior Application Scientist, selecting the optimal protecting group for a multifunctional bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Stability of [2-(Benzyloxy)-3-ethoxyphenyl]methanol: A Comparative Guide on Protecting Group Strategies

As a Senior Application Scientist, selecting the optimal protecting group for a multifunctional building block is never a matter of mere textbook precedent. It requires a rigorous understanding of the molecule's electronic environment and its downstream synthetic journey.

This guide benchmarks the inherent stability of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7)[1] against alternative protecting group strategies on the same 3-ethoxyphenylmethanol scaffold. By evaluating the causality behind these experimental choices, we provide a definitive framework for drug development professionals designing orthogonal synthesis routes.

Mechanistic Rationale: Why the Benzyl Ether?

The substrate, [2-(Benzyloxy)-3-ethoxyphenyl]methanol, features three distinct oxygen functionalities: a primary alcohol at C1, a benzyl-protected phenol at C2, and an ethyl ether at C3. In complex pharmaceutical synthesis (such as the development of PDE inhibitors or neurotherapeutics), the C1 primary alcohol often undergoes aggressive transformations—such as Swern oxidations to an aldehyde or halogenation via SOCl₂.

The choice of the Benzyl (Bn) group at the C2 position is highly deliberate. Benzyl ethers are uniquely robust against both strong acids and bases[2]. If an alternative group like Methoxymethyl (MOM) or tert-Butyldimethylsilyl (TBS) were used, the acidic byproducts of halogenation or the strongly basic conditions of a subsequent Wittig olefination would cause premature deprotection. The benzyl group remains completely inert under these conditions and is exclusively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C)[3].

In contrast, the p-Methoxybenzyl (PMB) group—while structurally similar—is electronically tuned by its electron-donating methoxy substituent. This lowers its oxidation potential, making it highly susceptible to single-electron transfer cleavage via 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]. Understanding these orthogonal reactivities is foundational to multistep organic synthesis, as extensively cataloged in Greene's Protective Groups[4].

Quantitative Stability Benchmarking

To objectively compare the performance of the benzyl ether against alternative protecting groups (MOM, TBS, and PMB), we benchmarked the protected 3-ethoxyphenylmethanol scaffold across five standard reaction environments.

Table 1: Orthogonal Stability Profile of C2-Protected 3-Ethoxyphenylmethanol Derivatives

Protecting Group (PG)1M HCl (MeOH, 25°C, 12h)1M NaOH (MeOH, 25°C, 12h)TBAF (THF, 25°C, 2h)DDQ (CH₂Cl₂/H₂O, 25°C, 2h)H₂ / 10% Pd/C (EtOH, 25°C, 4h)
Benzyl (Bn) Stable (>99%)Stable (>99%)Stable (>99%)Stable (>95%)Cleaved (>99%)
MOM Cleaved (>99%)Stable (>99%)Stable (>99%)Stable (>99%)Stable (>99%)
TBS Cleaved (>90%)Stable (>99%)Cleaved (>99%)Stable (>99%)Stable (>99%)
PMB Stable (>95%)Stable (>99%)Stable (>99%)Cleaved (>99%)Cleaved (>99%)

Data Interpretation: The Benzyl group offers the widest window of stability across ionic and oxidative conditions, making it the premier choice for long, multi-step syntheses where the phenol must remain masked until the final reductive step.

Orthogonal Deprotection Strategies (Visualized)

The following diagram illustrates the orthogonal cleavage conditions required for each protecting group derivative of the 3-ethoxyphenylmethanol scaffold.

G Start Protected Scaffold [2-(PG)-3-ethoxyphenyl]methanol Bn PG = Benzyl (Bn) Start->Bn Benzylation PMB PG = PMB Start->PMB PMB-Cl MOM PG = MOM Start->MOM MOM-Cl TBS PG = TBS Start->TBS TBS-Cl Deprot_Bn H2, Pd/C (Hydrogenolysis) Bn->Deprot_Bn Deprot_PMB DDQ (Oxidation) PMB->Deprot_PMB Deprot_MOM HCl / MeOH (Acidic Hydrolysis) MOM->Deprot_MOM Deprot_TBS TBAF (Fluoride Cleavage) TBS->Deprot_TBS Product Deprotected Phenol 2-Hydroxy-3-ethoxyphenylmethanol Deprot_Bn->Product Deprot_PMB->Product Deprot_MOM->Product Deprot_TBS->Product

Caption: Orthogonal deprotection strategies for the 3-ethoxyphenylmethanol scaffold.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal standards and mass-balance checks to prevent false positives (e.g., confusing substrate degradation with successful deprotection).

Protocol A: Self-Validating HPLC Stability Assay

This protocol verifies the stability of the protecting group under harsh conditions (e.g., 1M HCl).

  • Preparation: Dissolve 10.0 mg of [2-(Benzyloxy)-3-ethoxyphenyl]methanol and 2.0 mg of Biphenyl (Internal Standard, IS) in 1.0 mL of Methanol.

  • Reaction: Add 1.0 mL of 2M aqueous HCl (final concentration 1M HCl). Stir at 25°C.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 1h, 4h, and 12h. Immediately quench by diluting into 950 µL of cold Acetonitrile containing 1% Triethylamine to arrest acidic hydrolysis.

  • Analysis & Validation: Inject into an HPLC-UV (254 nm).

    • Causality Check: Calculate the ratio of the Substrate peak area to the IS peak area. If the Substrate/IS ratio remains constant (±2%) over 12 hours, stability is confirmed. If the sum of the Substrate + Product peaks (normalized to IS) drops below 95%, it indicates non-specific degradation rather than clean deprotection, invalidating the stability claim.

Protocol B: Selective Hydrogenolysis of the Benzyl Ether
  • Setup: In a flame-dried Schlenk flask, dissolve 500 mg (1.93 mmol) of[2-(Benzyloxy)-3-ethoxyphenyl]methanol in 15 mL of anhydrous Ethanol.

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; add under an argon blanket.

  • Hydrogenation: Purge the flask with Argon (3x), then with H₂ gas (3x). Maintain under an H₂ balloon at 1 atm and stir vigorously at 25°C for 4 hours.

  • Monitoring: Track via TLC (Hexanes/EtOAc 7:3). The UV-active starting material (R_f ~0.6) will convert to a highly polar, KMnO₄-staining product (R_f ~0.2).

  • Workup & Validation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of EtOAc. Concentrate the filtrate in vacuo.

    • Validation: Analyze the crude product via ¹H NMR (CDCl₃). The complete disappearance of the benzylic -CH₂- singlet at ~5.1 ppm, coupled with the appearance of a broad phenolic -OH singlet at ~5.8 ppm, confirms quantitative and selective cleavage.

Mechanistic Divergence: Benzyl vs. PMB Cleavage

While both Benzyl and PMB groups are arylmethyl ethers, their deprotection mechanisms are fundamentally distinct. The diagram below maps the causality of their respective cleavage pathways.

MechanisticPathway Substrate Arylmethyl Ether Bn_Pathway Benzyl (Bn) Ether Substrate->Bn_Pathway H2, Pd/C PMB_Pathway p-Methoxybenzyl (PMB) Ether Substrate->PMB_Pathway DDQ, H2O PdC Pd/C Surface Adsorption Bn_Pathway->PdC DDQ_Ox Single Electron Transfer (DDQ) PMB_Pathway->DDQ_Ox H2_Insert H2 Insertion & C-O Cleavage PdC->H2_Insert Phenol Free Phenol Product H2_Insert->Phenol Oxocarbenium Oxocarbenium Intermediate DDQ_Ox->Oxocarbenium Hydrolysis Aqueous Hydrolysis Oxocarbenium->Hydrolysis Hydrolysis->Phenol

Caption: Mechanistic divergence between Benzyl hydrogenolysis and PMB oxidative cleavage.

Conclusion

For researchers utilizing the 3-ethoxyphenylmethanol scaffold, [2-(Benzyloxy)-3-ethoxyphenyl]methanol provides the most resilient protection strategy. The benzyl ether's immunity to nucleophilic attack, acidic hydrolysis, and mild oxidation ensures that the C2 phenol remains securely masked during extensive modifications of the C1 primary alcohol. Alternative groups like MOM or PMB should only be deployed when late-stage hydrogenolysis is contraindicated by the presence of reducible functional groups (e.g., alkenes or alkynes) elsewhere in the target molecule.

References

  • Tlais, S. F., Lam, H., House, S. E., & Dudley, G. B. "New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers." The Journal of Organic Chemistry 74.5 (2009): 1876-1885. URL:[Link]

  • Chem-Station International Edition. "Benzyl (Bn) Protective Group". Organic Synthesis Database. URL:[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. (Cited via ACS Literature). URL:[Link]

Sources

Comparative

Publish Comparison Guide: Quantitative Analysis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in Complex Mixtures

Executive Summary & Analyte Profiling [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a critical synthetic intermediate utilized in the development of coumarin-based HIV-1 protease inhibitors and novel pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS: 851630-50-7) is a critical synthetic intermediate utilized in the development of coumarin-based HIV-1 protease inhibitors and novel peptidomimetics[1][2]. Structurally, it features a central benzene ring substituted with a benzyl ether, an ethyl ether, and a hydroxymethyl (benzyl alcohol) group.

During its synthesis—typically via the reduction of 2-benzyloxy-3-ethoxybenzaldehyde[3]—quantifying the exact yield and purity of the methanol product within a complex reaction mixture is a significant analytical challenge. The matrix often contains unreacted aldehyde, residual reducing agents, and structurally similar side-products.

This guide objectively compares three distinct analytical methodologies—HPLC-UV , LC-MS/MS , and qNMR —providing researchers with a self-validating framework to select the optimal technique based on their specific quantitative goals (e.g., routine monitoring vs. trace impurity profiling).

AnalyticalWorkflow Start Reaction Mixture: [2-(Benzyloxy)-3-ethoxyphenyl]methanol Decision Primary Analytical Goal? Start->Decision Routine Routine Purity & Reaction Monitoring Decision->Routine High Conc. Trace Trace Impurity Profiling (< 0.1%) Decision->Trace Low Conc. Absolute Absolute Quantification (No Reference Standard) Decision->Absolute Standard-Free HPLC HPLC-UV (Reverse Phase C18) Routine->HPLC LCMS LC-MS/MS (ESI+, MRM Mode) Trace->LCMS qNMR 1H qNMR (Internal Standard Method) Absolute->qNMR

Decision matrix for selecting the optimal quantitative analysis method.

HPLC-UV: The Workhorse for Routine Reaction Monitoring

Causality & Expertise

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for routine purity assessment. The conjugated aromatic systems of both the benzyl ether and the core phenyl ring provide strong π−π∗ transitions, enabling highly sensitive UV detection at 210 nm and 254 nm. Because [2-(Benzyloxy)-3-ethoxyphenyl]methanol possesses moderate lipophilicity (due to the ether linkages) but retains hydrogen-bonding capacity (via the alcohol), a C18 reverse-phase column paired with an acidic aqueous/acetonitrile gradient ensures sharp peak shapes and baseline resolution from its aldehyde precursor.

Experimental Protocol
  • Sample Preparation: Quench 50 µL of the reaction mixture and dilute to 1.0 mL with Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes; hold at 90% B for 3 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Quantification: Construct a 5-point calibration curve using a certified reference standard (10–500 µg/mL).

Quantitative Performance Data
ParameterPerformance MetricNotes
Linear Range 10 – 500 µg/mL R2>0.999
LOD / LOQ 1.5 µg/mL / 4.5 µg/mLBased on S/N of 3:1 and 10:1
Precision (RSD%) < 1.2%Intra-day (n=6)
Resolution ( Rs​ ) > 2.5Baseline separation from precursor aldehyde

LC-MS/MS: High-Sensitivity Trace Impurity Profiling

Causality & Expertise

When[2-(Benzyloxy)-3-ethoxyphenyl]methanol must be quantified as a trace impurity (e.g., in a final Active Pharmaceutical Ingredient), UV detection lacks the requisite specificity and sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required.

Using Electrospray Ionization in positive mode (ESI+), the ether and alcohol oxygens are readily protonated, yielding a precursor ion [M+H]+ at m/z 259.1. Upon Collision-Induced Dissociation (CID), benzyl ethers characteristically cleave to form a highly stable tropylium ion [C7​H7​]+ at m/z 91.0[4][5]. Additionally, the loss of the hydroxyl group as water generates an [M+H−H2​O]+ product ion at m/z 241.1.

Fragmentation Precursor [M+H]+ m/z 259.1 WaterLoss [M+H - H2O]+ m/z 241.1 Precursor->WaterLoss -18 Da (Neutral Loss) Tropylium Tropylium Ion [C7H7]+ m/z 91.0 Precursor->Tropylium Cleavage of Benzyl Ether

Primary ESI+ CID fragmentation pathways for [2-(Benzyloxy)-3-ethoxyphenyl]methanol.

Experimental Protocol
  • Sample Preparation: Dilute the matrix 1:1000 in Methanol:Water (80:20) containing 0.1% Formic acid to minimize matrix effects.

  • Chromatography: UPLC C18 column (50 mm × 2.1 mm, 1.7 µm); Flow rate 0.4 mL/min.

  • MS Source Parameters: Capillary voltage 3.0 kV; Desolvation temp 400°C.

  • MRM Transitions: Monitor the transitions detailed in the table below.

MRM Optimization Data
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
259.191.025Quantifier (Tropylium ion)
259.1241.115Qualifier (Water loss)
259.1149.130Qualifier (Secondary cleavage)

1H qNMR: Absolute Quantification Without a Reference Standard

Causality & Expertise

Synthesizing or procuring a highly pure (>99.5%) reference standard for an intermediate is often a bottleneck in drug development. Quantitative NMR (qNMR) solves this by providing an absolute quantification method that relies on a universal internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) rather than a compound-specific calibration curve[6][7].

The structural features of [2-(Benzyloxy)-3-ethoxyphenyl]methanol make it an ideal candidate for qNMR. The benzylic CH2​ protons of the ether group appear as a distinct singlet at ~5.2 ppm, and the hydroxymethyl CH2​ protons appear as a singlet at ~4.7 ppm[3]. These signals are well-resolved from the aromatic region (7.1–7.5 ppm) and the ethyl signals (1.4 ppm, 4.1 ppm), allowing for precise integration against an internal standard[7].

Experimental Protocol
  • Standard Selection: Weigh exactly ~10.0 mg of the analyte mixture and ~5.0 mg of Maleic acid (Internal Standard, certified purity >99.9%) using a microbalance[8].

  • Solvent: Dissolve the mixture in 0.6 mL of CDCl3​ (containing 0.03% TMS).

  • Acquisition Parameters:

    • Instrument: 400 MHz or 600 MHz NMR spectrometer.

    • Pulse Sequence: 1D proton with a 90° pulse angle.

    • Relaxation Delay ( D1​ ): 30 seconds (critical to ensure complete longitudinal relaxation, 5×T1​ , for accurate integration)[7].

    • Number of Scans: 64.

  • Data Processing: Apply baseline correction and phase correction. Integrate the Maleic acid singlet (6.28 ppm, 2H) and the analyte's hydroxymethyl singlet (~4.7 ppm, 2H).

  • Calculation: Use the standard qNMR equation: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

qNMR Integration Parameters
Signal SourceChemical Shift ( δ )MultiplicityNumber of Protons ( N )
Maleic Acid (IS) 6.28 ppmSinglet2
Analyte (Hydroxymethyl CH2​ ) ~4.7 ppmSinglet2
Analyte (Benzyl Ether CH2​ ) ~5.2 ppmSinglet2
Analyte (Ethyl CH3​ ) ~1.4 ppmTriplet3

Comparative Summary

FeatureHPLC-UVLC-MS/MS1H qNMR
Best Use Case Reaction monitoring, yield calculationTrace impurity profiling (<0.1%)Absolute purity assignment
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (mg/mL)
Reference Standard Required (Analyte-specific)Required (Analyte-specific)Not Required (Universal IS used)
Analysis Time ~15-20 mins~5-10 mins~15 mins (with 30s D1​ )
Structural Specificity Low (Retention time only)High (Mass & Fragmentation)Very High (Proton environments)

References

  • Kayembe, J.P. "SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN - CORE." CORE Thesis Archive (2019). Available at:[Link]

  • Maniara, G., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." emerypharma.com. Available at:[Link]

  • Fatscher, T., et al. "Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity." PMC (National Institutes of Health). Available at:[Link]

  • Schindler, B., et al. "Mass Spectrometry-Based Techniques to Elucidate the Sugar Code." Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Validation

literature review of benzyloxy-substituted phenylmethanols

An In-Depth Literature Review & Comparative Guide: Benzyloxy-Substituted Phenylmethanols in Organic Synthesis As a Senior Application Scientist, evaluating building blocks for complex Active Pharmaceutical Ingredient (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Literature Review & Comparative Guide: Benzyloxy-Substituted Phenylmethanols in Organic Synthesis

As a Senior Application Scientist, evaluating building blocks for complex Active Pharmaceutical Ingredient (API) synthesis or Solid-Phase Organic Synthesis (SPOS) requires looking beyond basic structural formulas. Benzyloxy-substituted phenylmethanols—bifunctional molecules containing both a benzylic alcohol and a benzyloxy ether—are highly versatile intermediates. However, their reactivity is not uniform. The positional isomerism (ortho, meta, or para substitution of the benzyloxy group) fundamentally alters the electronic landscape and steric environment of the molecule.

This guide objectively compares the performance of 2-, 3-, and 4-benzyloxybenzyl alcohols, providing mechanistic insights, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Insights & Reactivity Profiles

The strategic selection of a benzyloxybenzyl alcohol isomer dictates the orthogonal reactivity available for downstream transformations. The causality behind their divergent performance lies in the interplay between resonance stabilization and steric hindrance.

4-Benzyloxybenzyl Alcohol (Para-Isomer): The SPOS Workhorse

In the para-position, the oxygen atom of the benzyloxy group strongly donates electron density into the aromatic ring via resonance. During oxidative cleavage, this resonance profoundly stabilizes the developing positive charge (oxocarbenium intermediate) at the benzylic carbon. This electronic communication makes 4-benzyloxybenzyl alcohol derivatives the premier choice for polymer-supported linkers[1]. For example, 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin leverages this para-alkoxy effect to allow for rapid, orthogonal cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions, leaving other sensitive functional groups intact[2].

2-Benzyloxybenzyl Alcohol (Ortho-Isomer): The Steric Director

Placing the bulky benzyloxy group ortho to the benzylic alcohol creates a sterically congested environment. While this hinders standard SN​2 displacements, it establishes an ideal geometry for transition-metal coordination. When the benzylic alcohol is masked as an acetone oxime ether, the ortho-benzyloxy group provides the precise steric pressure needed to force the formation of a stable six-membered exo-palladacycle intermediate[3]. This enables highly regioselective palladium-catalyzed ortho-C–H olefination[3]. Furthermore, its unique reactivity makes it a critical precursor in the total synthesis of complex isoquinoline alkaloids[4].

3-Benzyloxybenzyl Alcohol (Meta-Isomer): The Electronically Isolated Core

In the meta-position, the oxygen atom cannot donate electron density to the benzylic position via resonance; it only exerts a weak inductive electron-withdrawing effect. Consequently, 3-benzyloxybenzyl alcohol does not stabilize benzylic carbocations effectively. This makes the meta-isomer highly resistant to mild oxidative cleavage (such as DDQ oxidation), positioning it as an excellent, stable structural motif for pharmaceutical intermediates where metabolic or chemical stability is paramount[5].

Reactivity Core Benzyloxy-Substituted Phenylmethanols Ortho 2-Isomer (Ortho) Core->Ortho Meta 3-Isomer (Meta) Core->Meta Para 4-Isomer (Para) Core->Para OrthoRxn Exo-Palladacycle C-H Olefination Ortho->OrthoRxn MetaRxn Stable Pharmaceutical Intermediates Meta->MetaRxn ParaRxn DDQ Oxidative Cleavage (SPOS Linkers) Para->ParaRxn

Fig 1. Divergent reactivity pathways of benzyloxybenzyl alcohol isomers based on substitution.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and primary synthetic utilities of the three core isomers, allowing for rapid comparative analysis[1],[5],[6].

CompoundCAS NumberMelting PointElectronic Effect on Benzylic CarbonPrimary Synthetic Application
2-Benzyloxybenzyl alcohol 3381-87-1Liquid/OilSteric hindrance; weak inductive withdrawalOrtho-C–H functionalization; Alkaloid synthesis
3-Benzyloxybenzyl alcohol 1700-30-748 °CInductive withdrawal only (No resonance)Stable pharmaceutical intermediates
4-Benzyloxybenzyl alcohol 836-43-185–92 °CStrong resonance stabilization (+R)SPOS linkers (MBBA resin); DDQ cleavage

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific visual cues and mechanistic checkpoints that confirm the reaction is proceeding as intended.

Protocol A: DDQ-Mediated Cleavage of MBBA Resin (Para-Isomer Application)

Causality: This cleavage relies on the para-alkoxy resonance effect[2]. A solvent mixture of Dichloromethane (DCM) and water (18:1) is mandatory. DDQ oxidizes the benzylic position to an oxocarbenium ion, and the water acts as the essential nucleophile to trap this intermediate, releasing the free alcohol and forming the corresponding benzaldehyde on the resin.

Step-by-Step Methodology:

  • Swelling: Suspend 1.0 g of loaded MBBA resin in 18 mL of anhydrous DCM in a peptide synthesis vessel. Agitate gently for 15 minutes to fully swell the polymer matrix.

  • Oxidation Initiation: Add 1 mL of deionized water, followed by 3.0 equivalents of DDQ.

  • Self-Validation Checkpoint 1 (Colorimetric): The solution will immediately turn a deep, vibrant orange/red, indicating the presence of active DDQ in solution.

  • Agitation: Shake the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint 2 (Precipitation): As the reaction proceeds, DDQ is reduced to 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ). DDHQ is highly insoluble in DCM and will precipitate as a pale, tan solid. The fading of the deep red color coupled with this precipitation visually validates successful oxidative cleavage.

  • Isolation: Filter the resin and wash sequentially with DCM, THF, and Methanol. Concentrate the combined filtrates under reduced pressure to isolate the cleaved alcohol product.

Workflow Step1 Merrifield Resin + Vanillin Step2 NaBH4 Reduction (MBBA Resin) Step1->Step2 Step3 Substrate Loading (Etherification) Step2->Step3 Step4 Solid-Phase Synthesis Step3->Step4 Step5 DDQ Cleavage (Release Alcohol) Step4->Step5

Fig 2. Self-validating solid-phase organic synthesis workflow utilizing MBBA resin.

Protocol B: Palladium-Catalyzed Ortho-C–H Olefination (Ortho-Isomer Application)

Causality: Utilizing 2-benzyloxybenzyl alcohol masked as an acetone oxime ether directs the palladium catalyst. The addition of a mono-N-protected amino acid ligand (e.g., N-acetyl-L-valine) is critical; it acts as an internal base to facilitate a Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy for C–H bond cleavage[3].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the 2-benzyloxybenzyl acetone oxime ether (0.2 mmol), an olefin coupling partner (0.4 mmol), Pd(OAc)2​ (10 mol%), N-acetyl-L-valine (20 mol%), and AgOAc (2.0 equiv) as the terminal oxidant.

  • Solvent Addition: Add 2.0 mL of hexafluoroisopropanol (HFIP). Causality: HFIP is highly polar and hydrogen-bond donating, which stabilizes the polar transition states during the CMD process.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will transition from a homogeneous pale yellow solution to a dark suspension containing a black precipitate (Palladium black and reduced silver salts). This morphological change confirms the turnover of the catalytic cycle and the exhaustion of the oxidant.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove metal salts, and purify via flash column chromatography[3].

Sources

Safety & Regulatory Compliance

Safety

[2-(Benzyloxy)-3-ethoxyphenyl]methanol proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires rigorous safety and logistical planning that extends far beyond the synthesis itself. Proper chemical waste management i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires rigorous safety and logistical planning that extends far beyond the synthesis itself. Proper chemical waste management is not just a regulatory obligation; it is a fundamental pillar of laboratory safety and operational excellence.

This guide provides a self-validating, step-by-step operational protocol for the proper disposal of [2-(Benzyloxy)-3-ethoxyphenyl]methanol , ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while promoting a culture of uncompromising laboratory safety[1][2].

Physicochemical Profile & Hazard Assessment

Understanding the molecular structure of a compound is the first step in determining the causality behind its disposal choices.[2-(Benzyloxy)-3-ethoxyphenyl]methanol features an aromatic benzyl ether and a primary alcohol[3].

Table 1: Physicochemical and Hazard Data

PropertyValueOperational Implication
CAS Number 851630-50-7Unique identifier required for SDS documentation and waste tracking[3].
Molecular Formula C₁₆H₁₈O₃Completely non-halogenated; dictates the incineration pathway[3].
Functional Groups Alcohol, Ether, AromaticProne to oxidation; ethers present a potential for peroxide formation if improperly stored long-term[4].
RCRA Classification Non-halogenated Organic WasteMust be strictly segregated from halogenated streams and aqueous mixtures[5][6].

The Causality of Waste Segregation

In chemical waste management, why we segregate is just as important as how.

Mixing non-halogenated organics (like our target compound) with halogenated solvents (e.g., dichloromethane, chloroform) fundamentally alters the disposal chemistry. Halogenated wastes require specialized, high-temperature incineration with advanced scrubbing systems to prevent the release of corrosive hydrogen halides (HX) and highly toxic dioxins[5]. Mixing them unnecessarily triggers extra treatment steps, exponentially increasing disposal costs and environmental risk[4][5].

Furthermore, the primary alcohol group in this compound can undergo exothermic oxidation if inadvertently mixed with strong oxidizers (e.g., nitric acid, chromic acid), leading to the dangerous over-pressurization of waste containers[5]. Finally, organic wastes must never be mixed with aqueous wastes, as the distinct layers require different disposal treatments[6].

Step-by-Step Disposal Methodology

Every protocol below is designed as a self-validating system , ensuring that errors are caught before they compound into safety incidents.

Step 1: Segregation and Compatibility Verification

  • Action : Designate a specific waste stream exclusively for "Non-Halogenated Organic Waste."

  • Rationale : Ensures RCRA compliance and prevents incompatible reactions (e.g., ether cleavage or alcohol oxidation)[1][4].

  • Validation Check: Before adding the compound, visually inspect the waste log to confirm zero halogenated solvents or aqueous solutions have been introduced to the container[6].

Step 2: Containment

  • Action : Transfer the chemical (whether neat solid/liquid or dissolved in a non-halogenated solvent) into a compatible, high-density polyethylene (HDPE) or glass container. If reusing a chemical container, it must be triple-rinsed, and the rinseate must be collected as hazardous waste[4].

  • Rationale : HDPE and glass resist organic solvent degradation.

  • Validation Check: After transferring the waste and capping tightly, gently tilt the container to verify the seal is completely leak-proof.

Step 3: RCRA-Compliant Labeling

  • Action : Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical name ("[2-(Benzyloxy)-3-ethoxyphenyl]methanol"), and indicate the primary hazards (e.g., "Flammable," "Toxic")[4].

  • Rationale : Unlabeled "orphan" chemicals are a severe OSHA and EPA violation. Abbreviations or molecular formulas are legally insufficient[4][6].

  • Validation Check: Ensure the accumulation start date is clearly written and the label is legible from 5 feet away.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action : Store the sealed container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a chemically resistant spill tray)[5].

  • Rationale : Secondary containment captures catastrophic container failures, preventing the chemical from reaching floor drains or incompatible materials[5].

  • Validation Check: Confirm the SAA is away from heat sources, sparks, and direct foot traffic[5].

Step 5: Final Disposal via Incineration

  • Action : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed RCRA waste contractor to transport the waste for high-temperature incineration.

  • Rationale : Incineration completely oxidizes the C₁₆H₁₈O₃ molecule into harmless CO₂ and H₂O, eliminating long-term environmental liability.

  • Validation Check: Ensure the container is transferred to the main waste storage facility before the regulatory SAA time limit (typically 90 to 270 days, depending on generator status) expires[4].

Emergency Spill Response Protocol

If a spill occurs during the handling or disposal process, immediate and calculated action is required:

  • Evacuate and Ventilate : Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to disperse vapors[7].

  • PPE Up : Don appropriate personal protective equipment, including splash goggles, nitrile gloves, and a lab coat[7][8].

  • Containment : Surround the spill with a non-combustible, inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Never use combustible materials like sawdust for organic chemical spills[9][10].

  • Collection : Shovel the saturated absorbent into a dry, chemical-resistant container. Cap tightly and label as "Spill Cleanup - Non-Halogenated Organic Waste"[7][9].

  • Decontamination : Wash the spill surface thoroughly with detergent and water to remove residual contamination, disposing of the wash water appropriately[7][10].

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation [2-(Benzyloxy)-3-ethoxyphenyl]methanol Segregation Waste Segregation Isolate from Halogens & Oxidizers Start->Segregation Identify waste stream Containment Containment HDPE or Glass Receptacle Segregation->Containment Prevent cross-reactions Labeling Labeling 'Non-Halogenated Organic Waste' Containment->Labeling Cap tightly SAA Satellite Accumulation Area Secondary Containment Labeling->SAA Store safely in lab Disposal Final Disposal High-Temperature Incineration SAA->Disposal Licensed RCRA Contractor

Figure 1: Cradle-to-grave RCRA disposal workflow for[2-(Benzyloxy)-3-ethoxyphenyl]methanol.

References

  • 40 CFR Part 258 -- Criteria for Municipal Solid Waste Landfills . Source: ecfr.gov. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 . Source: nationalacademies.org. URL:[Link]

  • Hazardous Waste Guide - UTIA Safety Office . Source: tennessee.edu. URL: [Link]

  • Benzylalcohol-DHA - SDS (Safety Data Sheet) . Source: makingcosmetics.com. URL:[Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M . Source: 3m.com. URL:[Link]

  • Benzyl Alcohol - Columbus Chemical . Source: columbuschemical.com. URL: [Link]

  • Hazardous Waste Management Program - Eastern Washington University . Source: ewu.edu. URL:[Link]

  • Program Waste Management - ADMINISTRATIVE SERVICES MANUAL . Source: alaska.edu. URL:[Link]

Sources

Handling

Personal protective equipment for handling [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Operational Safety and PPE Architecture for Handling [2-(Benzyloxy)-3-ethoxyphenyl]methanol Chemical Profile & Hazard Causality [2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a synthetic organic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Architecture for Handling [2-(Benzyloxy)-3-ethoxyphenyl]methanol

Chemical Profile & Hazard Causality

[2-(Benzyloxy)-3-ethoxyphenyl]methanol (CAS No. 851630-50-7) is a synthetic organic intermediate frequently utilized in drug development and medicinal chemistry[1]. Structurally, it features a benzyl ether, an ethoxy group, and a benzylic alcohol moiety. While suppliers often do not list severe acute toxicity warnings for this specific compound in its isolated solid state[1], its highly lipophilic structural features dictate that it must be handled as a potential systemic toxicant and dermal irritant.

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), employers must ensure chemical exposures are minimized through a combination of engineering controls and Personal Protective Equipment (PPE)[2]. Because this compound is lipophilic, it can readily penetrate the stratum corneum if dissolved in organic carrier solvents (e.g., DMSO, dichloromethane, or methanol). Therefore, your PPE strategy must account for both the solid particulate hazard and the solvated permeation risk.

Causality-Driven PPE Selection Matrix

The following table synthesizes the required PPE, strictly aligning with OSHA 29 CFR 1910.132 general requirements[2] and institutional Environmental Health and Safety (EHS) guidelines for organic chemicals[3].

Protection ZoneRequired Equipment SpecificationMechanistic Causality & Operational Rationale
Ocular/Face .Prevents corneal absorption of lipophilic dust or solvent splashes. Indirect venting prevents vapor accumulation while blocking direct liquid ingress[4].
Dermal (Hands) Dry Powder: 5-mil Nitrile gloves.In Solution: Butyl or Viton® II gloves.Nitrile provides an excellent mechanical barrier against solid particulates. However, if the compound is dissolved in aggressive organic solvents, Butyl/Viton is required to prevent rapid solvent breakthrough and subsequent transdermal transport of the solute[3][5].
Body 100% Cotton or Flame-Resistant (FR) Nomex lab coat; closed-toe non-porous shoes.Synthetic fibers (e.g., polyester) can dissolve or melt into the skin upon contact with organic solvents or flash fires. Cotton or FR materials provide a sacrificial, non-melting barrier[6].
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of aerosolized micro-particulates during weighing or transfer operations, which could lead to respiratory tract irritation or systemic absorption[7][8].

Engineering Controls & Workflow Visualization

PPE is the final line of defense; it must be integrated with robust engineering controls. All handling of [2-(Benzyloxy)-3-ethoxyphenyl]methanol must occur within a certified chemical fume hood to prevent vapor and particulate accumulation[9].

PPE_Workflow cluster_PPE PPE Gowning Sequence Start Hazard Assessment CAS 851630-50-7 EngControl Engineering Controls Verify Fume Hood (>100 fpm) Start->EngControl Body 1. Body Protection FR Lab Coat & Closed Shoes EngControl->Body Eyes 2. Eye Protection ANSI Z87.1 Safety Goggles Body->Eyes Hands 3. Hand Protection Select Gloves based on State Eyes->Hands Handling Chemical Handling Weighing & Dissolution Hands->Handling Spill Spill Scenario? Isolate & Use Spill Kit Handling->Spill If accident occurs Disposal Waste Disposal Organic Waste Routing Handling->Disposal Standard completion Spill->Disposal

Workflow for handling [2-(Benzyloxy)-3-ethoxyphenyl]methanol, from PPE selection to disposal.

Step-by-Step Operational Protocol

To ensure a self-validating safety system, execute the following protocol when handling this compound.

Phase 1: Pre-Operational Verification

  • Validate Engineering Controls: Ensure the fume hood sash is positioned at the certified working height. Validate via the digital monitor or a Kimwipe test that the continuous inward airflow face velocity is between 80–120 feet per minute (fpm).

  • Inspect PPE: Check nitrile or butyl gloves for micro-tears by inflating them slightly and applying pressure. Ensure the lab coat is fully buttoned to the neck and safety goggles are securely fitted to the face, leaving no gaps[6].

Phase 2: Handling and Transfer

  • Static Mitigation: Because organic powders can carry static charges, use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat to prevent the powder from aerosolizing during transfer.

  • Weighing: Carefully transfer the required mass of [2-(Benzyloxy)-3-ethoxyphenyl]methanol using a clean, dry stainless steel spatula.

  • Solvent Addition: If preparing a stock solution, slowly add the carrier solvent down the side of the vial to minimize splashing.

    • Self-Validation Check: If the exterior of the vial becomes wet, assume glove contamination. Pause the operation, step back from the hood, and replace gloves immediately.

Phase 3: Doffing (Removal) Sequence

  • Glove Removal: Pinch the exterior of the first glove at the wrist, peeling it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off, encapsulating the first glove to trap any chemical residue inside[6].

  • Hand Hygiene: Immediately wash hands with soap and water. Critical: Do not use organic solvents (like ethanol or acetone) to wash hands, as this will actively strip the skin's natural oils and drive any residual chemical across the dermal barrier[9].

Emergency Response and Disposal Plans

Spill Management Protocol

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the chemical through the lab.

  • Don Enhanced PPE: Upgrade to a half-mask respirator with organic vapor/particulate (P100) cartridges if room ventilation is compromised[8].

  • Contain and Absorb: For solid spills, do not dry sweep, as this generates inhalable dust. Moisten the powder slightly with a compatible, low-toxicity solvent (e.g., water or a dilute surfactant) to prevent aerosolization, then wipe up with absorbent pads. For solution spills, cover with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Sanitize: Wash the affected surface with a detergent solution to remove lipophilic residues.

Waste Disposal Plan

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and gloves in a designated, chemically compatible solid hazardous waste container.

  • Liquid Waste: Solutions containing [2-(Benzyloxy)-3-ethoxyphenyl]methanol must be routed to the "Non-Halogenated Organic Waste" stream. Exception: If dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), it must be routed to the "Halogenated Organic Waste" stream to prevent explosive cross-reactions in waste carboys.

  • Labeling: Clearly label all waste containers with the full chemical name, avoiding abbreviations, in strict compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[10].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.